Carbacyclinsodiumsalt
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H33NaO4 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
sodium;(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate |
InChI |
InChI=1S/C21H34O4.Na/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23;/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25);/q;+1/p-1/b11-10+,15-7+;/t16-,17-,18+,19-,20+;/m0./s1 |
InChI Key |
BAQJBQGZJKZZCU-AUFSGYDDSA-M |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)[O-])/C2)O)O.[Na+] |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])C2)O)O.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Carbacyclin Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbacyclin sodium salt, a chemically stable analog of prostacyclin (PGI₂), is a potent inhibitor of platelet aggregation and a vasodilator. Its mechanism of action is primarily mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This activation initiates a well-defined signaling cascade involving adenylyl cyclase and cyclic adenosine monophosphate (cAMP), leading to the modulation of downstream effectors that regulate platelet and vascular smooth muscle cell function. Additionally, emerging evidence points to a secondary, IP receptor-independent pathway involving the nuclear receptor, peroxisome proliferator-activated receptor delta (PPARδ). This technical guide provides a comprehensive overview of the molecular mechanisms of carbacyclin, detailing its receptor interactions, signaling pathways, and physiological effects. It includes a compilation of available quantitative data, detailed experimental protocols for studying its action, and visual representations of the key signaling pathways.
Introduction
Prostacyclin (PGI₂) is a powerful endogenous eicosanoid with critical roles in cardiovascular homeostasis, primarily through its potent anti-platelet and vasodilatory actions. However, its therapeutic utility is limited by its chemical and metabolic instability. Carbacyclin sodium salt was developed as a stable synthetic analog of PGI₂ to overcome these limitations while retaining a similar biological activity profile.[1] Understanding the precise mechanism of action of carbacyclin is crucial for its application in research and for the development of novel therapeutics targeting the prostacyclin signaling pathway.
This guide will delve into the two primary signaling pathways activated by carbacyclin: the canonical IP receptor-dependent pathway and the more recently elucidated IP receptor-independent PPARδ pathway.
Primary Mechanism of Action: IP Receptor-Dependent Signaling
The principal mechanism of action of carbacyclin is initiated by its binding to and activation of the prostacyclin (IP) receptor, a member of the G-protein coupled receptor superfamily.
Receptor Binding and Activation
Carbacyclin acts as a direct agonist at the IP receptor.[2] The binding of carbacyclin to the IP receptor induces a conformational change in the receptor, which facilitates its coupling to and activation of the stimulatory G-protein, Gs. This interaction is dependent on the presence of guanosine triphosphate (GTP). The activated α-subunit of Gs (Gαs) dissociates from the βγ-subunits and proceeds to activate its downstream effector, adenylyl cyclase.
Adenylyl Cyclase Activation and cAMP Production
Activated Gαs stimulates the activity of adenylyl cyclase, a membrane-bound enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This leads to a rapid and significant increase in the intracellular concentration of cAMP. The activation of adenylyl cyclase by carbacyclin is a key step in its signaling cascade and can be experimentally measured to quantify its potency.
Downstream Signaling via Protein Kinase A (PKA)
The primary intracellular effector of cAMP is Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. The elevation of intracellular cAMP levels leads to the activation of PKA. In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits.
The activated PKA catalytic subunits then phosphorylate a variety of downstream substrate proteins on serine and threonine residues, leading to the ultimate physiological effects of carbacyclin. In platelets, PKA phosphorylation of target proteins leads to the inhibition of platelet activation and aggregation. In vascular smooth muscle cells, PKA-mediated phosphorylation events result in vasodilation.
Secondary Mechanism of Action: IP Receptor-Independent Signaling via PPARδ
In addition to its classical IP receptor-mediated effects, carbacyclin has been shown to activate a distinct, IP receptor-independent signaling pathway through the peroxisome proliferator-activated receptor delta (PPARδ).[2]
Activation of PPARδ
PPARδ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Carbacyclin can act as a ligand for PPARδ, leading to its activation.[2] Upon activation, PPARδ forms a heterodimer with the retinoid X receptor (RXR).
Gene Transcription Regulation
The PPARδ/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of genes involved in various cellular processes, including lipid metabolism and cell proliferation. For instance, carbacyclin has been demonstrated to induce the expression of carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in fatty acid oxidation, in cardiomyocytes through this PPARδ-mediated pathway.[2]
Quantitative Data
The following table summarizes the available quantitative data on the potency of carbacyclin.
| Parameter | Value | Species/System | Notes | Reference |
| IC₅₀ (Inhibition of Platelet Aggregation) | 7.7 ng/mL | Rat (Platelet-Rich Plasma) | For the carbacyclin analogue FCE 22509, ADP-induced aggregation. | [2] |
| Relative Potency (Inhibition of Platelet Aggregation) | 0.03 x Prostacyclin | Human, Dog, Rabbit (in vitro) | ADP or collagen-induced aggregation. | [1] |
| Relative Potency (Inhibition of Platelet Aggregation) | 0.1 x Prostacyclin | Dog, Rabbit (ex vivo) | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Carbacyclin Signaling Pathways
Caption: Dual signaling pathways of carbacyclin.
Experimental Workflow: In Vitro Platelet Aggregation Assay
Caption: Workflow for in vitro platelet aggregation assay.
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol describes a method to determine the inhibitory effect of carbacyclin on platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn venous blood from healthy, drug-free donors.
-
Anticoagulant (e.g., 3.8% sodium citrate).
-
Carbacyclin sodium salt stock solution.
-
Platelet agonist (e.g., adenosine diphosphate (ADP) or collagen).
-
Platelet-poor plasma (PPP) as a blank.
-
Aggregometer.
Procedure:
-
Blood Collection and PRP Preparation:
-
Collect whole blood into tubes containing sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully aspirate the upper PRP layer.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP).
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
-
Aggregation Measurement:
-
Pipette a defined volume of PRP into aggregometer cuvettes with a stir bar.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate the PRP samples with various concentrations of carbacyclin or vehicle control for a specified time (e.g., 2 minutes) at 37°C.
-
Initiate platelet aggregation by adding a fixed concentration of the agonist (e.g., ADP or collagen).
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes) as a measure of platelet aggregation.
-
-
Data Analysis:
-
The maximum aggregation for each concentration of carbacyclin is determined.
-
The percentage inhibition of aggregation is calculated relative to the vehicle control.
-
An IC₅₀ value (the concentration of carbacyclin that inhibits 50% of the maximal aggregation) is determined by plotting the percentage inhibition against the logarithm of the carbacyclin concentration and fitting the data to a sigmoidal dose-response curve.
-
Adenylyl Cyclase Activity Assay
This protocol outlines a method to measure the effect of carbacyclin on adenylyl cyclase activity in platelet membranes.
Materials:
-
Isolated platelet membranes.
-
Carbacyclin sodium salt.
-
[α-³²P]ATP.
-
Assay buffer (containing ATP, an ATP-regenerating system like creatine phosphate and creatine kinase, a phosphodiesterase inhibitor like IBMX, and Mg²⁺).
-
GTP.
-
Dowex and alumina columns for separating [³²P]cAMP.
-
Scintillation counter.
Procedure:
-
Platelet Membrane Preparation:
-
Isolate platelets from whole blood by differential centrifugation.
-
Lyse the platelets and isolate the membrane fraction by ultracentrifugation.
-
Resuspend the membrane pellet in a suitable buffer.
-
-
Adenylyl Cyclase Reaction:
-
In reaction tubes, combine platelet membranes, assay buffer, GTP, and varying concentrations of carbacyclin or vehicle control.
-
Pre-incubate the mixture at 30°C.
-
Initiate the enzymatic reaction by adding [α-³²P]ATP.
-
Incubate for a defined period (e.g., 10 minutes) at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., containing unlabeled ATP and EDTA).
-
-
cAMP Isolation and Quantification:
-
Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential Dowex and alumina column chromatography.
-
Quantify the amount of [³²P]cAMP by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the adenylyl cyclase activity (e.g., in pmol of cAMP formed per mg of protein per minute).
-
Plot the adenylyl cyclase activity against the logarithm of the carbacyclin concentration to determine the EC₅₀ value (the concentration of carbacyclin that produces 50% of the maximal stimulation).
-
Conclusion
Carbacyclin sodium salt exerts its primary pharmacological effects through a well-characterized IP receptor-dependent pathway, leading to the activation of adenylyl cyclase, increased intracellular cAMP, and subsequent PKA-mediated phosphorylation events. This cascade is central to its potent anti-platelet and vasodilatory properties. The discovery of its secondary, IP receptor-independent mechanism involving PPARδ activation opens new avenues for understanding its broader physiological roles, particularly in metabolic regulation and cellular proliferation. The quantitative data, though limited in publicly available sources, confirms its high potency. The detailed experimental protocols provided herein offer a framework for the continued investigation of carbacyclin and other prostacyclin analogs, facilitating further research and development in this important therapeutic area.
References
Carbacyclin Sodium Salt: A Technical Guide for Researchers
An In-depth Examination of a Stable Prostacyclin Analog for Drug Development Professionals, Researchers, and Scientists
Abstract
Carbacyclin sodium salt, a chemically stable analog of prostacyclin (PGI2), represents a significant area of interest in cardiovascular research and drug development. Its ability to mimic the potent anti-platelet and vasodilatory effects of the endogenous prostacyclin, coupled with enhanced stability, makes it a valuable tool for investigating the prostacyclin signaling pathway and a potential therapeutic agent. This technical guide provides a comprehensive overview of carbacyclin, including its mechanism of action, quantitative biological data, detailed experimental protocols for its evaluation, and visualizations of its signaling pathway and experimental workflows.
Introduction
Prostacyclin (PGI2) is a potent, naturally occurring eicosanoid with critical roles in maintaining cardiovascular homeostasis. It is a powerful vasodilator and the most potent endogenous inhibitor of platelet aggregation. However, the clinical and research applications of prostacyclin are limited by its chemical instability, with a half-life of only a few minutes under physiological conditions. This instability led to the development of more stable synthetic analogs, among which carbacyclin has emerged as a key compound for research.
Carbacyclin, where the enol-ether oxygen of prostacyclin is replaced by a methylene group, retains the core biological activities of PGI2 while exhibiting significantly greater chemical stability. This characteristic allows for more reliable and reproducible in vitro and in vivo studies. This guide will delve into the technical details of carbacyclin sodium salt, providing researchers with the necessary information to effectively utilize this compound in their studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of carbacyclin is presented in the table below.
| Property | Value | Source |
| IUPAC Name | (5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | PubChem CID: 5311242 |
| Molecular Formula | C21H34O4 | PubChem CID: 5311242 |
| Molecular Weight | 350.5 g/mol | PubChem CID: 5311242 |
| CAS Number | 69552-46-1 | PubChem CID: 5311242 |
| Appearance | White to off-white solid | (General knowledge) |
| Solubility | Soluble in aqueous solutions as the sodium salt | (General knowledge) |
Mechanism of Action: The Prostacyclin Signaling Pathway
Carbacyclin exerts its biological effects by acting as an agonist at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). The activation of the IP receptor initiates a signaling cascade that is central to its anti-platelet and vasodilatory actions.
The primary signaling pathway involves the coupling of the activated IP receptor to the stimulatory G-protein, Gs. This leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels is the key second messenger responsible for mediating the downstream effects of carbacyclin.
In platelets, elevated cAMP levels activate Protein Kinase A (PKA). PKA, in turn, phosphorylates and inhibits several key proteins involved in platelet activation, such as the inositol trisphosphate (IP3) receptor, leading to a decrease in intracellular calcium mobilization and ultimately inhibiting platelet aggregation.
In vascular smooth muscle cells, the increase in cAMP also activates PKA, which leads to the phosphorylation and inhibition of myosin light chain kinase (MLCK). This inhibition prevents the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.
Quantitative Biological Data
The following tables summarize the quantitative data on the biological activity of carbacyclin from various in vitro studies. Due to the challenges in sourcing comprehensive, directly comparable data from publicly available literature, the following represents a compilation of available information. Researchers are encouraged to consult the primary literature for detailed experimental conditions.
Table 1: Inhibition of Platelet Aggregation (IC50 Values)
| Species | Agonist | IC50 (nM) | Reference |
| Human | ADP | ~300 | [Note: This is an estimated value based on relative potency data. Specific IC50 values for carbacyclin are not consistently reported in readily accessible literature.] |
| Human | Collagen | [Data not readily available] | |
| Rabbit | ADP | [Data not readily available] | |
| Rabbit | Collagen | [Data not readily available] |
Table 2: Vasodilatory Effects (EC50 Values)
| Tissue | Species | EC50 (nM) | Reference |
| Rabbit Aorta | Rabbit | [Data not readily available] | |
| Rat Mesenteric Artery | Rat | [Data not readily available] |
Table 3: Stimulation of cAMP Accumulation (EC50 Values)
| Cell Type | Species | EC50 (nM) | Reference |
| Platelets | Human | [Data not readily available] | |
| Vascular Smooth Muscle Cells | Rat | [Data not readily available] |
Note to Researchers: The lack of readily available, standardized quantitative data for carbacyclin highlights a potential area for future research to establish a more comprehensive pharmacological profile of this important prostacyclin analog.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of carbacyclin.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer.
4.1.1. Materials
-
Freshly drawn human or animal blood anticoagulated with 3.2% sodium citrate.
-
Platelet agonists: Adenosine diphosphate (ADP), collagen, arachidonic acid.
-
Carbacyclin sodium salt stock solution.
-
Phosphate-buffered saline (PBS).
-
Aggregometer and cuvettes with stir bars.
-
Centrifuge.
4.1.2. Method
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the supernatant (PRP).
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
-
Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C for 5-10 minutes.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a stir bar to a cuvette containing a defined volume of PRP.
-
Add various concentrations of carbacyclin or vehicle control and incubate for a specified time (e.g., 1-5 minutes).
-
Add the platelet agonist (e.g., ADP, collagen) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control.
-
Determine the IC50 value of carbacyclin by plotting the percentage of inhibition against the log concentration of carbacyclin.
-
Measurement of Intracellular cAMP Levels
This protocol outlines a general method for measuring cAMP accumulation in cultured cells, such as vascular smooth muscle cells or platelets, using a commercially available ELISA kit.
4.2.1. Materials
-
Cultured cells (e.g., vascular smooth muscle cells, platelets).
-
Cell culture medium.
-
Carbacyclin sodium salt stock solution.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Cell lysis buffer.
-
cAMP ELISA kit.
-
Microplate reader.
4.2.2. Method
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-incubate the cells with a PDE inhibitor for a specified time to prevent cAMP degradation.
-
Treat the cells with various concentrations of carbacyclin or vehicle control for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells by adding the lysis buffer provided in the ELISA kit.
-
Incubate for the recommended time to ensure complete cell lysis.
-
-
cAMP Measurement:
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves:
-
Adding cell lysates and standards to the antibody-coated microplate.
-
Adding a cAMP-HRP conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the supplied cAMP standards.
-
Calculate the cAMP concentration in the cell lysates based on the standard curve.
-
Determine the EC50 value of carbacyclin for cAMP accumulation by plotting the cAMP concentration against the log concentration of carbacyclin.
-
Conclusion
Carbacyclin sodium salt is an invaluable tool for researchers studying the prostacyclin signaling pathway and its role in cardiovascular physiology and pathophysiology. Its chemical stability overcomes the primary limitation of endogenous prostacyclin, enabling robust and reproducible experimental outcomes. This technical guide has provided a comprehensive overview of its mechanism of action, a summary of its biological activities, and detailed protocols for its in vitro characterization. As research in this field continues, a more complete quantitative understanding of carbacyclin's pharmacological profile will further solidify its importance in the development of novel anti-thrombotic and vasodilatory therapies.
A Comprehensive Technical Guide to the Biological Activity of Carbacyclin Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbacyclin sodium salt is a chemically stable synthetic analog of prostacyclin (PGI2), a potent endogenous mediator with significant physiological effects. This technical guide provides an in-depth overview of the biological activity of Carbacyclin sodium salt, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of cardiovascular and platelet-related disorders.
Core Biological Activities
Carbacyclin sodium salt mimics the primary biological activities of prostacyclin, namely the inhibition of platelet aggregation and vasodilation. Its chemical stability offers a significant advantage over the metabolically labile PGI2, making it a valuable tool for in vitro and in vivo research.
Inhibition of Platelet Aggregation
Carbacyclin is a potent inhibitor of platelet aggregation induced by various agonists, including adenosine diphosphate (ADP) and collagen. The inhibitory effect is dose-dependent. Studies have shown that Carbacyclin is approximately 10-fold less effective than prostacyclin in inhibiting tumor cell-induced platelet aggregation[1]. In studies using ADP as an agonist, the potency of Carbacyclin was found to be about 1/3.5 that of PGI2 in guinea pig plasma and 1/15 in human plasma[2].
Vasodilation
Similar to prostacyclin, Carbacyclin induces vasodilation, leading to a reduction in systemic arterial blood pressure. This effect is a result of its action on vascular smooth muscle cells.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the biological activity of Carbacyclin sodium salt.
| Parameter | Species | Assay Conditions | Value | Reference |
| Platelet Aggregation Inhibition | ||||
| IC50 (vs. ADP) | Guinea Pig | Platelet-Rich Plasma | ~3.5-fold less potent than PGI2 | [2] |
| IC50 (vs. ADP) | Human | Platelet-Rich Plasma | ~15-fold less potent than PGI2 | [2] |
| Inhibition (vs. Tumor Cells) | Rat | Platelet Aggregation | ~10-fold less potent than Prostacyclin | [1] |
| Receptor Binding and Adenylate Cyclase Activation | ||||
| pKi | Human | Recombinant IP Receptor | 8.7 | |
| pKb | CHO-K1 Cells | Overexpressing Human IP Receptor | 8.8 |
Note: Specific IC50 and EC50 values for Carbacyclin sodium salt are not consistently reported in publicly available literature. The provided data is based on relative potency compared to prostacyclin.
Signaling Pathway
The biological effects of Carbacyclin sodium salt are mediated through the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The binding of Carbacyclin to the IP receptor initiates a signaling cascade that is central to its physiological actions.
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.
1. Materials:
-
Freshly drawn human or animal blood (anticoagulated with 3.2% sodium citrate).
-
Platelet aggregation agonist (e.g., Adenosine Diphosphate - ADP).
-
Carbacyclin sodium salt solutions of varying concentrations.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
Pipettes and consumables.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the supernatant (PRP).
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
3. Assay Procedure:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a defined volume of PRP into the aggregometer cuvettes and allow it to equilibrate to 37°C.
-
Add a specific concentration of Carbacyclin sodium salt or vehicle control to the PRP and incubate for a defined period (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a standard concentration of ADP.
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes).
-
The percentage of inhibition is calculated by comparing the aggregation in the presence of Carbacyclin to the control.
In Vitro Vasodilation Assay (Rat Aortic Rings)
This protocol describes the assessment of the vasodilatory effects of Carbacyclin sodium salt on isolated rat aortic rings.
1. Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Krebs-Henseleit buffer.
-
Phenylephrine or other vasoconstrictors.
-
Carbacyclin sodium salt solutions of varying concentrations.
-
Organ bath system with force transducers.
-
Dissection tools.
2. Preparation of Aortic Rings:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue in cold Krebs-Henseleit buffer.
-
Cut the aorta into rings of 2-3 mm in width.
3. Assay Procedure:
-
Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate under a resting tension of 1-2 g for at least 60 minutes.
-
Induce a sustained contraction with a submaximal concentration of phenylephrine.
-
Once the contraction has stabilized, cumulatively add increasing concentrations of Carbacyclin sodium salt to the bath.
-
Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Calculate the EC50 value from the concentration-response curve.
Measurement of Intracellular cAMP Levels in Platelets (ELISA)
This protocol provides a method for quantifying changes in intracellular cyclic adenosine monophosphate (cAMP) levels in platelets in response to Carbacyclin sodium salt.
1. Materials:
-
Platelet-rich plasma (PRP).
-
Carbacyclin sodium salt.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Commercially available cAMP ELISA kit.
-
Cell lysis buffer.
-
Microplate reader.
2. Assay Procedure:
-
Pre-incubate PRP with a phosphodiesterase inhibitor for a defined period to prevent cAMP degradation.
-
Add varying concentrations of Carbacyclin sodium salt or vehicle control to the PRP and incubate for a specific time at 37°C.
-
Stop the reaction by adding a cell lysis buffer.
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding assay where free cAMP in the sample competes with a labeled cAMP for binding to a limited number of antibody sites.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of cAMP in each sample based on a standard curve.
Conclusion
Carbacyclin sodium salt is a stable and potent prostacyclin analog with significant anti-platelet and vasodilatory activities. Its mechanism of action via the IP receptor and the subsequent increase in intracellular cAMP levels is well-established. This technical guide provides a comprehensive overview of its biological activity, supported by quantitative data and detailed experimental protocols, to aid researchers in their investigation and development of novel therapeutics. Further research to determine more precise IC50 and EC50 values across various experimental conditions will continue to enhance our understanding of this important compound.
References
Carbacyclin sodium salt chemical structure and properties
Introduction
Carbacyclin, a chemically stable analog of prostacyclin (PGI2), is a potent synthetic prostanoid. It functions as a selective agonist for the prostacyclin receptor (IP receptor), mimicking the physiological effects of PGI2. This guide provides an in-depth overview of the chemical structure, properties, and biological activities of carbacyclin, with a focus on its sodium salt form. Designed for researchers, scientists, and professionals in drug development, this document consolidates key data, experimental methodologies, and visual representations of its mechanisms of action. While much of the available literature refers to "carbacyclin," it is often used as its sodium salt for improved solubility and stability in experimental and therapeutic settings. This guide will address the properties of carbacyclin and note the specifics of its sodium salt where information is available.
Chemical Structure and Properties
Carbacyclin is distinguished from prostacyclin by the substitution of the oxygen atom in the furan ring with a methylene group, which confers significantly greater chemical stability.
Chemical Structure:
(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid [1]
While a specific entry for "carbacyclin sodium salt" is not consistently available in chemical databases, it is understood to be the sodium salt of the carboxylic acid group of carbacyclin. The properties of carbacyclin are summarized below.
Table 1: Physicochemical Properties of Carbacyclin
| Property | Value | Reference |
| Molecular Formula | C21H34O4 | [1][2] |
| Molecular Weight | 350.49 g/mol | [1] |
| CAS Number | 69552-46-1 | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in ethanol | |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Note: The molecular formula and weight for the sodium salt would be C21H33NaO4 and 372.47 g/mol , respectively.
Mechanism of Action and Signaling Pathways
Carbacyclin exerts its biological effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). However, evidence also suggests a secondary pathway involving the peroxisome proliferator-activated receptor δ (PPARδ).
IP Receptor-Mediated Signaling
The canonical signaling pathway for carbacyclin involves its binding to the IP receptor on the cell surface. This interaction initiates a cascade of intracellular events:
-
Receptor Activation: Carbacyclin binds to the IP receptor.
-
G-Protein Coupling: The activated receptor couples to the stimulatory G-protein, Gs.
-
Adenylate Cyclase Activation: The α-subunit of Gs activates adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A.
-
Downstream Effects: PKA phosphorylates various downstream targets, leading to the physiological responses associated with carbacyclin, such as vasodilation and inhibition of platelet aggregation.
PPARδ-Mediated Signaling
In addition to the classical IP receptor pathway, carbacyclin has been shown to activate the peroxisome proliferator-activated receptor δ (PPARδ), a nuclear receptor. This pathway is independent of IP receptor signaling.
-
Cellular Uptake: Carbacyclin enters the cell.
-
PPARδ Activation: Carbacyclin binds to and activates PPARδ in the nucleus.
-
Gene Transcription: Activated PPARδ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on target genes, modulating their transcription. This has been linked to effects on lipid metabolism and inflammation.
Experimental Protocols
Detailed methodologies for key experiments involving carbacyclin are provided below.
Platelet Aggregation Assay
This assay measures the ability of carbacyclin to inhibit platelet aggregation induced by various agonists.
Materials:
-
Freshly drawn human or animal blood anticoagulated with 3.8% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., ADP, collagen, thrombin).
-
Carbacyclin sodium salt solution.
-
Platelet aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Baseline and Maximum Aggregation: Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline in the aggregometer.
-
Inhibition Assay:
-
Pre-incubate PRP with various concentrations of carbacyclin sodium salt or vehicle control for a specified time (e.g., 2 minutes) at 37°C.
-
Add the platelet agonist to induce aggregation.
-
Monitor the change in light transmittance for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each carbacyclin concentration compared to the vehicle control.
References
A Technical Guide to the Discovery and Synthesis of Carbacyclin Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbacyclin, also known as 6a-carba-prostacyclin I2, is a chemically stable and potent synthetic analogue of prostacyclin (PGI2). Prostacyclin is a naturally occurring eicosanoid with powerful vasodilatory and anti-platelet aggregation properties. However, its therapeutic use is limited by its chemical instability. Carbacyclin was designed to overcome this limitation by replacing the oxygen atom in the enol ether structure of prostacyclin with a methylene group, thereby conferring greater stability while retaining the desired biological activity. This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Carbacyclin sodium salt, tailored for professionals in the field of drug discovery and development.
Discovery of Carbacyclin
The discovery of Carbacyclin was a direct result of efforts to develop stable and potent analogues of the biologically important but chemically labile prostacyclin. The pioneering work on the synthesis of Carbacyclin (referred to as 6a-carbaprostaglandin I2 in the original publication) was carried out by researchers at The Upjohn Company in the late 1970s. The first total synthesis of this isosteric analogue of prostacyclin was reported by Morton and Brokaw in 1979.[1] Their approach aimed to replace the enol ether oxygen atom of prostacyclin with a methylene group, a modification intended to enhance chemical stability without compromising its biological activity.[1] This structural modification proved successful, leading to a molecule with significant potential for therapeutic applications where sustained prostacyclin-like effects are desired.
Synthetic Methodologies
Several synthetic routes to Carbacyclin have been developed since its initial discovery. The following sections detail some of the key approaches, highlighting the versatility of synthetic organic chemistry in accessing this complex molecule.
Total Synthesis from Acyclic Starting Materials via Ti(II)-Mediated Tandem Cyclization
One notable approach involves a highly stereocontrolled synthesis of Carbacyclin from acyclic precursors, employing a Titanium(II)-mediated tandem cyclization as the key step. This method allows for the efficient construction of the carbocyclic core with a high degree of stereoselectivity.
Experimental Protocol:
A detailed experimental protocol for this synthesis is not publicly available. However, the key transformation involves the reaction of an acyclic bis-unsaturated ester with an aldehyde in the presence of a low-valent titanium reagent to construct the carbocyclic framework in a single step. The synthesis is completed in five steps from readily available acyclic starting materials.[2]
Synthesis from the Corey Lactone
A more classical and widely adopted approach to the synthesis of prostaglandins and their analogues, including Carbacyclin, utilizes the readily available Corey lactone as a key chiral building block.[3][4][5][6][7] This strategy offers a convergent and stereocontrolled route to the target molecule.
Experimental Workflow:
Caption: A generalized workflow for the synthesis of Carbacyclin starting from the Corey lactone.
Experimental Protocol (Illustrative Example based on similar syntheses):
-
Alkylation of Corey Lactone: The Corey lactone is first protected and then alkylated to introduce the lower side chain.
-
Wittig Reaction: The upper side chain is introduced via a Wittig reaction with the appropriate phosphorane.
-
Functional Group Manipulations: A series of reactions, including reductions and deprotections, are carried out to install the correct stereochemistry and functional groups.
-
Purification: The final product is purified by column chromatography.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of Carbacyclin via the Ti(II)-mediated tandem cyclization route.
| Step | Product | Yield (%) |
| Ti(II)-mediated tandem cyclization | Bicyclic intermediate | 27 (overall from acyclic precursors) |
| Acetylation | 11,13-bis acetate | 97 |
| Rearrangement | 11,15-bis acetate | - |
| Saponification | (±)-Carbacyclin | 65 |
| Overall Yield | (±)-Carbacyclin | ~17.5 (from the bicyclic intermediate) |
Data extracted from Sato, F., et al. (1995). Highly Stereocontrolled Synthesis of Carbacyclin from Acyclic Starting Materials via Ti(II)-Mediated Tandem Cyclization. Journal of the American Chemical Society, 117(2), 564-565.[2]
Mechanism of Action and Signaling Pathway
Carbacyclin exerts its biological effects by acting as a potent agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[2] Binding of Carbacyclin to the IP receptor initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][9][10] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2][8][9][10]
Activated PKA then phosphorylates various downstream targets, leading to the physiological responses associated with prostacyclin, namely vasodilation and inhibition of platelet aggregation.[8]
Signaling Pathway Diagram:
Caption: The signaling pathway of Carbacyclin, a prostacyclin receptor agonist.
Conclusion
Carbacyclin represents a significant achievement in medicinal chemistry, providing a stable and potent alternative to the naturally occurring prostacyclin. Its synthesis, particularly from the versatile Corey lactone, has been well-established, and its mechanism of action through the prostacyclin receptor and the cAMP-PKA signaling pathway is well-understood. This technical guide provides a foundational understanding of the discovery and synthesis of Carbacyclin sodium salt, offering valuable insights for researchers and professionals involved in the development of novel therapeutics targeting the prostacyclin pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Prostacyclin analogs inhibit fibroblast contraction of collagen gels through the cAMP-PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PathWhiz [smpdb.ca]
- 9. cusabio.com [cusabio.com]
- 10. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
Carbacyclin Sodium Salt: A Technical Guide to Receptor Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbacyclin, a chemically stable analog of prostacyclin (PGI2), is a potent agonist of the prostacyclin receptor (IP receptor). As a member of the prostanoid family, it mimics the vasodilatory and anti-platelet aggregation effects of endogenous PGI2. This technical guide provides an in-depth overview of the receptor binding affinity of carbacyclin sodium salt, the associated signaling pathways, and the experimental methodologies used to characterize these interactions. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and leverage the therapeutic potential of this compound.
Receptor Binding Affinity of Prostacyclin Analogs
| Compound | Receptor | Species | Assay Type | Ki (nM) | Reference |
| Iloprost | Prostacyclin (IP) Receptor | Human | Radioligand Competition Binding | 3.9 | [1] |
| Treprostinil | Prostacyclin (IP) Receptor | Human | Radioligand Competition Binding | 32 | [1] |
Note: A lower Ki value indicates a higher binding affinity. The data presented for iloprost and treprostinil suggest that carbacyclin likely binds to the IP receptor with high affinity, characteristic of a potent agonist.
Experimental Protocols: Radioligand Competition Binding Assay
The following provides a generalized protocol for determining the receptor binding affinity of a test compound, such as carbacyclin sodium salt, for the prostacyclin (IP) receptor using a competitive radioligand binding assay.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from a cell line recombinantly expressing the human prostacyclin (IP) receptor (e.g., HEK293, CHO cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity IP receptor agonist or antagonist (e.g., [³H]-iloprost).
-
Test Compound: Carbacyclin sodium salt.
-
Non-specific Binding Control: A high concentration of a known, unlabeled IP receptor agonist (e.g., 10 µM iloprost).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates.
-
Scintillation Counter.
2. Assay Procedure:
-
Incubation Mixture Preparation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound (carbacyclin sodium salt). For the determination of total binding, omit the test compound. For the determination of non-specific binding, add the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through the filter plates to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail to each well and quantify the amount of bound radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding from the total binding to obtain the specific binding of the radioligand.
-
Generate Competition Curve: Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
The prostacyclin (IP) receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4][5] In some cellular contexts, the IP receptor has also been shown to couple to the Gq alpha subunit, activating the phospholipase C pathway.[4]
Caption: Primary Gs-coupled signaling pathway of the IP receptor.
Caption: Potential Gq-coupled signaling pathway of the IP receptor.
Experimental Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay.
References
- 1. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. PathWhiz [smpdb.ca]
- 4. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Signal Transduction Pathways of Carbacyclin Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbacyclin sodium salt, a stable synthetic analog of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation. Its therapeutic effects are primarily mediated through the activation of the prostacyclin (IP) receptor, a Gs protein-coupled receptor. This activation triggers a canonical signaling cascade involving adenylyl cyclase and cyclic adenosine monophosphate (cAMP). However, emerging evidence suggests a more intricate signaling network, including pathways independent of the IP receptor and involving peroxisome proliferator-activated receptors (PPARs). This technical guide provides an in-depth exploration of the core signal transduction pathways of Carbacyclin, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades to support further research and drug development.
Core Signaling Pathways
Carbacyclin's mechanism of action is multifaceted, involving at least two distinct signaling pathways: the canonical IP receptor-dependent pathway and a non-canonical IP receptor-independent pathway.
IP Receptor-Dependent Pathway
The primary and most well-characterized pathway is initiated by the binding of Carbacyclin to the prostacyclin (IP) receptor, a member of the G protein-coupled receptor superfamily. This interaction predominantly couples to the Gs alpha subunit.
The binding of Carbacyclin to the IP receptor induces a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1][2] PKA, in turn, phosphorylates various downstream targets, leading to the physiological effects of Carbacyclin, such as vasodilation and inhibition of platelet aggregation.[1][3] In vascular smooth muscle cells, this pathway leads to the inhibition of myosin light chain kinase, resulting in muscle relaxation and vasodilation.[2] In platelets, the elevation of cAMP inhibits platelet activation and aggregation.[3]
Interestingly, (5Z)-carbacyclin, a specific isomer, has been shown to act as a partial agonist at prostacyclin receptors in vascular smooth muscle cells, suggesting the existence of different receptor subtypes or coupling efficiencies in different tissues.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 3. Prostacyclin - Wikipedia [en.wikipedia.org]
- 4. (5Z)-carbacyclin discriminates between prostacyclin-receptors coupled to adenylate cyclase in vascular smooth muscle and platelets - PMC [pmc.ncbi.nlm.nih.gov]
Carbacyclin Sodium Salt: A Technical Guide to its Vasodilatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbacyclin sodium salt, a chemically stable analog of prostacyclin (PGI2), is a potent vasodilator with significant therapeutic potential in cardiovascular diseases. This technical guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental methodologies related to the vasodilatory effects of carbacyclin. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document summarizes the current understanding of carbacyclin's signaling pathways, presents available quantitative data in a structured format, and outlines key experimental protocols for its investigation.
Introduction
Prostacyclin (PGI2) is a powerful endogenous vasodilator and inhibitor of platelet aggregation, playing a crucial role in maintaining vascular homeostasis. However, its clinical utility is limited by its chemical and metabolic instability. Carbacyclin, a synthetic and stable analog of prostacyclin, overcomes these limitations while retaining a similar biological profile. Its primary pharmacological action is the induction of vasodilation, leading to a reduction in systemic arterial blood pressure. This guide delves into the technical aspects of carbacyclin's function as a vasodilator, providing a foundation for further research and development.
Mechanism of Action and Signaling Pathway
Carbacyclin exerts its vasodilatory effects by acting as an agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) located on the surface of vascular smooth muscle cells.
The binding of carbacyclin to the IP receptor initiates a signaling cascade that leads to smooth muscle relaxation and subsequent vasodilation. This process can be summarized in the following steps:
-
Receptor Binding: Carbacyclin binds to the IP receptor on vascular smooth muscle cells.
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).
-
Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, including myosin light chain kinase (MLCK) and various ion channels.
-
Reduced Intracellular Calcium: The phosphorylation of these targets leads to a decrease in intracellular calcium concentrations.
-
Smooth Muscle Relaxation: The reduction in intracellular calcium and the inhibition of MLCK prevent the interaction of actin and myosin filaments, resulting in smooth muscle relaxation and vasodilation.
Carbacyclin signaling pathway leading to vasodilation.
Quantitative Data on Vasodilatory Effects
While specific quantitative data for carbacyclin sodium salt is limited in publicly available literature, data from its parent compound, prostacyclin (epoprostenol), and other analogs provide valuable insights into its expected potency and efficacy.
| Parameter | Species/Model | Value | Reference |
| Hemodynamic Effects of Prostacyclin (Epoprostenol) Infusion in Humans | |||
| Mean Arterial Pressure | Humans with Coronary Artery Disease | ↓ 10-24% | |
| Systemic Vascular Resistance | Humans with Coronary Artery Disease | ↓ 37-46% | |
| Cardiac Output | Humans with Coronary Artery Disease | ↑ 17-41% | |
| Heart Rate | Humans with Coronary Artery Disease | ↑ 9-21% | |
| In Vitro Vasodilator Potency | |||
| Carbacyclin (as Carboprostacyclin) | Rabbit mesenteric artery | Potent relaxant |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the vasodilatory properties of carbacyclin.
Isolated Organ Bath for Vasomotor Studies
This in vitro method assesses the direct effect of carbacyclin on vascular smooth muscle tone.
Objective: To determine the concentration-response relationship of carbacyclin-induced relaxation in isolated arterial rings.
Methodology:
-
Tissue Preparation:
-
Euthanize a suitable animal model (e.g., rat, rabbit) according to approved ethical protocols.
-
Carefully dissect a major artery (e.g., thoracic aorta, mesenteric artery).
-
Clean the artery of adhering connective and adipose tissue and cut into rings of 2-3 mm in length.
-
Suspend the arterial rings in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
-
Isometric Tension Recording:
-
Connect one end of the ring to a fixed support and the other to an isometric force transducer.
-
Apply an optimal resting tension (determined empirically, e.g., 1-2 g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes.
-
-
Contraction and Relaxation Studies:
-
Induce a submaximal contraction with a vasoconstrictor agent (e.g., phenylephrine, norepinephrine, U46619).
-
Once a stable contraction plateau is reached, add carbacyclin in a cumulative, concentration-dependent manner to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration range of interest is covered.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of carbacyclin that produces 50% of the maximal relaxation).
-
Workflow for isolated organ bath experiments.
In Vivo Hemodynamic Studies in Animal Models
This protocol assesses the systemic effects of carbacyclin on cardiovascular parameters in a living organism.
Objective: To evaluate the in vivo effects of carbacyclin on blood pressure, heart rate, and vascular resistance.
Methodology:
-
Animal Preparation:
-
Anesthetize a suitable animal model (e.g., rat, dog) with an appropriate anesthetic agent.
-
Surgically implant catheters in a major artery (e.g., femoral or carotid artery) for blood pressure measurement and in a major vein (e.g., femoral or jugular vein) for drug administration.
-
For more detailed studies, a catheter can be placed in the left ventricle for measuring cardiac output and contractility.
-
-
Hemodynamic Monitoring:
-
Connect the arterial catheter to a pressure transducer to continuously monitor systolic, diastolic, and mean arterial pressure.
-
Record heart rate from the pressure waveform or via ECG electrodes.
-
Allow the animal to stabilize after surgery until hemodynamic parameters are constant.
-
-
Drug Administration:
-
Administer carbacyclin sodium salt intravenously, either as a bolus injection or a continuous infusion, at increasing doses.
-
Record hemodynamic parameters continuously before, during, and after drug administration.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure, heart rate, and, if measured, cardiac output.
-
Calculate systemic vascular resistance (SVR = Mean Arterial Pressure / Cardiac Output).
-
Construct dose-response curves for the observed hemodynamic changes.
-
Clinical Studies and Therapeutic Implications
While extensive clinical trial data specifically for carbacyclin as a vasodilator is not widely published, studies on prostacyclin (epoprostenol) have demonstrated significant benefits in conditions characterized by vasoconstriction and high vascular resistance, such as pulmonary arterial hypertension. The stable nature of carbacyclin suggests its potential as a therapeutic agent in similar indications, as well as in peripheral vascular disease and other ischemic conditions. Further clinical investigation is warranted to fully elucidate its therapeutic profile in these areas.
Conclusion
Carbacyclin sodium salt is a potent and stable vasodilator that acts through the prostacyclin IP receptor to increase intracellular cAMP levels, leading to smooth muscle relaxation. While specific quantitative data for carbacyclin is not as abundant as for its parent compound, the available information and established experimental protocols provide a strong framework for its continued investigation. The technical information and methodologies outlined in this guide are intended to support the research and development efforts of scientists and professionals in the field, ultimately contributing to the potential clinical application of this promising therapeutic agent.
Carbacyclin Sodium Salt: A Technical Guide to its Anti-Platelet Aggregation Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbacyclin sodium salt is a chemically stable and potent synthetic analog of prostacyclin (PGI2). Like its natural counterpart, carbacyclin is a powerful inhibitor of platelet aggregation, playing a crucial role in maintaining blood fluidity and preventing thrombus formation. Its stability offers a significant advantage over the chemically labile PGI2, making it a valuable tool in both research and potential therapeutic applications. This technical guide provides an in-depth overview of the anti-platelet aggregation effects of carbacyclin sodium salt, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.
Mechanism of Action
Carbacyclin exerts its anti-platelet effects by binding to the prostacyclin (IP) receptor on the surface of platelets. The IP receptor is a G-protein coupled receptor that, upon activation by carbacyclin, stimulates the Gs alpha subunit. This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inhibition of key platelet activation processes, including granule release, shape change, and ultimately, aggregation. This signaling cascade effectively counteracts the pro-aggregatory signals initiated by agonists such as adenosine diphosphate (ADP) and collagen.
Quantitative Data on Anti-Platelet Aggregation Activity
The inhibitory potency of carbacyclin sodium salt on platelet aggregation has been quantified in various in vitro studies. The following table summarizes the 50% inhibitory concentration (IC50) of carbacyclin against platelet aggregation induced by different agonists.
| Inducing Agent | Species | IC50 of Prostacyclin (PGI2) (nM) | Relative Potency of Carbacyclin to PGI2 | Estimated IC50 of Carbacyclin (nM) |
| ADP | Human | ~1 | 0.03 | ~33.3 |
| Collagen | Human | ~1 | 0.03 | ~33.3 |
Note: The IC50 values for carbacyclin are estimated based on the reported relative potency of 0.03 times that of prostacyclin[1]. The IC50 of prostacyclin is approximately 1 nM against ADP and collagen-induced aggregation.
Signaling Pathway of Carbacyclin in Platelets
The following diagram illustrates the signaling cascade initiated by carbacyclin binding to the IP receptor on platelets, leading to the inhibition of platelet aggregation.
Caption: Signaling pathway of carbacyclin in platelets.
Experimental Protocols
In Vitro Platelet Aggregation Inhibition Assay using Light Transmission Aggregometry (LTA)
This protocol describes a standard method for assessing the inhibitory effect of carbacyclin sodium salt on platelet aggregation in human platelet-rich plasma (PRP).
1. Materials and Reagents:
-
Carbacyclin sodium salt
-
Platelet aggregation agonist (e.g., Adenosine diphosphate (ADP), Collagen)
-
Human whole blood (collected in 3.2% sodium citrate)
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and tips
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
3. Experimental Procedure:
-
Set the aggregometer to 100% aggregation with PPP and 0% aggregation with PRP.
-
Pre-warm PRP samples to 37°C for 5-10 minutes.
-
Add a small volume of carbacyclin sodium salt solution (at various concentrations) or vehicle control (e.g., PBS) to the PRP and incubate for 1-2 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a predetermined concentration of the agonist (e.g., 5 µM ADP or 2 µg/mL collagen).
-
Record the change in light transmission for at least 5 minutes.
-
The percentage of aggregation is determined by the maximal change in light transmission.
-
The percentage of inhibition is calculated as: (1 - (Maximal Aggregation with Inhibitor / Maximal Aggregation with Vehicle)) * 100.
4. Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the carbacyclin concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of carbacyclin that produces 50% inhibition of platelet aggregation.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the anti-platelet aggregation properties of carbacyclin sodium salt.
Caption: Experimental workflow for platelet aggregation assay.
Conclusion
Carbacyclin sodium salt is a valuable research tool for studying the prostacyclin pathway and its role in platelet function. Its chemical stability and potent anti-platelet aggregation activity make it a compound of interest for the development of novel anti-thrombotic therapies. The information provided in this technical guide offers a comprehensive resource for researchers and drug development professionals working in the fields of hemostasis, thrombosis, and cardiovascular pharmacology.
References
Carbacyclin Sodium Salt: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for carbacyclin sodium salt. The information herein is curated to support researchers, scientists, and professionals in drug development in ensuring the integrity and efficacy of this potent prostacyclin analogue. This document outlines the compound's stability profile under various stress conditions, details recommended storage protocols, and provides methodologies for stability-indicating analysis.
Introduction to Carbacyclin
Carbacyclin is a chemically stable synthetic analogue of prostacyclin (PGI₂). Unlike the endogenously produced PGI₂, which is highly unstable and rapidly hydrolyzes in physiological conditions, carbacyclin offers enhanced stability, making it a valuable tool for research and potential therapeutic applications. It mimics the biological effects of PGI₂ primarily through the activation of the prostacyclin receptor (IP), a G-protein coupled receptor. This interaction initiates a signaling cascade that leads to vasodilation, inhibition of platelet aggregation, and other cytoprotective effects. Understanding the stability of carbacyclin sodium salt is paramount for accurate experimental design, the development of robust formulations, and ensuring reliable biological activity.
Stability Profile of Carbacyclin Sodium Salt
Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods. While specific public data on the quantitative degradation of carbacyclin sodium salt is limited, the following sections outline the expected stability profile based on the known chemistry of prostacyclin analogues and general principles of pharmaceutical stress testing.
Hydrolytic Stability
Hydrolysis is a primary degradation pathway for many pharmaceutical compounds. The stability of carbacyclin sodium salt is expected to be pH-dependent.
Table 1: Anticipated Hydrolytic Stability Profile of Carbacyclin Sodium Salt
| Stress Condition | pH Range | Temperature | Expected Outcome |
| Acidic Hydrolysis | 1 - 3 | Ambient / Elevated | Potential for degradation. |
| Neutral Hydrolysis | 6 - 8 | Ambient / Elevated | Generally more stable compared to acidic and basic conditions. |
| Basic Hydrolysis | 9 - 11 | Ambient / Elevated | Potential for significant degradation. |
Oxidative Stability
Oxidative degradation can be a concern for molecules with susceptible functional groups.
Table 2: Anticipated Oxidative Stability Profile of Carbacyclin Sodium Salt
| Stress Condition | Reagent | Temperature | Expected Outcome |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Ambient | Potential for degradation. |
Thermal Stability
Exposure to elevated temperatures can accelerate the degradation of chemical compounds.
Table 3: Anticipated Thermal Stability Profile of Carbacyclin Sodium Salt
| Stress Condition | Temperature | Form | Expected Outcome |
| Thermal Degradation | 40°C - 80°C | Solid State | Generally stable at lower temperatures, with increased degradation at higher temperatures. |
| Thermal Degradation | 40°C - 80°C | Solution | Stability is dependent on the solvent and pH. |
Photostability
Exposure to light, particularly UV radiation, can induce photodegradation.
Table 4: Anticipated Photostability Profile of Carbacyclin Sodium Salt
| Stress Condition | Light Source | Form | Expected Outcome |
| Photodegradation | UV / Visible Light (ICH Q1B) | Solid State / Solution | Potential for degradation. Protection from light is recommended. |
Recommended Storage and Handling
To maintain the integrity and purity of carbacyclin sodium salt, the following storage and handling guidelines are recommended:
-
Solid State: Store in a well-sealed container at -20°C. Protect from moisture and light.
-
In Solution: Prepare solutions fresh for immediate use. If short-term storage is necessary, store in a tightly sealed vial at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The choice of solvent can impact stability; for aqueous solutions, use a buffer at a pH where the compound is most stable (typically near neutral pH).
Mechanism of Action and Signaling Pathway
Carbacyclin exerts its biological effects by acting as an agonist for the prostacyclin (IP) receptor. The binding of carbacyclin to the IP receptor, which is coupled to a stimulatory G-protein (Gs), initiates a signaling cascade.
This pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit the final cellular responses.
Experimental Protocols
Forced Degradation Study Workflow
A forced degradation study is essential for understanding the intrinsic stability of carbacyclin and for the development of a stability-indicating analytical method.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate and quantify carbacyclin from its potential degradation products. The following provides a general protocol that should be optimized and validated for specific applications.
Objective: To develop an HPLC method capable of resolving carbacyclin from all potential degradation products generated during forced degradation studies.
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer (for peak identification).
-
Data acquisition and processing software.
Chromatographic Conditions (Starting Point for Method Development):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds. The specific gradient profile will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by UV spectral analysis of carbacyclin (typically in the range of 200-220 nm for compounds lacking a strong chromophore).
-
Injection Volume: 10 µL.
Method Validation: The developed method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Disclaimer: This document provides a general technical guide based on available scientific principles and data for related compounds. It is essential for researchers to perform their own stability studies and method validations for carbacyclin sodium salt to ensure the accuracy and reliability of their results.
An In-depth Technical Guide to the Pharmacology of Carbacyclin Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbacyclin sodium salt, a chemically stable analog of prostacyclin (PGI₂), is a potent synthetic prostanoid with significant pharmacological effects, primarily mediated through its agonist activity at the prostacyclin (IP) receptor and its interaction with the peroxisome proliferator-activated receptor delta (PPARδ). This technical guide provides a comprehensive overview of the pharmacology of Carbacyclin sodium salt, detailing its mechanism of action, pharmacodynamics, and available pharmacokinetic data. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams of its signaling pathways and experimental workflows to support further research and drug development efforts.
Core Pharmacological Properties
Carbacyclin is recognized for its potent vasodilatory and anti-platelet aggregation properties. It mimics the physiological effects of the endogenous prostacyclin, PGI₂, but with enhanced chemical stability, making it a valuable tool for in vitro and in vivo research.
Mechanism of Action
Carbacyclin exerts its biological effects through two primary signaling pathways:
-
Prostacyclin (IP) Receptor Activation: As a prostacyclin analog, Carbacyclin binds to and activates the G-protein coupled prostacyclin (IP) receptor.[1] This interaction stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation and inhibition of platelet aggregation.[2][3]
-
PPARδ Activation: Independent of the IP receptor pathway, Carbacyclin can also activate the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that functions as a transcription factor.[4][5] This pathway is implicated in the regulation of gene expression related to lipid metabolism and cellular proliferation.[4][6][7]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological activity of Carbacyclin sodium salt.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Species | Assay Type | pKi | Reference |
| Carbacyclin | Prostacyclin (IP) | Human | Competitive Binding | 8.7 | [8] |
Table 2: In Vitro Potency
| Biological Effect | Test System | Agonist/Inhibitor | EC₅₀/IC₅₀ | Relative Potency | Reference |
| Platelet Aggregation | Rat Platelets | Tumor Cell-Induced | - | 10-fold less potent than Prostacyclin | [8][9] |
Note: Specific EC₅₀/IC₅₀ values for Carbacyclin on platelet aggregation and vasodilation are not consistently reported in the publicly available literature. The provided data indicates relative potency.
Table 3: Pharmacokinetic Parameters
| Species | Route of Administration | Cmax | Tmax | Bioavailability | Reference |
| Rat | - | Not Reported | Not Reported | Not Reported | - |
Signaling Pathways
The dual signaling mechanisms of Carbacyclin are depicted in the following diagrams.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological effects of Carbacyclin sodium salt.
In Vitro Platelet Aggregation Assay
This protocol outlines the procedure for assessing the inhibitory effect of Carbacyclin on platelet aggregation in human platelet-rich plasma (PRP).
4.1.1. Materials
-
Freshly drawn human venous blood
-
3.8% (w/v) trisodium citrate anticoagulant
-
Platelet aggregation agonist (e.g., ADP, collagen)
-
Carbacyclin sodium salt stock solution
-
Saline solution (0.9% NaCl)
-
Platelet aggregometer
-
Plastic or siliconized glassware
4.1.2. Method
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect human venous blood into tubes containing 3.8% trisodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully aspirate the upper PRP layer and transfer it to a plastic tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference.
-
-
Platelet Aggregation Measurement:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a defined volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.
-
Add a specific concentration of Carbacyclin sodium salt or vehicle (saline) to the PRP and incubate for a predetermined time (e.g., 2 minutes).
-
Initiate platelet aggregation by adding a standard concentration of an agonist (e.g., ADP).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated based on the change in light transmission.
-
Construct concentration-response curves for Carbacyclin's inhibition of agonist-induced platelet aggregation to determine the IC₅₀ value.
-
Isolated Organ Bath Assay for Vasodilation
This protocol describes the methodology for evaluating the vasodilatory effects of Carbacyclin on isolated arterial rings.
4.2.1. Materials
-
Rat thoracic aorta
-
Krebs-Henseleit solution (physiological salt solution)
-
Phenylephrine (or other vasoconstrictor)
-
Carbacyclin sodium salt stock solution
-
Isolated organ bath system with force transducers
-
95% O₂ / 5% CO₂ gas mixture
4.2.2. Method
-
Tissue Preparation:
-
Euthanize a rat according to approved ethical protocols and carefully excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution and clean it of adhering connective tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting the Tissue:
-
Suspend the aortic rings between two L-shaped stainless-steel hooks in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the upper hook to an isometric force transducer.
-
-
Equilibration and Contraction:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1-2 grams, replacing the Krebs-Henseleit solution every 15-20 minutes.
-
Induce a stable contraction with a submaximal concentration of a vasoconstrictor, such as phenylephrine.
-
-
Measurement of Relaxation:
-
Once a stable contraction plateau is reached, add cumulative concentrations of Carbacyclin sodium salt to the organ bath.
-
Record the relaxation response after each addition until a maximal response is achieved.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-induced contraction.
-
Construct concentration-response curves to determine the EC₅₀ value for Carbacyclin-induced vasodilation.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Conclusion
Carbacyclin sodium salt is a valuable pharmacological tool for studying the prostacyclin pathway and its physiological effects. Its dual mechanism of action, involving both the IP receptor and PPARδ, presents a complex and interesting profile for researchers. This guide provides a foundational understanding of Carbacyclin's pharmacology, supported by available quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate its pharmacokinetic profile and to establish more precise in vitro potency values across various biological systems.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PathWhiz [smpdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Carbacyclin induces carnitine palmitoyltransferase-1 in cardiomyocytes via peroxisome proliferator-activated receptor (PPAR) delta independent of the IP receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of tumor cell induced platelet aggregation by prostacyclin and carbacyclin: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Carbacyclin Sodium Salt for Basic Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbacyclin sodium salt is a chemically stable synthetic analog of prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation. Its stability offers a significant advantage over the chemically labile PGI2, making it a valuable tool for in vitro and in vivo cardiovascular research. This guide provides a comprehensive overview of Carbacyclin's mechanism of action, key experimental data, and detailed protocols for its application in cardiovascular studies.
Mechanism of Action
Carbacyclin exerts its effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Binding of Carbacyclin to the IP receptor on platelets and vascular smooth muscle cells initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
Signaling Pathway
The binding of Carbacyclin to the IP receptor triggers the activation of the associated Gs alpha subunit of the heterotrimeric G-protein. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including vasodilator-stimulated phosphoprotein (VASP), which ultimately leads to a decrease in intracellular calcium levels and the observed physiological effects.
Data Presentation
The following tables summarize the quantitative data regarding the biological activity of Carbacyclin sodium salt in comparison to prostacyclin (PGI2).
| Compound | Assay | Organism/Tissue | Agonist | IC50 / EC50 | Relative Potency to PGI2 |
| Carbacyclin | Platelet Aggregation | Human | ADP | Not explicitly stated | 0.03x |
| Carbacyclin | Platelet Aggregation | Dog | ADP | Not explicitly stated | 0.1x |
| Carbacyclin | Platelet Aggregation | Rabbit | ADP | Not explicitly stated | 0.1x |
| Prostacyclin (PGI2) | Platelet Aggregation | Human | ADP | ~3 x 10-9 M (ED50)[1] | 1x |
| Carbacyclin | Vasodilation (Hypotension) | Dog | - | Not explicitly stated | ~0.013x - 0.025x |
| Carbacyclin | Vasodilation (Hypotension) | Monkey | - | Not explicitly stated | ~0.014x |
| Prostacyclin (PGI2) | Vasodilation (Bovine Coronary Artery Relaxation) | Bovine | - | 5.9 ng/ml (IC50)[1] | 1x |
Note: The exact IC50/EC50 values for Carbacyclin can vary depending on the specific experimental conditions, such as agonist concentration and tissue preparation.
Experimental Protocols
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the procedure for assessing the inhibitory effect of Carbacyclin sodium salt on platelet aggregation induced by agonists like ADP.
Materials:
-
Freshly drawn human venous blood collected in 3.2% sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Carbacyclin sodium salt stock solution.
-
Platelet agonist (e.g., Adenosine Diphosphate - ADP).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Pipettes.
Methodology:
-
Preparation of PRP and PPP:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully aspirate the upper PRP layer.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
-
Instrument Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
-
Assay Procedure:
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.
-
Add a small volume (e.g., 50 µL) of either vehicle (control) or varying concentrations of Carbacyclin sodium salt to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate stirring at a constant speed (e.g., 1000 rpm).
-
Add the platelet agonist (e.g., ADP to a final concentration of 5-10 µM) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated from the change in light transmission.
-
Plot the percentage of inhibition of aggregation against the concentration of Carbacyclin to determine the IC50 value.
-
Isolated Tissue Bath Assay for Vasodilation
This protocol describes the methodology to evaluate the vasodilatory effects of Carbacyclin sodium salt on isolated arterial rings.
Materials:
-
Isolated arterial tissue (e.g., bovine coronary artery, rat aorta).
-
Krebs-Henseleit solution.
-
Vasoconstrictor agent (e.g., Phenylephrine, U46619).
-
Carbacyclin sodium salt stock solution.
-
Isolated tissue bath system with force transducers.
-
Data acquisition system.
Methodology:
-
Tissue Preparation:
-
Dissect the artery and cut it into rings of 2-3 mm in length.
-
Mount the arterial rings in the isolated tissue bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with solution changes every 15-20 minutes.
-
Induce a contraction with a high concentration of potassium chloride (KCl) to check for tissue viability. Wash the tissues and allow them to return to baseline.
-
-
Pre-contraction:
-
Induce a submaximal, stable contraction using a vasoconstrictor agent (e.g., phenylephrine).
-
-
Cumulative Concentration-Response Curve:
-
Once a stable contraction plateau is reached, add Carbacyclin sodium salt in a cumulative manner (i.e., increasing concentrations without washing out the previous concentration).
-
Record the relaxation response after each addition until a maximal relaxation is achieved or the concentration range is covered.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the log concentration of Carbacyclin to generate a concentration-response curve and determine the IC50 value.
-
Conclusion
Carbacyclin sodium salt remains a cornerstone for cardiovascular research due to its stability and potent prostacyclin-like activities. The detailed methodologies and data presented in this guide are intended to facilitate its effective use in investigating the complex mechanisms of cardiovascular function and in the discovery and development of novel therapeutic agents.
References
Preliminary Studies on Carbacyclin Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbacyclin sodium salt, a chemically stable analogue of prostacyclin (PGI₂), has demonstrated significant potential as a potent inhibitor of platelet aggregation and as a vasodilator. This technical guide provides an in-depth overview of the preliminary studies conducted on Carbacyclin, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and development. This document summarizes key findings related to Carbacyclin's effects on platelet function and cardiovascular parameters, and elucidates its molecular signaling pathway.
Introduction
Prostacyclin (PGI₂) is a powerful endogenous inhibitor of platelet aggregation and a potent vasodilator, playing a crucial role in cardiovascular homeostasis. However, its therapeutic application is limited by its chemical and metabolic instability. Carbacyclin, a synthetic and chemically stable analogue of prostacyclin, was developed to overcome these limitations while retaining a similar biological profile. This guide details the foundational preclinical research that has characterized the pharmacological properties of Carbacyclin sodium salt.
Mechanism of Action: Prostacyclin Receptor Signaling
Carbacyclin exerts its biological effects by acting as an agonist at the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The binding of Carbacyclin to the IP receptor initiates a signaling cascade that is central to its anti-platelet and vasodilatory actions.
The IP receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs alpha subunit dissociates and activates adenylate cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels is the key second messenger responsible for the downstream effects of Carbacyclin.
In platelets, elevated cAMP levels inhibit platelet activation and aggregation. In vascular smooth muscle cells, increased cAMP leads to vasodilation. The activation of adenylate cyclase by Carbacyclin is modulated by guanine nucleotides, with GTP enhancing and GDP inhibiting this activation, which is characteristic of G-protein coupled receptor signaling.
Quantitative Pharmacological Data
Preliminary studies have provided quantitative data on the potency of Carbacyclin in inhibiting platelet aggregation, both in vitro and ex vivo.
| Parameter | Species | Agonist | Relative Potency (vs. Prostacyclin) | Reference |
| In Vitro Platelet Aggregation Inhibition | Human, Dog, Rabbit | ADP, Collagen | 0.03 | [1] |
| Ex Vivo Platelet Aggregation Inhibition | Rabbit, Dog | - | 0.1 | [1] |
Note: Further studies are required to determine specific IC₅₀ and Kᵢ values for Carbacyclin sodium salt.
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol outlines the methodology used to assess the inhibitory effect of Carbacyclin on platelet aggregation in vitro.
Methodology:
-
Blood Collection: Whole blood is collected from the species of interest (e.g., human, rabbit, dog) into a tube containing an anticoagulant (e.g., trisodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed to separate the PRP from red blood cells and white blood cells.
-
Incubation: Aliquots of PRP are incubated with varying concentrations of Carbacyclin sodium salt or a vehicle control for a specified period at 37°C.
-
Induction of Aggregation: A platelet aggregating agent, such as adenosine diphosphate (ADP) or collagen, is added to the PRP to induce aggregation.
-
Measurement of Aggregation: Platelet aggregation is monitored using an aggregometer, which measures the change in light transmission through the PRP suspension as platelets aggregate.
-
Data Analysis: The inhibitory effect of Carbacyclin is determined by comparing the aggregation in the presence of the compound to the control. The relative potency is calculated by comparing the concentration of Carbacyclin required to produce a certain level of inhibition to that of prostacyclin.
Ex Vivo Platelet Aggregation Assay
This protocol describes the assessment of Carbacyclin's anti-platelet effects following its administration to a living animal.
Methodology:
-
Animal Preparation: The study is conducted in anesthetized or conscious animals (e.g., rabbits, dogs).
-
Drug Administration: Carbacyclin or prostacyclin is administered via intravenous infusion.
-
Blood Sampling: Blood samples are drawn at various time points before, during, and after the infusion.
-
PRP Preparation and Aggregation Measurement: PRP is prepared from the blood samples, and platelet aggregation is measured as described in the in vitro protocol.
-
Data Analysis: The inhibition of ex vivo platelet aggregation is correlated with the dose and duration of Carbacyclin infusion.
Measurement of Cardiovascular Effects
This protocol details the in vivo assessment of Carbacyclin's impact on cardiovascular parameters.
Methodology:
-
Animal Model: The experiments are performed in species such as dogs, rabbits, and rats.
-
Physiological Monitoring: Systemic arterial blood pressure and heart rate are continuously monitored.
-
Drug Infusion: Carbacyclin is infused intravenously at varying doses.
-
Data Recording and Analysis: Changes in blood pressure and heart rate are recorded and analyzed to determine the dose-response relationship of Carbacyclin's cardiovascular effects. Preliminary studies indicate that Carbacyclin reduces systemic arterial blood pressure.[1]
Adenylate Cyclase Activity Assay
This assay is used to confirm Carbacyclin's mechanism of action by measuring its ability to stimulate adenylate cyclase in platelet membranes.
Methodology:
-
Preparation of Platelet Membranes: Platelet membranes are isolated from PRP through centrifugation and lysis.
-
Incubation: The platelet membranes are incubated with Carbacyclin in the presence of ATP and cofactors, including GTP and GDP, to assess their modulatory effects.
-
Measurement of cAMP: The amount of cAMP produced is quantified, typically using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The results demonstrate the dose-dependent activation of adenylate cyclase by Carbacyclin and the influence of guanine nucleotides on this activation.
Summary of Key Findings
-
Chemical Stability: Carbacyclin is a chemically stable analogue of prostacyclin.[1]
-
Anti-Platelet Activity: Carbacyclin is a potent inhibitor of platelet aggregation induced by ADP and collagen in vitro and ex vivo.[1] Its in vitro potency is approximately 0.03 times that of prostacyclin, while its ex vivo potency is about 0.1 times that of prostacyclin.[1]
-
Cardiovascular Effects: Intravenous infusion of Carbacyclin leads to a reduction in systemic arterial blood pressure in dogs, rabbits, and rats.[1]
-
Mechanism of Action: Carbacyclin stimulates adenylate cyclase in platelet membranes, an effect that is enhanced by GTP and inhibited by GDP, consistent with its action via a Gs-protein coupled receptor.
-
Metabolic Profile: Despite its chemical stability, Carbacyclin is metabolically unstable, with its inhibitory effects on platelet aggregation diminishing within 10 minutes of terminating an infusion.[1]
Conclusion
The preliminary studies on Carbacyclin sodium salt have established it as a potent and chemically stable prostacyclin analogue with significant anti-platelet and vasodilatory properties. Its mechanism of action through the activation of the prostacyclin receptor and subsequent increase in intracellular cAMP has been elucidated. The quantitative data on its relative potency and the detailed experimental protocols provided in this guide offer a solid foundation for further research and development of Carbacyclin as a potential therapeutic agent for cardiovascular diseases. Future studies should focus on determining its absolute potency (IC₅₀ and Kᵢ values) and further characterizing its pharmacokinetic and pharmacodynamic profile in more detail.
References
Carbacyclin Sodium Salt: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbacyclin, a chemically stable analog of prostacyclin (PGI₂), is a potent inhibitor of platelet aggregation and a vasodilator. This document provides an in-depth technical overview of Carbacyclin, with a focus on its physicochemical properties, mechanism of action, and relevant experimental protocols. While the common form is the free acid, this guide also addresses its sodium salt.
Physicochemical Properties
Carbacyclin is a synthetic prostanoid. The sodium salt is formed by the deprotonation of the carboxylic acid group.
| Property | Value | Source |
| Chemical Name | (5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | PubChem |
| CAS Number | 69552-46-1 (for Carbacyclin free acid) | PubChem |
| Molecular Formula | C₂₁H₃₄O₄ | PubChem |
| Molecular Weight | 350.5 g/mol (for Carbacyclin free acid) | PubChem |
| Molecular Weight (Sodium Salt) | Approximately 372.48 g/mol (Calculated) | N/A |
Mechanism of Action
Carbacyclin exerts its primary biological effects through two main signaling pathways: the canonical prostacyclin (IP) receptor-mediated pathway in platelets and a secondary pathway involving the peroxisome proliferator-activated receptor δ (PPARδ) in other cell types, such as cardiomyocytes.
Inhibition of Platelet Aggregation via the IP Receptor Pathway
In platelets, Carbacyclin acts as a potent agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). Binding of Carbacyclin to the IP receptor initiates a signaling cascade that ultimately inhibits platelet activation and aggregation.
PPARδ-Mediated Signaling in Cardiomyocytes
In cardiomyocytes, Carbacyclin has been shown to activate the peroxisome proliferator-activated receptor δ (PPARδ), a nuclear receptor.[1] This activation is independent of the IP receptor signaling pathway and plays a role in regulating cardiac energy metabolism.[1]
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol provides a general framework for assessing the inhibitory effect of Carbacyclin on platelet aggregation in vitro.
Materials:
-
Freshly drawn human venous blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Carbacyclin sodium salt stock solution
-
Platelet agonists (e.g., Adenosine diphosphate (ADP), Collagen)
-
Phosphate-buffered saline (PBS)
-
Platelet aggregometer
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used as a blank for the aggregometer.
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-warm the PRP samples to 37°C.
-
Add various concentrations of Carbacyclin or vehicle control to the PRP and incubate for a specified time (e.g., 2 minutes).
-
Initiate platelet aggregation by adding a platelet agonist (e.g., ADP to a final concentration of 5-10 µM, or collagen to a final concentration of 2-5 µg/mL).
-
Monitor the change in light transmission for a set period (e.g., 5-10 minutes) using a platelet aggregometer. The increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated relative to the light transmission of PPP (representing 100% aggregation).
-
Plot the percentage of inhibition of aggregation against the logarithm of the Carbacyclin concentration.
-
Determine the IC₅₀ value, which is the concentration of Carbacyclin that inhibits platelet aggregation by 50%.
-
Quantitative Data
The potency of Carbacyclin in inhibiting platelet aggregation is typically compared to that of the natural prostacyclin, PGI₂. While specific IC₅₀ values can vary depending on the experimental conditions (e.g., platelet donor, agonist used), the relative potency provides a valuable benchmark.
| Compound | Relative Potency (vs. PGI₂) |
| Carbacyclin | ~30-100 times less potent |
| Iloprost | Potency similar to PGI₂ |
| Treprostinil | Less potent than PGI₂ |
| Beraprost | Less potent than PGI₂ |
Conclusion
Carbacyclin is a valuable research tool for studying the prostacyclin signaling pathway and its role in platelet function and cardiovascular physiology. Its chemical stability offers an advantage over the labile native prostacyclin. Understanding its dual mechanism of action through both the IP receptor and PPARδ provides a broader perspective on its potential therapeutic applications. The provided experimental framework serves as a starting point for researchers to investigate the biological activities of Carbacyclin and its derivatives.
References
Methodological & Application
Carbacyclin Sodium Salt: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbacyclin sodium salt is a chemically stable and potent synthetic analog of prostacyclin (PGI₂). As an agonist of the prostacyclin receptor (IP receptor), it is a powerful vasodilator and a robust inhibitor of platelet aggregation. These properties make it a valuable tool in cardiovascular research and a potential therapeutic agent. This document provides detailed application notes and experimental protocols for studying the effects of Carbacyclin sodium salt in vitro and in vivo.
Mechanism of Action
Carbacyclin exerts its biological effects primarily through the activation of the IP receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that plays a crucial role in regulating vascular tone and platelet function.
Signaling Pathways
-
IP Receptor-cAMP-PKA Pathway: Upon binding to the IP receptor on platelets and vascular smooth muscle cells, Carbacyclin stimulates adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][2] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, resulting in the inhibition of platelet activation and relaxation of vascular smooth muscle.[3]
-
PPARδ-Dependent Pathway: In cardiomyocytes, Carbacyclin has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ) signaling pathway, independent of the IP receptor. This activation leads to an increase in the expression of carnitine palmitoyltransferase-1 (CPT-1) mRNA.
Figure 1: Signaling pathways of Carbacyclin sodium salt.
Quantitative Data
The following table summarizes the available quantitative data for Carbacyclin's biological activity.
| Parameter | Species/System | Agonist/Inducer | Value | Reference |
| In Vitro Potency | Human, Dog, Rabbit Plasma | ADP or Collagen | 0.03 x Prostacyclin | [4] |
| Ex Vivo Potency | Dog, Rabbit | - | 0.1 x Prostacyclin | [4] |
| In Vivo Efficacy | Rat (conscious) | ADP (1 µmol/kg IV) | 200 µg/kg (IV bolus) of a stable analog (MM-706) prevented platelet reduction | [5] |
Experimental Protocols
In Vitro Platelet Aggregation Inhibition Assay
This protocol is designed to assess the inhibitory effect of Carbacyclin on platelet aggregation in platelet-rich plasma (PRP).
Figure 2: Workflow for the in vitro platelet aggregation assay.
Materials:
-
Carbacyclin sodium salt
-
Human, dog, or rabbit whole blood
-
3.2% Sodium citrate anticoagulant
-
Platelet aggregation agonist (e.g., Adenosine diphosphate (ADP) or Collagen)
-
Saline (vehicle control)
-
Platelet aggregometer
-
Centrifuge
Procedure:
-
Blood Collection: Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
PRP Preparation:
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).
-
-
Assay Preparation:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP if necessary.
-
Prepare a stock solution of Carbacyclin sodium salt in saline. Create a series of dilutions to test a range of concentrations.
-
-
Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C for 5-10 minutes.
-
Add a small volume of the Carbacyclin dilution or vehicle (saline) to the PRP and incubate for 2-5 minutes at 37°C with stirring in the aggregometer cuvette.
-
Add the platelet aggregation agonist (e.g., ADP to a final concentration of 5-10 µM or collagen to a final concentration of 2-5 µg/mL) to initiate aggregation.
-
Record the change in light transmittance for 5-10 minutes using the aggregometer.
-
-
Data Analysis:
-
Determine the percentage of aggregation inhibition for each Carbacyclin concentration relative to the vehicle control.
-
Plot the concentration-response curve and calculate the IC₅₀ value (the concentration of Carbacyclin that inhibits platelet aggregation by 50%).
-
Intracellular cAMP Level Measurement
This protocol outlines the measurement of intracellular cAMP levels in response to Carbacyclin treatment in a suitable cell line (e.g., HEK293 cells expressing the IP receptor or primary vascular smooth muscle cells).
Materials:
-
Carbacyclin sodium salt
-
Cell line expressing the IP receptor
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture: Culture the cells in appropriate flasks or plates until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Wash the cells once with warm PBS.
-
Add stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 10-15 minutes at 37°C.
-
Add varying concentrations of Carbacyclin sodium salt to the wells. Include a vehicle control.
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol. This typically involves the addition of detection reagents and measurement of the signal (e.g., fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the concentration-response curve for Carbacyclin and determine the EC₅₀ value (the concentration of Carbacyclin that produces 50% of the maximal cAMP response).
-
In Vivo Vasodilation Study in an Animal Model
This protocol provides a general framework for assessing the vasodilatory effects of Carbacyclin in an anesthetized rodent model. Note: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Carbacyclin sodium salt
-
Anesthetized rats or mice
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Catheters for intravenous administration and blood pressure measurement
-
Blood pressure transducer and recording system
-
Warming pad
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and ensure a stable plane of anesthesia throughout the experiment.
-
Maintain the animal's body temperature using a warming pad.
-
Surgically implant a catheter into a femoral or jugular vein for intravenous administration of Carbacyclin.
-
Implant a catheter into a carotid or femoral artery and connect it to a pressure transducer to continuously monitor blood pressure and heart rate.
-
-
Baseline Measurement: Allow the animal to stabilize after surgery and record baseline blood pressure and heart rate for at least 20-30 minutes.
-
Carbacyclin Administration:
-
Administer a bolus intravenous injection of the vehicle (saline) and record any changes in blood pressure and heart rate.
-
Administer increasing doses of Carbacyclin sodium salt via the intravenous catheter. A starting dose can be extrapolated from the in vivo data for the analog MM-706 (e.g., starting with a lower dose and escalating).[5]
-
Allow sufficient time between doses for the blood pressure and heart rate to return to baseline or stabilize.
-
-
Data Recording and Analysis:
-
Continuously record the mean arterial pressure (MAP) and heart rate throughout the experiment.
-
Calculate the change in MAP from baseline for each dose of Carbacyclin.
-
Plot the dose-response curve for the change in MAP and determine the dose that produces a significant hypotensive effect.
-
Safety and Handling
Carbacyclin sodium salt should be handled by trained personnel in a laboratory setting. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
Carbacyclin sodium salt is a versatile research tool for investigating the prostacyclin signaling pathway and its role in cardiovascular physiology and pathology. The protocols provided in this document offer a starting point for characterizing the in vitro and in vivo effects of this potent PGI₂ analog. Researchers should optimize these protocols based on their specific experimental systems and objectives.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The effect of carbacyclin, a prostaglandin analogue, on adenylate cyclase activity in platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbacyclin--a potent stable prostacyclin analogue for the inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of platelet activation by MM-706, a stable carbacyclin analog, in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Use of Carbacyclin Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbacyclin sodium salt is a chemically stable and potent synthetic analog of prostacyclin (PGI2). In vitro, it functions primarily as a selective agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Activation of the IP receptor by Carbacyclin initiates a signaling cascade that leads to the inhibition of platelet aggregation and induces vasodilation. These properties make Carbacyclin a valuable tool in the study of hemostasis, thrombosis, and vascular biology. This document provides detailed application notes and protocols for the in vitro use of Carbacyclin sodium salt.
Mechanism of Action
Carbacyclin mimics the action of endogenous prostacyclin by binding to the IP receptor on the surface of platelets and vascular smooth muscle cells. The IP receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and ultimately inhibiting platelet activation and promoting smooth muscle relaxation.
Data Presentation
The following table summarizes the in vitro activity of Carbacyclin and a related analogue.
| Compound | Assay | Species | Preparation | Agonist/Inhibitor | Parameter | Value | Reference |
| Carbacyclin analogue (FCE 22509) | ADP-induced Platelet Aggregation | Rat | Platelet-Rich Plasma (PRP) | ADP | IC50 | 7.7 ng/mL | [1] |
| Carbacyclin | Adenylate Cyclase Activation | Human | CHO-K1 cells overexpressing human IP receptor | Carbacyclin | pKb | 8.8 | [2] |
| Carbacyclin | Competitive Binding Assay | Human | CHO-K1 cells overexpressing human IP receptor | [3H]-iloprost | pKi | 8.7 | [2] |
Experimental Protocols
Preparation of Carbacyclin Sodium Salt Stock Solution
For in vitro experiments, it is crucial to prepare a fresh stock solution of Carbacyclin sodium salt.
-
Reconstitution: Dissolve Carbacyclin sodium salt in a suitable solvent such as sterile, deionized water or a buffer of choice (e.g., Tris-HCl, PBS).
-
Concentration: Prepare a stock solution at a concentration of 1-10 mM. For example, to make a 10 mM stock solution of Carbacyclin sodium salt (Molecular Weight: 374.45 g/mol ), dissolve 3.74 mg in 1 mL of solvent.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. For short-term use, the solution can be stored at 4°C for a few days.
In Vitro Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to measure the inhibitory effect of Carbacyclin on agonist-induced platelet aggregation.
Materials:
-
Carbacyclin sodium salt stock solution
-
Platelet agonist (e.g., Adenosine Diphosphate - ADP, Collagen, Thrombin)
-
Human whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least two weeks.
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP): a. Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). b. Centrifuge the blood at 200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP. c. Carefully collect the upper PRP layer. d. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).
-
Platelet Count Adjustment: a. Determine the platelet count in the PRP using a hematology analyzer. b. Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) by diluting with PPP if necessary.
-
Aggregation Assay: a. Pre-warm the PRP and PPP aliquots to 37°C. b. Pipette 450 µL of adjusted PRP into an aggregometer cuvette containing a stir bar. c. Add 50 µL of Carbacyclin sodium salt at various concentrations (or vehicle control) to the cuvette and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring. d. Set the aggregometer baseline using the PRP sample. Set the 100% aggregation level using a PPP sample. e. Add the platelet agonist (e.g., ADP at a final concentration of 5-20 µM) to initiate aggregation. f. Record the change in light transmission for 5-10 minutes. g. The percentage of inhibition is calculated relative to the vehicle-treated control.
Adenylyl Cyclase Activation Assay
This assay measures the ability of Carbacyclin to stimulate the production of cAMP in platelet membranes.
Materials:
-
Carbacyclin sodium salt stock solution
-
Platelet membranes (prepared from washed platelets)
-
ATP
-
GTP
-
Magnesium chloride (MgCl2)
-
cAMP standard
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP enzyme immunoassay (EIA) kit
Procedure:
-
Preparation of Platelet Membranes: a. Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer. b. Lyse the washed platelets by sonication or freeze-thaw cycles in a hypotonic buffer. c. Centrifuge the lysate at high speed (e.g., 30,000 x g) to pellet the membranes. d. Resuspend the membrane pellet in the assay buffer. e. Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
Adenylyl Cyclase Reaction: a. In a microcentrifuge tube, combine the following on ice:
- Platelet membranes (e.g., 20-50 µg of protein)
- Assay buffer
- MgCl2 (final concentration 5-10 mM)
- ATP (final concentration 0.5-1 mM)
- GTP (final concentration 10 µM)
- Phosphodiesterase inhibitor (e.g., IBMX, final concentration 100 µM)
- Carbacyclin sodium salt at various concentrations (or vehicle control) b. Initiate the reaction by transferring the tubes to a 37°C water bath. c. Incubate for 10-15 minutes. d. Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl) or by heating the samples.
-
cAMP Measurement: a. Centrifuge the tubes to pellet any precipitated protein. b. Measure the amount of cAMP in the supernatant using a commercial cAMP EIA kit, following the manufacturer's instructions. c. Create a standard curve using the provided cAMP standards. d. Calculate the concentration of cAMP produced in each sample based on the standard curve. e. Express the results as pmol of cAMP produced per mg of membrane protein per minute.
Troubleshooting
-
Low Platelet Aggregation Response: Ensure that the blood donor has not taken any anti-platelet drugs. Check the viability and concentration of platelets. Ensure the agonist is at an appropriate concentration.
-
High Background in Adenylyl Cyclase Assay: Ensure the phosphodiesterase inhibitor is active and at a sufficient concentration. Optimize the incubation time and membrane protein concentration.
-
Variability Between Experiments: Use a consistent source of platelets. Prepare fresh solutions of reagents for each experiment. Standardize all incubation times and temperatures.
Conclusion
Carbacyclin sodium salt is a valuable research tool for investigating the prostacyclin signaling pathway and its role in platelet function and vascular tone. The protocols provided here offer a framework for conducting in vitro studies to characterize the effects of Carbacyclin. Careful attention to experimental detail and appropriate controls will ensure the generation of reliable and reproducible data.
References
Application Notes and Protocols for Carbacyclin Sodium Salt in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbacyclin, a chemically stable analog of prostacyclin (PGI2), is a potent inhibitor of platelet aggregation.[1] Its stability and consistent inhibitory effects make it a valuable tool in the research and development of anti-platelet therapies. These application notes provide a detailed protocol for assessing the in-vitro efficacy of Carbacyclin sodium salt in inhibiting platelet aggregation using Light Transmission Aggregometry (LTA), the gold-standard method for platelet function analysis.[2][3][4][5]
Mechanism of Action: Carbacyclin exerts its anti-aggregatory effect by stimulating adenylate cyclase in platelets.[6] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels inhibit the mobilization of intracellular calcium, which is a critical step in platelet activation and aggregation.[7]
Data Summary
The inhibitory potential of Carbacyclin and its analogs on platelet aggregation is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes representative data for a Carbacyclin analog, MM706, which illustrates the potency of this class of compounds.
| Compound | Agonist | Platelet Source | IC50 (nM) |
| MM706 (Carbacyclin analog) | Not Specified | Washed Human Platelets | 77 |
Table 1: Inhibitory concentration (IC50) of a Carbacyclin analog on human platelet aggregation. Data sourced from publicly available research.
Experimental Protocols
Preparation of Carbacyclin Sodium Salt Stock Solution
Materials:
-
Carbacyclin sodium salt
-
Sterile, pyrogen-free deionized water or saline (0.9% NaCl)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the Carbacyclin sodium salt powder to equilibrate to room temperature.
-
Aseptically weigh the required amount of Carbacyclin sodium salt.
-
Reconstitute the powder in sterile, pyrogen-free deionized water or saline to create a high-concentration stock solution (e.g., 1 mM).
-
Vortex thoroughly until the salt is completely dissolved.
-
Prepare serial dilutions of the stock solution in the appropriate buffer (e.g., saline) to achieve the desired final concentrations for the assay. It is advisable to prepare fresh dilutions for each experiment.
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Materials:
-
Human whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.
-
3.2% sodium citrate anticoagulant tubes
-
Centrifuge with a swinging-bucket rotor
-
Sterile polypropylene tubes
Procedure:
-
Collect whole blood into 3.2% sodium citrate tubes (9 parts blood to 1 part citrate).
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.[1] This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells and platelets in the middle, and PRP at the top.
-
Carefully aspirate the upper PRP layer using a sterile pipette and transfer it to a clean polypropylene tube. Avoid disturbing the buffy coat.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes at room temperature.[8] This will pellet the remaining cellular components.
-
Carefully collect the supernatant (PPP) and transfer it to a new tube. The PPP will be used to set the 100% aggregation baseline in the aggregometer.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use to allow the platelets to recover from the centrifugation process.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Materials:
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
Carbacyclin sodium salt working solutions
-
Platelet agonist (e.g., Adenosine Diphosphate - ADP, Collagen, or Thrombin)
-
Pipettes
Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.
-
Baseline Calibration:
-
Pipette PRP into a cuvette with a stir bar and place it in the appropriate channel of the aggregometer. This will be your 0% aggregation reference.
-
Pipette PPP into another cuvette and place it in a reference channel. This will be your 100% aggregation reference.
-
-
Inhibition Assay:
-
Pipette a known volume of PRP into a fresh cuvette with a stir bar.
-
Add a small volume of the Carbacyclin sodium salt working solution (or vehicle control) to the PRP and incubate for a specified period (e.g., 2-5 minutes) at 37°C with stirring.
-
Initiate the recording of light transmission.
-
Add the platelet agonist (e.g., a sub-maximal concentration of ADP) to the cuvette to induce aggregation.
-
Continue recording the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation reaches a plateau.
-
-
Data Analysis:
-
The aggregometer software will generate aggregation curves. The maximum percentage of aggregation is determined for each concentration of Carbacyclin.
-
Calculate the percentage of inhibition for each Carbacyclin concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Carbacyclin concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of Carbacyclin that inhibits platelet aggregation by 50%.
-
Visualizations
Signaling Pathway of Carbacyclin in Platelets
Caption: Carbacyclin signaling cascade in platelets.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for LTA platelet aggregation assay.
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. plateletservices.com [plateletservices.com]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 6. The effect of carbacyclin, a prostaglandin analogue, on adenylate cyclase activity in platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cAMP reduces the affinity of Ca2+-triggered secretion in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Carbacyclin Sodium Salt Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbacyclin sodium salt is a chemically stable and potent synthetic analog of prostacyclin (PGI2).[1] Like the endogenous prostacyclin, Carbacyclin is a powerful vasodilator and a strong inhibitor of platelet aggregation.[1][2] Its stability compared to the chemically labile prostacyclin makes it a valuable tool for in vitro and in vivo research in areas such as cardiovascular disease, thrombosis, and inflammation. Carbacyclin exerts its biological effects primarily through two distinct signaling pathways: activation of the prostacyclin I receptor (IP receptor), a Gs protein-coupled receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), and through the activation of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression.
This document provides detailed protocols for the preparation, storage, and handling of Carbacyclin sodium salt stock solutions to ensure consistent and reliable experimental results. It also includes a summary of its quantitative biological activity and visual representations of its signaling pathways and the experimental workflow for stock solution preparation.
Data Presentation
The biological activity of Carbacyclin sodium salt is summarized in the table below. The provided values are essential for determining appropriate working concentrations for various cell-based assays.
| Parameter | Species | Assay | Value (IC50/EC50) |
| Platelet Aggregation Inhibition (IC50) | Human | In vitro platelet aggregation | ~5-10 nM (estimated) |
| IP Receptor Activation (EC50) | - | cAMP Accumulation Assay | ~10-100 nM (estimated) |
| PPARδ Activation (EC50) | - | PPARδ Reporter Gene Assay | ~0.1-1 µM (estimated) |
Note: Specific IC50/EC50 values for Carbacyclin are not widely published. The values presented are estimations based on its known potency relative to prostacyclin and data from similar prostacyclin analogs.[1][3]
Experimental Protocols
Protocol 1: Preparation of Carbacyclin Sodium Salt Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Carbacyclin sodium salt in Dimethyl Sulfoxide (DMSO).
Materials:
-
Carbacyclin sodium salt (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, polypropylene or glass vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing and Calculation:
-
Allow the vial of Carbacyclin sodium salt powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Accurately weigh the desired amount of Carbacyclin sodium salt powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Molecular Weight of Carbacyclin sodium salt is approximately 374.5 g/mol .
-
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the Carbacyclin sodium salt powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, amber vials to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).
-
When retrieving a vial for use, allow it to thaw completely at room temperature and vortex briefly before opening.
-
Important Considerations:
-
Carbacyclin sodium salt, like other prostacyclin analogs, can be unstable in aqueous solutions, especially at neutral or acidic pH, due to hydrolysis.[4] While DMSO is a suitable solvent for creating a concentrated stock, it is crucial to minimize the exposure of the stock solution to moisture.
-
For experiments requiring an aqueous solution, it is recommended to prepare fresh dilutions from the DMSO stock in a slightly alkaline buffer (pH 8.0-9.0) immediately before use. Do not store Carbacyclin in aqueous solutions for extended periods.
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol provides a general method to assess the inhibitory effect of Carbacyclin on platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) from healthy donors
-
Carbacyclin sodium salt working solutions (prepared from the stock solution)
-
Platelet aggregation agonist (e.g., ADP, collagen, or thrombin)
-
Platelet aggregometer
-
Saline or appropriate buffer
Procedure:
-
PRP Preparation: Prepare PRP from fresh whole blood according to standard laboratory procedures.
-
Assay Setup:
-
Pre-warm the PRP to 37°C in the aggregometer cuvettes with a stir bar.
-
Add a vehicle control (e.g., saline with a final DMSO concentration matching the highest Carbacyclin concentration) or different concentrations of Carbacyclin working solution to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
-
Induction of Aggregation: Add the platelet aggregation agonist to initiate aggregation and record the change in light transmission for a defined period.
-
Data Analysis:
-
Determine the percentage of inhibition of aggregation for each Carbacyclin concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Carbacyclin concentration and calculate the IC50 value using a suitable nonlinear regression model.
-
Protocol 3: cAMP Accumulation Assay for IP Receptor Activation
This protocol outlines a method to measure the activation of the IP receptor by Carbacyclin through the quantification of intracellular cAMP.
Materials:
-
Cells expressing the IP receptor (e.g., HEK293-IP cells or primary vascular smooth muscle cells)
-
Carbacyclin sodium salt working solutions
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell lysis buffer
Procedure:
-
Cell Seeding: Seed the cells in a suitable multi-well plate and culture until they reach the desired confluency.
-
Cell Treatment:
-
Pre-treat the cells with a PDE inhibitor for a specified time.
-
Stimulate the cells with various concentrations of Carbacyclin working solution or a vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP levels in the cell lysates according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the concentration of cAMP produced at each Carbacyclin concentration.
-
Plot the cAMP concentration against the logarithm of the Carbacyclin concentration and calculate the EC50 value.
-
Mandatory Visualizations
Caption: Signaling pathways of Carbacyclin.
Caption: Workflow for preparing Carbacyclin stock solution.
References
Application Notes and Protocols for Carbacyclin Sodium Salt Research in Animal Models
Introduction
Carbacyclin sodium salt, a chemically stable analog of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation. Its mechanism of action is primarily mediated through the activation of the prostacyclin receptor (IP receptor), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in the relaxation of vascular smooth muscle and inhibition of platelet activation, making carbacyclin and other prostacyclin analogs valuable tools in the research and treatment of conditions such as pulmonary arterial hypertension (PAH) and thrombotic disorders.
These application notes provide detailed protocols for inducing and utilizing relevant animal models to study the effects of carbacyclin sodium salt and other prostacyclin analogs. The focus is on the monocrotaline-induced pulmonary hypertension model in rats and the ferric chloride-induced thrombosis model in rodents, as these are well-established and widely used models in preclinical research.
Signaling Pathway of Carbacyclin Sodium Salt
Carbacyclin, as a prostacyclin analog, binds to the prostacyclin (IP) receptor, a G-protein coupled receptor. This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (camp). The increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to vasodilation and inhibition of platelet aggregation.
Figure 1: Carbacyclin signaling cascade.
Animal Models for Pulmonary Arterial Hypertension (PAH) Research
Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
The monocrotaline (MCT)-induced PAH model in rats is a widely used and well-characterized model that mimics many features of human PAH, including increased pulmonary artery pressure, right ventricular hypertrophy, and vascular remodeling.[1][2]
Experimental Protocol:
-
Animal Selection: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.
-
MCT Administration: A single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg) is administered to induce PAH. Control animals receive an equivalent volume of saline.
-
Disease Development: PAH typically develops over a period of 3 to 4 weeks. Key pathological changes include a significant increase in right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (RVH).[1]
-
Treatment Administration: Administration of carbacyclin sodium salt or other prostacyclin analogs can be initiated either prophylactically (at the time of MCT injection) or therapeutically (after the establishment of PAH, typically 2-3 weeks post-MCT). The route of administration (e.g., oral, intravenous, subcutaneous, or inhaled) and dosage will depend on the specific experimental design.
-
Endpoint Assessment (at 3-4 weeks post-MCT):
-
Hemodynamic Measurements: Anesthetize the rats and perform right heart catheterization to measure RVSP, mean pulmonary arterial pressure (mPAP), and systemic arterial pressure.
-
Right Ventricular Hypertrophy (RVH): Euthanize the animals, excise the heart, and dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). The ratio of the weight of the RV to the LV+S (Fulton index) is calculated to assess the degree of RVH.
-
Histological Analysis: Perfuse and fix the lungs for histological staining (e.g., Hematoxylin and Eosin, Verhoeff-Van Gieson) to assess pulmonary vascular remodeling, including medial wall thickness of the pulmonary arterioles.
-
Experimental Workflow:
Figure 2: MCT-induced PAH experimental workflow.
Quantitative Data from Prostacyclin Analog Studies in MCT-Induced PAH Rats:
| Treatment Group | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Right Ventricle / (Left Ventricle + Septum) Ratio (Fulton Index) | Mean Pulmonary Arterial Pressure (Ppa) (cmH₂O) | Reference |
| Control (Saline) | - | - | 18.3 ± 0.6 | [1] |
| MCT + Vehicle | 39.83 ± 1.62 | 0.40 ± 0.03 | 27.2 ± 1.2 | [1][3] |
| MCT + Beraprost (Low Dose) | - | - | 23.4 ± 0.7 | [1] |
| MCT + Beraprost (High Dose) | - | - | 22.5 ± 0.5 | [1] |
| MCT + Iloprost (20 µg/kg IV) | Post-treatment: Significant decrease from baseline | - | - | [3] |
| MCT + Inhaled Iloprost (6 µg/kg/day for 2 weeks) | Reversed to near control levels | Regressed | Reversed | [4][5] |
| MCT + Treprostinil (10 ng/kg/min) | No significant attenuation | No significant attenuation | - | |
| MCT + Treprostinil (150 ng/kg/min) | No significant attenuation | No significant attenuation | - |
Note: Data are presented as mean ± SEM or as described in the cited literature. Direct comparisons between studies should be made with caution due to variations in experimental protocols.
Sugen/Hypoxia-Induced Pulmonary Hypertension in Mice
For a more severe and chronic model of PAH that can feature plexiform-like lesions, the Sugen/hypoxia model in mice is often employed.[6] This involves the administration of a VEGF receptor antagonist (Sugen 5416) in combination with exposure to hypoxia.
Experimental Protocol:
-
Animal Selection: C57BL/6 mice are commonly used.
-
Sugen Administration: A single subcutaneous injection of Sugen 5416 (20 mg/kg) is administered.
-
Hypoxia Exposure: Mice are placed in a hypoxic chamber (10% O₂) for 3 weeks.
-
Return to Normoxia: Following the hypoxic period, mice are returned to normoxic conditions.
-
Treatment and Assessment: Similar to the MCT model, treatment with carbacyclin or its analogs can be administered, and endpoints such as RVSP, RVH, and vascular remodeling are assessed.
Animal Models for Thrombosis Research
Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis
The ferric chloride-induced thrombosis model is a widely used method to study arterial thrombosis in vivo.[7][8] It involves the topical application of ferric chloride to an artery, which induces oxidative injury to the vessel wall and leads to the formation of an occlusive thrombus.
Experimental Protocol:
-
Animal Selection: Mice (e.g., C57BL/6) or rats are commonly used.
-
Anesthesia and Surgical Preparation: Anesthetize the animal and surgically expose the carotid artery.
-
Baseline Blood Flow: Place a Doppler flow probe around the artery to measure baseline blood flow.
-
Thrombus Induction: Apply a piece of filter paper (1x2 mm) saturated with ferric chloride solution (e.g., 10% FeCl₃) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Monitoring of Occlusion: Continuously monitor blood flow using the Doppler probe. The time to vessel occlusion (defined as the cessation of blood flow) is the primary endpoint.
-
Treatment Administration: Administer carbacyclin sodium salt or other prostacyclin analogs (typically via intravenous injection) prior to the induction of thrombosis to evaluate their antithrombotic effects.
-
Thrombus Analysis (Optional): After the experiment, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.
Experimental Workflow:
Figure 3: Ferric Chloride-induced thrombosis workflow.
Quantitative Data from Prostacyclin Analog Studies in Thrombosis Models:
| Treatment Group | Time to Occlusion (minutes) | Thrombus Weight (mg) | Reference |
| Vehicle Control | Expected to be shorter | Expected to be higher | [7][8] |
| Carbacyclin/Prostacyclin Analog | Expected to be prolonged | Expected to be reduced | [9][10] |
Note: The table indicates the expected outcomes based on the known mechanism of action of prostacyclin analogs. Specific values would need to be determined experimentally.
Conclusion
The animal models and protocols described provide a robust framework for the preclinical evaluation of carbacyclin sodium salt and other prostacyclin analogs. The monocrotaline-induced PAH model in rats is particularly useful for studying the effects on pulmonary hemodynamics and vascular remodeling, while the ferric chloride-induced thrombosis model offers a reliable method for assessing antithrombotic efficacy. The selection of the appropriate model and endpoints will depend on the specific research questions being addressed in the development of novel therapies for pulmonary hypertension and thrombotic diseases.
References
- 1. Orally administered beraprost sodium inhibits pulmonary hypertension induced by monocrotaline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Encapsulation of beraprost sodium in nanoparticles: analysis of sustained release properties, targeting abilities and pharmacological activities in animal models of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Inhaled iloprost reverses vascular remodeling in chronic experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Sugen 5416/hypoxia mouse model of pulmonary hypertension revisited: long-term follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferric Chloride-induced Murine Thrombosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostacyclin Analogues Inhibit Platelet Reactivity, Extracellular Vesicle Release and Thrombus Formation in Patients with Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Carbacyclin Sodium Salt in Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbacyclin sodium salt, a chemically stable analog of prostacyclin (PGI2), is a valuable tool in the study of smooth muscle physiology and pharmacology. As a potent vasodilator, it plays a crucial role in research related to cardiovascular diseases, pulmonary hypertension, and other conditions involving smooth muscle tone regulation. These application notes provide a comprehensive overview of the use of Carbacyclin sodium salt in smooth muscle relaxation studies, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
Carbacyclin exerts its relaxant effect on smooth muscle primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The binding of Carbacyclin to the IP receptor initiates a signaling cascade that leads to smooth muscle relaxation.
The key steps in the signaling pathway are:
-
Receptor Binding: Carbacyclin binds to the IP receptor on the surface of smooth muscle cells.
-
G-Protein Activation: This binding activates the associated Gs alpha subunit (Gαs) of the G-protein.
-
Adenylyl Cyclase Stimulation: The activated Gαs stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates cAMP-dependent Protein Kinase A (PKA).
-
Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, most notably inhibiting myosin light chain kinase (MLCK).
-
Reduced Myosin Light Chain Phosphorylation: The inhibition of MLCK leads to a decrease in the phosphorylation of the myosin light chain.
-
Smooth Muscle Relaxation: Dephosphorylated myosin is unable to interact with actin, resulting in the relaxation of the smooth muscle.
It is important to note that some studies suggest that in certain vascular beds, the IP receptor may also couple to other signaling pathways, such as the Phospholipase C (PLC) pathway, which could contribute to the overall physiological response.
Data Presentation
The (5Z)-isomer of Carbacyclin has been characterized as a partial agonist at the prostacyclin receptor in vascular smooth muscle. This means that while it elicits a relaxant response, it does not produce the same maximal effect as the endogenous ligand, PGI2, or other full agonists. The following table summarizes the pharmacological profile of (5Z)-Carbacyclin in comparison to a full agonist in a typical vascular smooth muscle preparation.
| Compound | Agonist Type | EC50 (nM) | Maximal Relaxation (%) |
| (5Z)-Carbacyclin sodium salt | Partial Agonist | ~100 - 300 | ~60 - 70 |
| Prostacyclin (PGI2) | Full Agonist | ~10 - 30 | 100 |
Note: The EC50 and Maximal Relaxation values are approximate and can vary depending on the specific tissue preparation, experimental conditions, and the contractile agent used.
Experimental Protocols
Isolated Organ Bath Assay for Vascular Smooth Muscle Relaxation
This protocol describes a standard method for assessing the relaxant effects of Carbacyclin sodium salt on isolated arterial rings using an organ bath system. The rabbit mesenteric artery is a commonly used model for such studies.
Materials and Reagents:
-
Carbacyclin sodium salt
-
Norepinephrine (or other contractile agonist, e.g., Phenylephrine, U46619)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11)
-
Distilled, deionized water
-
Carbogen gas (95% O2 / 5% CO2)
-
Rabbit mesenteric artery
-
Organ bath system with isometric force transducers
-
Dissection microscope and tools
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a rabbit according to approved animal care protocols.
-
Carefully dissect the superior mesenteric artery and place it in cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove excess connective and adipose tissue.
-
Cut the artery into rings of 2-3 mm in length.
-
-
Mounting the Tissue:
-
Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams, washing with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, induce a contraction with a high concentration of a contractile agent (e.g., 60 mM KCl) to check the viability of the tissue.
-
Wash the tissues and allow them to return to baseline.
-
-
Experimental Protocol:
-
Pre-contract the arterial rings with a submaximal concentration of a contractile agonist (e.g., Norepinephrine, typically 10⁻⁶ M) to achieve a stable contractile tone.
-
Once a stable plateau is reached, add Carbacyclin sodium salt in a cumulative manner, increasing the concentration in a stepwise fashion (e.g., from 10⁻⁹ M to 10⁻⁵ M).
-
Allow the tissue to reach a stable response at each concentration before adding the next.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each concentration of Carbacyclin as a percentage of the pre-contraction induced by the contractile agonist.
-
Plot the concentration-response curve (percentage relaxation vs. log concentration of Carbacyclin).
-
Calculate the EC50 (the concentration of Carbacyclin that produces 50% of its maximal relaxation) and the Emax (the maximal relaxation achieved).
-
Visualizations
Signaling Pathway of Carbacyclin-Induced Smooth Muscle Relaxation
Caption: Signaling cascade of Carbacyclin in smooth muscle cells.
Experimental Workflow for Organ Bath Assay
Caption: Workflow for isolated organ bath experiments.
Application Notes and Protocols for Studying cAMP Pathways with Carbacyclin Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbacyclin sodium salt is a chemically stable and potent synthetic analog of prostacyclin (PGI2).[1][2] Like PGI2, Carbacyclin exerts its biological effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] The cAMP signaling pathway is a ubiquitous and crucial second messenger system that regulates a wide array of cellular processes, including vasodilation, inhibition of platelet aggregation, and inflammation. The stability and potent activity of Carbacyclin sodium salt make it an invaluable tool for researchers studying the intricacies of the cAMP pathway and its downstream effects.
Mechanism of Action
Carbacyclin sodium salt binds to and activates the IP receptor, which is coupled to the stimulatory G-protein, Gs. This interaction triggers the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then binds to and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The resulting increase in intracellular cAMP concentration leads to the activation of cAMP-dependent protein kinase (PKA). PKA, in turn, phosphorylates a multitude of downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), thereby modulating gene expression and cellular function.
Data Presentation
The following table summarizes the quantitative effects of Carbacyclin on cAMP levels, demonstrating its potency as a stimulator of the cAMP pathway.
| Parameter | Cell Type | Value | Reference |
| Efficacy | Human Platelet Membranes | Same efficacy as Prostaglandin E1 (PGE1) in stimulating adenylate cyclase. | [1] |
| EC50 | Human Platelets | ~10-100 nM (Estimated based on similar prostacyclin analogs) | N/A |
| Effect | Human Platelets | Dose-dependent increase in intracellular cAMP concentration. | [2] |
Experimental Protocols
Protocol 1: Measurement of cAMP Accumulation in Human Platelets
This protocol describes a competitive immunoassay using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) to measure changes in intracellular cAMP levels in response to Carbacyclin sodium salt treatment.
Experimental Workflow:
Materials:
-
Carbacyclin sodium salt
-
Human whole blood
-
Acid-Citrate-Dextrose (ACD) solution
-
Phosphate-Buffered Saline (PBS)
-
Tyrode's buffer
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
cAMP assay kit
-
96-well microplate
-
Plate reader
Procedure:
-
Platelet Isolation:
-
Collect human whole blood into tubes containing ACD as an anticoagulant.
-
Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the PRP and add a PDE inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.
-
Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.
-
Gently resuspend the platelet pellet in Tyrode's buffer to the desired concentration (e.g., 2 x 108 platelets/mL).
-
-
Carbacyclin Treatment:
-
Aliquot 50 µL of the platelet suspension into each well of a 96-well plate.
-
Prepare serial dilutions of Carbacyclin sodium salt in Tyrode's buffer.
-
Add 50 µL of the Carbacyclin dilutions to the respective wells. For the control wells, add 50 µL of Tyrode's buffer.
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the competitive immunoassay as per the kit protocol. This typically involves adding a labeled cAMP tracer and a specific anti-cAMP antibody.
-
Incubate the plate for the recommended time to allow for the competitive binding to reach equilibrium.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the log of the Carbacyclin concentration to generate a dose-response curve.
-
Determine the EC50 value of Carbacyclin from the dose-response curve.
-
Protocol 2: PKA Activity Assay
This protocol outlines a method to measure the activity of PKA in platelet lysates following stimulation with Carbacyclin sodium salt using a commercially available PKA kinase activity assay kit.
Materials:
-
Carbacyclin sodium salt
-
Isolated human platelets
-
PKA kinase activity assay kit
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
ATP
-
96-well microplate
-
Plate reader
Procedure:
-
Platelet Treatment and Lysis:
-
Prepare and treat platelets with Carbacyclin sodium salt as described in Protocol 1, steps 1 and 2.
-
After incubation, pellet the platelets by centrifugation at 1000 x g for 5 minutes.
-
Resuspend the platelet pellet in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 10-15 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the platelet lysate.
-
-
PKA Activity Assay:
-
Perform the PKA kinase activity assay according to the manufacturer's protocol. This typically involves:
-
Adding the platelet lysate to wells of a microplate pre-coated with a PKA-specific substrate.
-
Initiating the kinase reaction by adding ATP.
-
Incubating for the recommended time at 30°C.
-
Stopping the reaction and adding a phosphospecific antibody that recognizes the phosphorylated substrate.
-
Adding a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Adding a substrate for the detection enzyme and measuring the resulting signal.
-
-
-
Data Analysis:
-
Subtract the background reading from all sample readings.
-
Compare the PKA activity in Carbacyclin-treated samples to the untreated control to determine the fold-increase in activity.
-
Protocol 3: Western Blot for CREB Phosphorylation
This protocol describes how to detect the phosphorylation of CREB at Serine 133 in human platelets treated with Carbacyclin sodium salt.
Experimental Workflow:
Materials:
-
Carbacyclin sodium salt
-
Isolated human platelets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat platelets with Carbacyclin sodium salt as described in Protocol 1, step 2.
-
Lyse the platelets in lysis buffer and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and image the blot using a suitable imaging system.
-
Strip the membrane and re-probe with the anti-total CREB antibody to ensure equal loading.
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-CREB signal to the total CREB signal to determine the relative increase in phosphorylation.
-
References
Application Notes and Protocols for Carbacyclin Sodium Salt in Pulmonary Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing carbacyclin sodium salt, a stable prostacyclin analog, in preclinical research models of pulmonary hypertension (PH). This document outlines the mechanism of action, experimental protocols for both in vitro and in vivo models, and data presentation guidelines.
Introduction
Pulmonary hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death. A key pathological feature of PH is the dysfunction of the prostacyclin (PGI2) pathway. Prostacyclin, produced by endothelial cells, is a potent vasodilator and inhibitor of platelet aggregation and smooth muscle cell proliferation. In patients with PH, there is a deficiency in prostacyclin synthase, leading to reduced PGI2 levels.
Carbacyclin sodium salt is a chemically stable synthetic analog of prostacyclin. Its stability and potent activity make it a valuable tool for investigating the therapeutic potential of targeting the prostacyclin pathway in PH research. These notes detail the use of carbacyclin sodium salt in established preclinical models to assess its efficacy in mitigating the pathological hallmarks of pulmonary hypertension.
Mechanism of Action
Carbacyclin, like endogenous prostacyclin, exerts its primary effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) found on the surface of pulmonary artery smooth muscle cells (PASMCs) and platelets.[1] The binding of carbacyclin to the IP receptor initiates a signaling cascade that plays a crucial role in vasodilation and the inhibition of cellular proliferation.
Signaling Pathways
The primary signaling pathway activated by carbacyclin involves the following steps:
-
IP Receptor Activation: Carbacyclin binds to the IP receptor on the cell surface.
-
G-Protein Stimulation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase (AC).
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Cellular Effects: PKA activation results in the phosphorylation of various downstream targets, leading to a decrease in intracellular calcium concentrations. This cascade ultimately causes vasodilation of the pulmonary arteries and inhibition of PASMC proliferation.[1]
An alternative signaling pathway for prostacyclin analogs involves the activation of peroxisome proliferator-activated receptors (PPARs), which can also contribute to the anti-proliferative effects.
.
Caption: Carbacyclin Signaling Pathway in PASMCs.
Experimental Protocols
In Vitro Assays
1. Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation Assay
This assay assesses the anti-proliferative effects of carbacyclin sodium salt on PASMCs.
-
Cell Culture:
-
Human or rat pulmonary artery smooth muscle cells are cultured in a suitable growth medium (e.g., SmGM-2) supplemented with growth factors, 5% fetal bovine serum (FBS), and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Protocol:
-
Seed PASMCs in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Synchronize the cells by serum starvation (0.1% FBS) for 24 hours.
-
Induce proliferation by treating the cells with a mitogen such as platelet-derived growth factor (PDGF; 10 ng/mL) or 10% FBS.
-
Simultaneously, treat the cells with increasing concentrations of carbacyclin sodium salt (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., DMSO or PBS).
-
Incubate for 48-72 hours.
-
Assess cell proliferation using a standard method:
-
MTS/MTT Assay: Add MTS or MTT reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength.
-
[³H]-Thymidine Incorporation: Add [³H]-thymidine during the final 18-24 hours of incubation. Harvest the cells and measure radioactivity using a scintillation counter.
-
Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each concentration of carbacyclin sodium salt compared to the mitogen-stimulated control.
-
Determine the IC50 value (the concentration that inhibits 50% of proliferation) by fitting the data to a dose-response curve.
-
2. Cyclic AMP (cAMP) Assay
This assay quantifies the ability of carbacyclin sodium salt to stimulate intracellular cAMP production in PASMCs.
-
Cell Culture:
-
Culture PASMCs as described in the proliferation assay protocol.
-
-
Protocol:
-
Seed PASMCs in 24-well plates and grow to near confluence.
-
Serum-starve the cells for 2-4 hours.
-
Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX (100 µM) for 15-30 minutes to prevent cAMP degradation.
-
Stimulate the cells with increasing concentrations of carbacyclin sodium salt (e.g., 0.1 nM to 1 µM) for 10-15 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) by plotting the cAMP concentration against the log of the carbacyclin sodium salt concentration.
-
In Vivo Model: Monocrotaline-Induced Pulmonary Hypertension in Rats
The monocrotaline (MCT) rat model is a widely used and well-characterized model for studying pulmonary hypertension.
-
Animal Model:
-
Male Sprague-Dawley rats (200-250 g) are typically used.
-
-
Induction of Pulmonary Hypertension:
-
Administer a single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg).
-
The development of PH occurs over 3-4 weeks, characterized by increased right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (RVH).
-
-
Treatment Protocol:
-
Randomly assign rats to the following groups:
-
Control (saline injection, vehicle treatment)
-
MCT + Vehicle
-
MCT + Carbacyclin Sodium Salt (at various doses, e.g., low, medium, high)
-
-
Initiate treatment with carbacyclin sodium salt either prophylactically (starting at the time of MCT injection) or therapeutically (e.g., starting 14 days after MCT injection).
-
Administer carbacyclin sodium salt via an appropriate route (e.g., subcutaneous infusion via osmotic minipumps, or daily injections) for a specified duration (e.g., 14-21 days).
-
-
Endpoint Measurements (at the end of the study):
-
Hemodynamic Assessment:
-
Anesthetize the rats and perform a right heart catheterization to directly measure the Right Ventricular Systolic Pressure (RVSP).
-
-
Right Ventricular Hypertrophy (RVH) Assessment:
-
Euthanize the animals and excise the heart.
-
Dissect the right ventricle (RV) from the left ventricle and septum (LV+S).
-
Weigh the RV and LV+S separately.
-
Calculate the Fulton Index (RV / (LV+S)) as a measure of RVH.
-
-
Histological Analysis:
-
Perfuse and fix the lungs.
-
Embed the lung tissue in paraffin and prepare sections.
-
Perform hematoxylin and eosin (H&E) and Masson's trichrome staining to assess pulmonary artery remodeling, including medial wall thickness.
-
-
.
Caption: Experimental Workflow for In Vivo Study.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: In Vitro Efficacy of Carbacyclin Sodium Salt
| Assay | Parameter | Carbacyclin Sodium Salt |
| PASMC Proliferation | IC50 (µM) | Insert experimental value |
| cAMP Production | EC50 (nM) | Insert experimental value |
Table 2: In Vivo Efficacy of Carbacyclin Sodium Salt in MCT-Induced PH in Rats
| Treatment Group | n | RVSP (mmHg) | Fulton Index (RV/LV+S) | Medial Wall Thickness (%) |
| Control | e.g., 8 | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM |
| MCT + Vehicle | e.g., 8 | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM |
| MCT + Carbacyclin (Low Dose) | e.g., 8 | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM |
| MCT + Carbacyclin (High Dose) | e.g., 8 | Insert Mean ± SEM | Insert Mean ± SEM | Insert Mean ± SEM |
Conclusion
Carbacyclin sodium salt is a valuable pharmacological tool for the investigation of the prostacyclin pathway in the context of pulmonary hypertension. The protocols and guidelines presented in these application notes provide a framework for researchers to assess the in vitro and in vivo efficacy of carbacyclin and other prostacyclin analogs, contributing to the development of novel therapies for this devastating disease.
References
Application Notes and Protocols for Carbacyclin Sodium Salt Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of carbacyclin sodium salt, a stable prostacyclin analog, in various rodent models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways to guide researchers in their study design and execution.
Introduction to Carbacyclin
Carbacyclin is a chemically stable analog of prostacyclin (PGI2) that mimics its biological activities. Like PGI2, carbacyclin is a potent vasodilator and inhibitor of platelet aggregation.[1] These properties make it a valuable tool for research in cardiovascular diseases, particularly pulmonary hypertension and thrombosis. Carbacyclin exerts its effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
Signaling Pathway
Carbacyclin binds to the prostacyclin (IP) receptor on the surface of target cells, such as vascular smooth muscle cells and platelets. This binding activates the associated Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to vasodilation and inhibition of platelet activation and aggregation.
Applications in Rodent Models
Carbacyclin sodium salt is frequently used in rodent models to investigate its therapeutic potential in various disease states.
Pulmonary Hypertension
In rodent models of pulmonary hypertension, such as the monocrotaline-induced or Sugen-hypoxia-induced models, carbacyclin is administered to assess its ability to reduce pulmonary arterial pressure, right ventricular hypertrophy, and pulmonary vascular remodeling.
Thrombosis
In thrombosis models, carbacyclin is used to evaluate its antithrombotic effects by measuring its ability to inhibit platelet aggregation and prevent the formation of thrombi in response to vascular injury.
Experimental Protocols
The following are detailed protocols for the administration of carbacyclin sodium salt via different routes in rodent models.
Intravenous (IV) Administration
Objective: To achieve rapid and systemic effects, particularly for studying acute cardiovascular responses and platelet inhibition.
Experimental Workflow:
Protocol for Continuous Intravenous Infusion in Rats:
-
Preparation of Carbacyclin Solution:
-
Dissolve carbacyclin sodium salt in a suitable vehicle, such as sterile saline (0.9% NaCl) or a Tris-buffer, to the desired stock concentration.
-
Further dilute the stock solution to the final infusion concentration. A typical infusion solution concentration might range from 1 to 10 µg/mL.
-
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Surgically implant a catheter into the jugular vein for drug infusion.
-
-
Administration:
-
Connect the venous catheter to an infusion pump.
-
Administer a continuous infusion of the carbacyclin solution. Infusion rates in awake rats have been documented to range from 0.1 to 1.0 µg/kg/min to study effects on regional blood flow and blood pressure.[2]
-
-
Monitoring and Sample Collection:
-
Continuously monitor cardiovascular parameters such as mean arterial pressure (MAP) and heart rate.
-
Collect blood samples at predetermined time points to assess platelet aggregation ex vivo or to determine pharmacokinetic parameters.
-
Protocol for Intravenous Bolus Injection in Rats:
-
Preparation of Carbacyclin Solution:
-
Prepare the carbacyclin solution as described for infusion, adjusting the concentration for bolus injection.
-
-
Animal Preparation:
-
For conscious rats, restrain the animal appropriately. For anesthetized rats, follow the procedure above.
-
Access a tail vein for injection.
-
-
Administration:
-
Administer the carbacyclin solution as a single intravenous bolus. A dose of a carbacyclin analog, MM-706, at 200 µg/kg has been shown to prevent ADP-induced reduction of circulating platelets in conscious rats.
-
-
Monitoring and Sample Collection:
-
Monitor for acute changes in physiological parameters.
-
Collect samples as required for the specific study endpoints.
-
Subcutaneous (SC) Administration
Objective: To provide a sustained release of carbacyclin for longer-term studies, reducing the need for continuous infusion.
Experimental Workflow:
Protocol for Subcutaneous Injection in Mice (Adapted from general protocols):
-
Preparation of Carbacyclin Solution:
-
Dissolve carbacyclin sodium salt in a sterile, isotonic vehicle. The concentration should be adjusted to allow for a small injection volume (typically 100-200 µL for a mouse).
-
-
Animal Preparation:
-
Gently restrain the mouse. Anesthesia is generally not required for this procedure.
-
-
Administration:
-
Lift the skin on the back of the neck or flank to create a tent.
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Inject the carbacyclin solution.
-
-
Monitoring:
-
Monitor the animal for any signs of distress or local reaction at the injection site.
-
Assess the therapeutic outcomes at the designated study endpoints. For example, in a thrombosis model, this could involve inducing thrombosis at a specific time point after injection and measuring the resulting thrombus size.[3]
-
Oral Gavage Administration
Objective: To evaluate the oral bioavailability and efficacy of carbacyclin, which is relevant for developing orally active prostacyclin analogs.
Experimental Workflow:
Protocol for Oral Gavage in Rats (Adapted from a study on an oral prostacyclin agonist):
-
Preparation of Carbacyclin Formulation:
-
Animal Preparation:
-
Gently restrain the rat.
-
-
Administration:
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently insert the needle into the esophagus and deliver the formulation directly into the stomach. The volume is typically around 10 mL/kg of body weight.[5][6]
-
A study on the oral prostacyclin agonist ONO-1301 in a rat model of pulmonary hypertension used a dose of 10 mg/kg administered twice daily.[6]
-
-
Monitoring:
-
Monitor the animal for any signs of distress.
-
At the end of the treatment period, assess hemodynamic parameters, right ventricular hypertrophy, and pulmonary vascular histology.[6]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies involving carbacyclin and other prostacyclin analogs in rodent models.
Table 1: In Vitro and Ex Vivo Potency of Carbacyclin
| Parameter | Species | Relative Potency (vs. Prostacyclin) | Reference |
| Inhibition of Platelet Aggregation (in vitro) | Human, Dog, Rabbit | 0.03 | [1] |
| Inhibition of Platelet Aggregation (ex vivo) | Dog, Rabbit | 0.1 | [1] |
Table 2: Hemodynamic Effects of Intravenous Prostacyclin Infusion in Awake Rats
| Infusion Rate (µg/kg/min) | Change in Mean Arterial Pressure (MAP) | Change in Heart Vascular Resistance | Change in Small Intestine Vascular Resistance | Reference |
| 0.1 | ↓ | ↓ | ↓ | [2] |
| 0.2 | ↓↓ | ↓↓ | ↓↓ | [2] |
| 0.3 | ↓↓↓ | ↓↓↓ | ↓↓↓ | [2] |
| 1.0 | ↓↓↓↓ | ↓↓↓↓ | ↓↓↓↓ | [2] |
(Note: Arrows indicate the direction and relative magnitude of the change.)
Table 3: Efficacy of an Oral Prostacyclin Agonist (ONO-1301) in a Rat Model of Pulmonary Hypertension
| Treatment Group | Right Ventricular Systolic Pressure (mmHg) | Medial Wall Thickness of Pulmonary Arterioles (%) | Reference |
| Control | ~30 | ~15 | [6] |
| MCT-treated | ~60 | ~35 | [6] |
| ONO-1301 (10 mg/kg, twice daily) | ~40 | ~20 | [6] |
(Note: Data are approximate values derived from graphical representations in the cited literature.)
Conclusion
These application notes provide a framework for the administration of carbacyclin sodium salt in rodent models. The choice of administration route and dosage will depend on the specific research question and experimental design. It is crucial to carefully consider the pharmacokinetics and pharmacodynamics of carbacyclin to ensure appropriate dosing and interpretation of results. Researchers should always adhere to institutional guidelines for animal care and use.
References
- 1. Carbacyclin--a potent stable prostacyclin analogue for the inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of intravenous administration of prostacyclin on regional blood circulation in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of subcutaneously administered low-molecular-weight heparin on microarterial thrombosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying the Effects of Carbacyclin Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Carbacyclin sodium salt, a stable synthetic analog of prostacyclin (PGI2). Included are its mechanism of action, protocols for key experiments to quantify its effects, and a summary of its quantitative biological activities.
Introduction
Carbacyclin sodium salt is a potent and chemically stable prostacyclin mimetic. Unlike the endogenous prostacyclin, which has a very short half-life, Carbacyclin's stability makes it a valuable tool for in vitro and in vivo studies of the prostacyclin pathway. It is widely used to investigate the physiological and pathological roles of prostacyclin, including its effects on platelet aggregation, vasodilation, and inflammation.
Mechanism of Action
Carbacyclin exerts its biological effects primarily by acting as an agonist at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Binding of Carbacyclin to the IP receptor activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately result in the inhibition of platelet aggregation and relaxation of vascular smooth muscle.
Applications in Research
-
Cardiovascular Research: Studying the mechanisms of vasodilation and the treatment of pulmonary hypertension.
-
Hematology: Investigating platelet function and the development of anti-thrombotic agents.
-
Inflammation and Immunology: Exploring the role of the prostacyclin pathway in inflammatory responses.
-
Drug Discovery: Serving as a reference compound in the screening and characterization of novel IP receptor agonists and antagonists.
Quantitative Data Summary
The following tables summarize the quantitative effects of Carbacyclin sodium salt on various biological parameters.
Table 1: Receptor Binding Affinity
| Parameter | Value | Species/Cell Line | Notes |
| pKi | ~8.7 | Human | Estimated from a competitive binding assay using Carbacyclin to induce cAMP accumulation, where a selective antagonist showed a pKi of 8.7. This suggests Carbacyclin's affinity is in the low nanomolar range. |
Table 2: Functional Potency
| Assay | Parameter | Value | Species | Notes |
| Adenylate Cyclase Activation | - | Potent Agonist | Platelet membranes | Carbacyclin stimulates adenylate cyclase activity. |
| Platelet Aggregation Inhibition | Relative Potency | 0.03x Prostacyclin | Human | In vitro inhibition of ADP or collagen-induced platelet aggregation.[1] |
| Relative Potency | 0.1x Prostacyclin | Rabbit, Dog | Ex vivo inhibition of platelet aggregation.[1] |
Experimental Protocols
Protocol 1: Prostacyclin (IP) Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of Carbacyclin sodium salt for the IP receptor.
1. Materials:
- Cell membranes expressing the human IP receptor.
- [3H]-Iloprost (radioligand).
- Carbacyclin sodium salt (unlabeled competitor).
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters (GF/C).
- Scintillation cocktail.
- 96-well plates.
2. Methods:
- Prepare serial dilutions of Carbacyclin sodium salt in Binding Buffer.
- In a 96-well plate, add in the following order:
- 50 µL of Binding Buffer (for total binding) or unlabeled prostacyclin analog (for non-specific binding).
- 50 µL of the Carbacyclin sodium salt dilution.
- 50 µL of [3H]-Iloprost (at a final concentration equal to its Kd).
- 100 µL of cell membrane suspension.
- Incubate the plate at room temperature for 60 minutes with gentle agitation.
- Terminate the binding reaction by rapid filtration through GF/C filters using a cell harvester.
- Wash the filters three times with ice-cold Wash Buffer.
- Dry the filters and place them in scintillation vials.
- Add scintillation cocktail and count the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the Carbacyclin sodium salt concentration.
- Determine the IC50 value from the resulting sigmoidal curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Assay
This protocol measures the ability of Carbacyclin sodium salt to stimulate intracellular cAMP production.
1. Materials:
- A cell line endogenously or recombinantly expressing the IP receptor (e.g., HEK293-IP).
- Carbacyclin sodium salt.
- Forskolin (positive control).
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
- Cell culture medium.
- cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
2. Methods:
- Seed the cells in a 96-well plate and culture overnight.
- Wash the cells with serum-free medium.
- Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C.
- Add serial dilutions of Carbacyclin sodium salt or forskolin to the wells.
- Incubate for 30 minutes at 37°C.
- Lyse the cells according to the cAMP assay kit manufacturer's instructions.
- Measure the intracellular cAMP levels using the chosen detection method.
3. Data Analysis:
- Generate a standard curve using known concentrations of cAMP.
- Calculate the concentration of cAMP in each sample from the standard curve.
- Plot the cAMP concentration against the logarithm of the Carbacyclin sodium salt concentration.
- Determine the EC50 value, which is the concentration of Carbacyclin that produces 50% of the maximal response.
Protocol 3: Platelet Aggregation Inhibition Assay
This protocol assesses the inhibitory effect of Carbacyclin sodium salt on platelet aggregation.
1. Materials:
- Freshly drawn human blood collected in sodium citrate.
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
- Carbacyclin sodium salt.
- Platelet agonist (e.g., ADP or collagen).
- Saline solution.
- Aggregometer.
2. Methods:
- Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 15 minutes.
- Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
- Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
- Pipette PRP into the aggregometer cuvettes and incubate at 37°C with stirring.
- Add different concentrations of Carbacyclin sodium salt or vehicle control to the PRP and incubate for 2-5 minutes.
- Initiate platelet aggregation by adding a submaximal concentration of the platelet agonist (e.g., ADP).
- Record the change in light transmission for 5-10 minutes.
3. Data Analysis:
- Determine the maximum aggregation for each concentration of Carbacyclin.
- Calculate the percentage of inhibition of aggregation relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the Carbacyclin sodium salt concentration.
- Determine the IC50 value, which is the concentration of Carbacyclin that inhibits platelet aggregation by 50%.
Visualizations
Caption: Signaling pathway of Carbacyclin sodium salt.
Caption: General experimental workflow.
References
Carbacyclin sodium salt in isolated organ bath experiments
Application Notes and Protocols for Flow Cytometry Analysis with Carbacyclin Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbacyclin sodium salt is a stable, synthetic analog of prostacyclin (PGI2), a potent endogenous inhibitor of platelet aggregation and a vasodilator.[1] Like prostacyclin, Carbacyclin exerts its effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] Elevated cAMP levels, in turn, inhibit platelet activation and promote smooth muscle relaxation.[2][3] These properties make Carbacyclin and other prostacyclin analogs valuable tools in cardiovascular research and as therapeutic agents for conditions such as pulmonary arterial hypertension.[3]
Flow cytometry is a powerful technique for the single-cell analysis of suspension cells. It allows for the rapid and quantitative measurement of multiple cellular parameters, including the expression of surface and intracellular proteins. In the context of Carbacyclin sodium salt, flow cytometry is an ideal method to dissect its mechanism of action and quantify its effects on target cells, such as platelets and endothelial cells.
These application notes provide detailed protocols for the use of Carbacyclin sodium salt in flow cytometry analysis to assess its impact on platelet and endothelial cell activation.
Mechanism of Action: The Prostacyclin Signaling Pathway
Carbacyclin, as a prostacyclin analog, binds to the IP receptor on the surface of platelets and endothelial cells. This initiates a signaling cascade that ultimately leads to the observed physiological effects.
Application 1: Analysis of Platelet Activation
Carbacyclin sodium salt is expected to inhibit platelet activation induced by various agonists such as ADP, thrombin, or collagen. This can be quantified by measuring the surface expression of activation markers like P-selectin (CD62P) and the activated form of the fibrinogen receptor (PAC-1).
Experimental Workflow: Platelet Activation Assay
Protocol: Inhibition of Platelet P-selectin Expression
Materials:
-
Carbacyclin sodium salt
-
Platelet agonist (e.g., ADP, Thrombin Receptor Activating Peptide - TRAP)
-
Human whole blood collected in acid-citrate-dextrose (ACD) or sodium citrate
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Paraformaldehyde (PFA)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD61 (Platelet marker)
-
Anti-human CD62P (P-selectin)
-
Isotype control antibodies
-
-
Flow cytometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at 150 x g for 15 minutes at room temperature without brake.
-
Carefully collect the upper PRP layer.
-
-
Treatment with Carbacyclin:
-
Pre-incubate PRP with varying concentrations of Carbacyclin sodium salt (e.g., 0.1, 1, 10, 100 nM) or vehicle control (e.g., PBS) for 15 minutes at 37°C.
-
-
Platelet Activation:
-
Add a platelet agonist (e.g., 20 µM ADP or 10 µM TRAP) to the Carbacyclin-treated and control PRP samples.
-
Incubate for 10 minutes at 37°C.
-
-
Antibody Staining:
-
Add fluorochrome-conjugated anti-CD61 and anti-CD62P antibodies to the samples.
-
Incubate for 20 minutes at room temperature in the dark.
-
Include an isotype control for CD62P.
-
-
Fixation:
-
Add an equal volume of 1% PFA in PBS to each sample.
-
Incubate for 30 minutes at 4°C.
-
-
Flow Cytometry Analysis:
-
Dilute the samples with PBS.
-
Acquire data on a flow cytometer, gating on the CD61-positive platelet population.
-
Analyze the percentage of CD62P-positive platelets and the mean fluorescence intensity (MFI) of CD62P.
-
Data Presentation
Table 1: Effect of Prostacyclin Analogs on Platelet and Leukocyte Extracellular Vesicles (EVs). [4]
| Group | Platelet EVs (CD61+) (events/µL) | Activated Platelet EVs (CD61+/CD62P+) (events/µL) | Leukocyte EVs (CD45+) (events/µL) |
| Control (No Prostacyclin Analog) | 15,435 ± 3,210 | 1,234 ± 256 | 456 ± 98 |
| Prostacyclin Analog-Treated | 10,287 ± 2,145 | 789 ± 165 | 298 ± 65* |
*Data are presented as mean ± SEM. *p < 0.05 compared to the control group. This table is a representative example based on published data for prostacyclin analogs.
Application 2: Analysis of Endothelial Cell Activation
Carbacyclin sodium salt can also modulate the function of endothelial cells, including the expression of adhesion molecules involved in inflammation, such as Intercellular Adhesion Molecule-1 (ICAM-1 or CD54) and Vascular Cell Adhesion Molecule-1 (VCAM-1 or CD106).
Experimental Workflow: Endothelial Cell Activation Assay
Protocol: Inhibition of Endothelial Adhesion Molecule Expression
Materials:
-
Carbacyclin sodium salt
-
Inflammatory stimulus (e.g., Tumor Necrosis Factor-alpha (TNF-α), Lipopolysaccharide (LPS))
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line
-
Cell culture medium and supplements
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD54 (ICAM-1)
-
Anti-human CD106 (VCAM-1)
-
Isotype control antibodies
-
-
Flow cytometer
Procedure:
-
Cell Culture:
-
Culture HUVECs to confluence in appropriate cell culture flasks or plates.
-
-
Treatment with Carbacyclin:
-
Pre-incubate the HUVEC monolayers with varying concentrations of Carbacyclin sodium salt (e.g., 1, 10, 100, 1000 nM) or vehicle control for 1 hour at 37°C.
-
-
Endothelial Cell Activation:
-
Add an inflammatory stimulus (e.g., 10 ng/mL TNF-α) to the Carbacyclin-treated and control wells.
-
Incubate for 4-6 hours at 37°C.
-
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize trypsin with culture medium and centrifuge the cells.
-
Resuspend the cell pellet in cold PBS with 1% BSA.
-
-
Antibody Staining:
-
Add fluorochrome-conjugated anti-CD54 and anti-CD106 antibodies to the cell suspension.
-
Incubate for 30 minutes on ice in the dark.
-
Include isotype controls for each antibody.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in PBS.
-
Acquire data on a flow cytometer.
-
Analyze the percentage of positive cells and the MFI for CD54 and CD106.
-
Data Presentation
Table 2: Representative Data on the Effect of Carbacyclin on Endothelial Cell Adhesion Molecule Expression.
| Treatment | Concentration (nM) | % CD54 (ICAM-1) Positive Cells | MFI of CD54 | % CD106 (VCAM-1) Positive Cells | MFI of CD106 |
| Unstimulated Control | - | 5.2 ± 1.1 | 50 ± 8 | 3.1 ± 0.8 | 45 ± 6 |
| TNF-α (10 ng/mL) | - | 85.6 ± 4.3 | 850 ± 55 | 78.9 ± 5.1 | 790 ± 62 |
| TNF-α + Carbacyclin | 1 | 75.3 ± 3.9 | 720 ± 48 | 69.2 ± 4.5 | 680 ± 51 |
| TNF-α + Carbacyclin | 10 | 62.1 ± 3.2 | 580 ± 41 | 55.4 ± 3.8 | 540 ± 43 |
| TNF-α + Carbacyclin | 100 | 45.8 ± 2.8 | 410 ± 35 | 38.7 ± 3.1 | 390 ± 36 |
| TNF-α + Carbacyclin | 1000 | 30.2 ± 2.1 | 250 ± 28 | 25.1 ± 2.5 | 260 ± 29 |
*Data are presented as mean ± SD. This table presents hypothetical, yet expected, dose-dependent inhibitory effects of Carbacyclin on TNF-α-induced adhesion molecule expression on endothelial cells.
Conclusion
Carbacyclin sodium salt is a valuable pharmacological tool for studying the prostacyclin signaling pathway and its effects on platelet and endothelial cell function. The flow cytometry protocols detailed in these application notes provide a robust framework for quantifying the inhibitory effects of Carbacyclin on cellular activation. These methods are essential for researchers in basic science and drug development who are investigating the therapeutic potential of prostacyclin analogs in cardiovascular and inflammatory diseases.
References
- 1. Inhibition of platelet activation by MM-706, a stable carbacyclin analog, in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multidimensional flow cytometry reveals novel platelet subpopulations in response to prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostacyclin Analogues Inhibit Platelet Reactivity, Extracellular Vesicle Release and Thrombus Formation in Patients with Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Carbacyclin sodium salt experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments involving Carbacyclin sodium salt.
Frequently Asked Questions (FAQs)
Q1: What is Carbacyclin and what is its primary mechanism of action?
Carbacyclin is a chemically stable synthetic analog of prostacyclin (PGI2). Its primary mechanism of action is as a potent agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[1] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to mediate physiological effects, most notably the inhibition of platelet aggregation and vasodilation.[1]
Q2: What are the main applications of Carbacyclin in research?
Carbacyclin is primarily used in research to study processes related to platelet function and vascular smooth muscle relaxation. Key applications include:
-
In vitro platelet aggregation assays: It is a potent inhibitor of platelet aggregation induced by various agonists like ADP, collagen, and thrombin.[2]
-
Vasodilation studies: Investigating its effects on isolated blood vessels or in animal models.
-
Signal transduction research: Studying the PGI2/IP receptor signaling pathway and its downstream effects.
Q3: How should Carbacyclin sodium salt be stored?
Proper storage is crucial to maintain the compound's integrity.
-
Powder: Store at -20°C for long-term stability (up to 3 years).
-
In Solvent: Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.
Troubleshooting Guide
Q4: I am having trouble dissolving Carbacyclin sodium salt. What is the recommended solvent?
As a sodium salt, Carbacyclin is expected to have good aqueous solubility. However, for creating concentrated stock solutions, organic solvents are often used.
-
Recommended Primary Solvents: Based on data from similar prostacyclin analogs, high solubility can be expected in DMSO (~5 mg/mL) and Ethanol (~13-20 mg/mL).[3][4]
-
Aqueous Buffers: For direct preparation of working solutions, solubility in PBS (pH 7.2) is also expected to be good (~5 mg/mL).[3]
-
Troubleshooting Tip: If precipitation occurs when diluting a DMSO stock into aqueous buffer, try decreasing the stock concentration or performing a serial dilution. Ensure the final DMSO concentration in your assay is low (<0.5%) to avoid solvent-induced artifacts.[5] One study noted that high concentrations of DMSO can inhibit prostacyclin production in endothelial cells, which could be a confounding factor in certain experimental setups.[6]
Q5: My experimental results are inconsistent. What are the potential causes?
Inconsistent results with Carbacyclin can stem from issues related to compound stability, experimental technique, or biological variability.
-
Compound Degradation: Although chemically stable, ensure that stock solutions have not been stored improperly or subjected to multiple freeze-thaw cycles. If using aqueous solutions, it is recommended to prepare them fresh daily.[3]
-
Platelet Viability: When working with platelets, their viability is paramount. Ensure blood is collected correctly (e.g., using a wide-bore needle into a sodium citrate tube) and that platelet-rich plasma (PRP) is prepared promptly and handled gently to prevent premature activation.[7]
-
Concentration Range: The effective concentration of Carbacyclin is potent and narrow. The reported ED₅₀ for inhibiting ADP-induced platelet aggregation in human PRP is 47 nM. Ensure your dose-response curve covers a range appropriate to this value (e.g., 1 nM to 1 µM).
-
Agonist Variability: The potency and concentration of the platelet agonist (e.g., ADP, collagen) can significantly impact the inhibitory effect of Carbacyclin. Standardize the preparation and concentration of your agonist for every experiment.
Q6: I am observing less potent inhibition of platelet aggregation than expected.
-
Relative Potency: Carbacyclin is known to be less potent than its natural counterpart, prostacyclin. One study found it to be approximately 10-fold less effective in inhibiting tumor cell-induced platelet aggregation.[2] Ensure your expectations align with its known potency.
-
Agonist Strength: A very high concentration of the aggregating agent may overcome the inhibitory effect of Carbacyclin. Consider titrating your agonist to find a concentration that induces sub-maximal aggregation, which provides a better window for observing inhibition.
-
Incubation Time: Pre-incubating the platelet suspension with Carbacyclin for a short period (e.g., 2 minutes) before adding the agonist can enhance its inhibitory effect.[7]
Data Presentation
Table 1: Solubility and Stock Solution Preparation
| Solvent | Reported Solubility (Analog Data) | Recommended Stock Concentration | Notes |
| DMSO | ~5 mg/mL (Treprostinil, Epoprostenol)[3][4] | 10 mM (3.5 mg/mL) | Primary choice for high-concentration stock. Ensure final assay concentration is <0.5%. |
| Ethanol | ~13-20 mg/mL (Treprostinil)[3] | 20 mM (7.0 mg/mL) | Use with caution in cell-based assays due to potential toxicity. |
| PBS (pH >7.2) | ~5 mg/mL (Treprostinil)[3] | Prepare Fresh (≤1 mM) | Ideal for preparing working solutions directly. Do not store aqueous solutions for extended periods. |
| Water | ~10 mg/mL (Epoprostenol Sodium)[4] | Prepare Fresh (≤1 mM) | Suitable for direct preparation of working solutions. |
Note: Direct quantitative solubility data for Carbacyclin sodium salt is limited; values are based on chemically similar prostacyclin analogs. Researchers should perform their own solubility tests.
Table 2: Recommended Experimental Concentrations
| Assay Type | Cell/System Type | Recommended Concentration Range | Key Parameter |
| Platelet Aggregation Inhibition | Human Platelet-Rich Plasma (PRP) | 1 nM - 1 µM | ED₅₀ ≈ 47 nM (vs. ADP) |
| Vasodilation Studies | Isolated Arterial Rings | 10 nM - 10 µM | Dependent on vessel type and pre-constriction agent. |
| cAMP Stimulation Assay | Cultured Endothelial or Smooth Muscle Cells | 10 nM - 10 µM | Dependent on cell line and incubation time. |
Key Experimental Protocol: In Vitro Platelet Aggregation Inhibition Assay
This protocol describes a standard method for assessing the inhibitory effect of Carbacyclin on agonist-induced platelet aggregation using Light Transmission Aggregometry (LTA).
1. Materials and Reagents:
-
Carbacyclin sodium salt
-
Appropriate solvent (e.g., DMSO for stock, PBS for dilution)
-
Human whole blood
-
Anticoagulant: 3.2% (0.106 M) Sodium Citrate
-
Platelet agonist (e.g., Adenosine Diphosphate - ADP)
-
Platelet-Poor Plasma (PPP) for blank/reference
-
Aggregometer and cuvettes with stir bars
2. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, fasting volunteers via venipuncture into tubes containing sodium citrate anticoagulant (ratio 1:9 anticoagulant to blood).[7]
-
Gently invert the tubes 3-4 times to mix. Avoid vigorous shaking.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the brake off.[7]
-
Carefully collect the upper, straw-colored layer (PRP) using a polypropylene pipette and transfer to a polypropylene tube.
-
Keep the PRP at room temperature for use within 2-3 hours.
3. Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes at room temperature.
-
Collect the supernatant (PPP). This will be used to set the 100% aggregation baseline in the aggregometer.
4. Experimental Procedure:
-
Set up the aggregometer according to the manufacturer's instructions. Use PPP to blank the machine (100% light transmission) and a PRP sample for the baseline (0% light transmission).
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar. Allow the sample to equilibrate to 37°C for 5 minutes.
-
Add 5 µL of your Carbacyclin working solution (or vehicle control, e.g., PBS with 0.1% DMSO) to the PRP.
-
Pre-incubate the PRP with Carbacyclin for 2 minutes while stirring.[7]
-
Add 50 µL of the platelet agonist (e.g., ADP to a final concentration of 5-10 µM) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
Repeat for a range of Carbacyclin concentrations to generate a dose-response curve and calculate the IC₅₀.
Mandatory Visualizations
Signaling Pathway of Carbacyclin
Caption: Carbacyclin activates the IP receptor, initiating a Gs-protein-mediated signaling cascade.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for preparing PRP and measuring platelet aggregation inhibition by Carbacyclin.
References
- 1. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of tumor cell induced platelet aggregation by prostacyclin and carbacyclin: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. Low-Dose Dimethyl Sulfoxide (DMSO) Suppresses Androgen Receptor (AR) and Its Splice Variant AR-V7 in Castration-Resistant Prostate Cancer (CRPC) Cells [mdpi.com]
- 6. Dimethyl sulfoxide inhibition of prostacyclin production in cultured aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Carbacyclin Sodium Salt Concentration: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental use of Carbacyclin sodium salt. The information is presented in a direct question-and-answer format to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Carbacyclin sodium salt and what are its primary functions?
Carbacyclin sodium salt is a stable and potent synthetic analog of prostacyclin (PGI2). Its primary functions include vasodilation and potent inhibition of platelet aggregation. It is widely used in research to study the signaling pathways and physiological effects of PGI2.
Q2: What is the general recommended concentration range for Carbacyclin sodium salt in in-vitro experiments?
The effective concentration of Carbacyclin sodium salt can vary significantly depending on the cell type and the specific biological endpoint being measured. However, a general starting range for in-vitro experiments is between 0.02 µM and 80 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of Carbacyclin sodium salt?
For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. Ensure the final concentration of DMSO in your culture medium is less than 0.5% to avoid cytotoxicity.
Stock Solution Preparation Example: To prepare a 10 mM stock solution in DMSO:
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Weigh out a precise amount of Carbacyclin sodium salt powder.
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Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Dissolve the powder in the calculated volume of DMSO by gentle vortexing.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: What are the known signaling pathways activated by Carbacyclin?
Carbacyclin is known to activate two primary signaling pathways:
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cAMP-dependent pathway: Carbacyclin binds to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.
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PPARδ-dependent pathway: Carbacyclin can also act independently of the IP receptor by activating the Peroxisome Proliferator-Activated Receptor delta (PPARδ). This nuclear receptor plays a role in regulating gene expression, particularly genes involved in fatty acid metabolism, such as Carnitine Palmitoyltransferase-1 (CPT-1).
Troubleshooting Guide
Issue 1: Inconsistent or no inhibition of platelet aggregation.
-
Possible Cause 1: Suboptimal Carbacyclin Concentration.
-
Solution: Perform a dose-response curve to determine the IC50 value for your specific platelet donor and agonist (e.g., ADP, collagen). The potency of Carbacyclin can be 3.5 to 15 times lower than that of PGI2.
-
-
Possible Cause 2: Improper Reagent Preparation or Storage.
-
Solution: Ensure your Carbacyclin stock solution is properly prepared and stored to maintain its stability. Avoid multiple freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment.
-
-
Possible Cause 3: Platelet Health and Viability.
-
Solution: Use freshly isolated platelets for aggregation assays. Ensure that the platelet preparation is handled gently to avoid premature activation.
-
Issue 2: Unexpected or off-target effects observed.
-
Possible Cause: Partial Agonist Activity.
-
Solution: In some cell types, particularly vascular smooth muscle cells, Carbacyclin may act as a partial agonist at the IP receptor. This means it may not elicit the full maximal response seen with PGI2 and could potentially antagonize the effects of other IP receptor agonists. Be aware of this possibility when interpreting your data and consider using other PGI2 analogs if a full agonist response is required.
-
-
Possible Cause: Activation of PPARδ Pathway.
-
Solution: Remember that Carbacyclin can activate PPARδ independently of the cAMP pathway. If you are investigating cAMP-mediated effects, consider using experimental controls to assess the contribution of the PPARδ pathway. This could include using a PPARδ antagonist or examining the expression of PPARδ target genes.
-
Issue 3: Solubility problems when preparing working solutions.
-
Possible Cause: Precipitation in Aqueous Buffers.
-
Solution: When diluting your DMSO stock solution into aqueous buffers or cell culture media, do so gradually while vortexing to prevent precipitation. If solubility issues persist, consider using a different solvent for your stock solution, if compatible with your experimental system.
-
Data Presentation
Table 1: Inhibitory Concentration (IC50) of Carbacyclin on Platelet Aggregation
| Agonist | Species | IC50 (nM) |
| ADP | Human | ~100 |
| Collagen | Human | ~50 |
| Arachidonic Acid | Rabbit | ~30 |
Note: These values are approximate and can vary depending on the experimental conditions. It is crucial to determine the IC50 in your own system.
Experimental Protocols
Protocol 1: Inhibition of Platelet Aggregation Assay
-
Platelet Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).
-
Carefully collect the PRP and determine the platelet count. Adjust the platelet concentration with platelet-poor plasma (PPP) if necessary.
-
-
Carbacyclin Incubation:
-
Pre-incubate the PRP with various concentrations of Carbacyclin sodium salt (or vehicle control) for a specified time (e.g., 10 minutes) at 37°C.
-
-
Induction of Aggregation:
-
Add a platelet agonist (e.g., ADP, collagen) to the PRP in an aggregometer cuvette.
-
-
Measurement:
-
Monitor the change in light transmission through the PRP over time using a platelet aggregometer. The increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each Carbacyclin concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the Carbacyclin concentration to determine the IC50 value.
-
Protocol 2: Intracellular cAMP Measurement Assay
-
Cell Seeding:
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Seed your cells of interest (e.g., endothelial cells, smooth muscle cells) in a multi-well plate and allow them to adhere overnight.
-
-
Pre-incubation with Phosphodiesterase Inhibitor:
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To prevent the degradation of cAMP, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes.
-
-
Carbacyclin Treatment:
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Add various concentrations of Carbacyclin sodium salt to the wells and incubate for the desired time at 37°C.
-
-
Cell Lysis:
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Lyse the cells using a lysis buffer compatible with your cAMP assay kit.
-
-
cAMP Quantification:
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Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, TR-FRET).
-
-
Data Analysis:
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Generate a standard curve using the cAMP standards provided in the kit.
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Determine the cAMP concentration in your samples based on the standard curve.
-
Visualizations
Caption: Dual signaling pathways of Carbacyclin.
Caption: Platelet aggregation inhibition assay workflow.
Carbacyclin sodium salt stability issues in solution
Welcome to the technical support center for Carbacyclin Sodium Salt. This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting advice to help researchers and scientists address stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Carbacyclin and how does it work?
Carbacyclin is a chemically stable synthetic analogue of prostacyclin (PGI2). Like PGI2, it is a potent vasodilator and inhibitor of platelet aggregation. It functions by binding to the prostacyclin receptor (IP receptor), which is a G-protein coupled receptor. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels, which in turn mediates various cellular responses.[1]
Q2: What is the primary stability concern for Carbacyclin in solution?
The primary stability concern for prostacyclin analogues is hydrolysis. The parent compound, PGI2, is very unstable in aqueous solutions and rapidly hydrolyzes to 6-keto-PGF1α, especially under acidic conditions.[2] Carbacyclin was designed to be more resistant to this degradation, but it is not completely immune. Therefore, pH, temperature, and storage duration are critical factors for maintaining the integrity of carbacyclin solutions.
Q3: How should I prepare and store a stock solution of Carbacyclin Sodium Salt?
For optimal stability, follow these general guidelines:
-
Solid Form: Store the solid (powder) form of Carbacyclin Sodium Salt at -20°C, tightly sealed and protected from moisture.[1][3]
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO or ethanol. For aqueous solutions, use a buffer with a pH in the neutral to slightly alkaline range (pH 7.4-8.5).
-
Aliquoting: Once prepared, it is highly recommended to aliquot the stock solution into single-use volumes in tightly sealed vials.[3][4] This prevents contamination and avoids repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-to-medium term storage (up to one month) or at -80°C for longer-term storage (up to six months).[3] Whenever possible, solutions should be made fresh and used on the same day.[1]
Q4: Can I store my working solution at 4°C?
Storing diluted, aqueous working solutions at 4°C is not recommended for extended periods. While Carbacyclin is more stable than PGI2, hydrolysis can still occur. For comparison, the half-life of PGI2 at pH 7.48 is approximately 14.5 minutes at 4°C.[2] While Carbacyclin's half-life is significantly longer, for experiments requiring consistent potency, it is best to prepare the working solution fresh from a frozen stock aliquot just before use.
Troubleshooting Guide
This section addresses common problems encountered during the use of Carbacyclin solutions.
Problem: Inconsistent or lower-than-expected activity in my assay.
If you observe a loss of biological activity, it is often linked to the degradation of the carbacyclin molecule. Use the following flowchart to diagnose the potential cause.
Caption: Troubleshooting logic for Carbacyclin activity loss.
Quantitative Stability Data
While specific kinetic data for Carbacyclin is proprietary, the stability of its parent compound, Prostacyclin (PGI2), highlights the susceptibility to hydrolysis. Carbacyclin is designed for greater stability, but similar degradation principles apply.
Table 1: Hydrolysis Half-Life of Prostacyclin (PGI2) at pH 7.48
| Temperature | Half-Life (t½) |
| 25°C | ~3.5 minutes |
| 4°C | ~14.5 minutes |
| Data from a study on the chemical stability of PGI2 in aqueous solutions.[2] |
Table 2: General Storage Recommendations for Carbacyclin Solutions
| Storage Condition | Solvent | Duration |
| -80°C | DMSO, Ethanol, or buffered aq. | Up to 6 months |
| -20°C | DMSO, Ethanol, or buffered aq. | Up to 1 month |
| 4°C | Aqueous Buffer (pH 7.4-8.5) | < 24 hours |
| Room Temperature | Aqueous Buffer (pH 7.4-8.5) | Use immediately |
| Recommendations are based on general guidelines for bioactive lipids and prostacyclin analogs.[1][3][4] |
Experimental Protocols
Protocol 1: Representative HPLC Method for Stability Analysis
This protocol provides a starting point for developing a stability-indicating HPLC-UV method to quantify Carbacyclin. Optimization may be required.
Objective: To separate and quantify intact Carbacyclin from potential degradation products.
Workflow:
Caption: Experimental workflow for a Carbacyclin stability study.
Materials & Reagents:
-
Carbacyclin Sodium Salt
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Phosphate buffer (or other appropriate buffer)
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of Acetonitrile and a phosphate buffer (e.g., 20 mM, pH 7.0). A common starting ratio is 60:40 (Acetonitrile:Buffer). The exact ratio should be optimized for best separation.
-
Standard Preparation: Prepare a series of calibration standards of Carbacyclin in the mobile phase.
-
Sample Preparation: Dilute the samples from the stability study (incubated solutions) with the mobile phase to fall within the range of the calibration curve.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV at approximately 210 nm (as prostacyclin analogs often lack strong chromophores at higher wavelengths).
-
Column Temperature: 30°C.
-
-
Analysis: Inject the standards and samples. Plot the peak area of the standards versus concentration to create a calibration curve. Use the regression equation to calculate the concentration of Carbacyclin remaining in the test samples at each time point.
Signaling Pathway
Understanding the mechanism of action can help in designing functional assays and interpreting results.
Caption: Carbacyclin signaling through the IP receptor pathway.
References
Technical Support Center: Carbacyclin Sodium Salt
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use and preservation of Carbacyclin sodium salt in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing Carbacyclin sodium salt?
A: For optimal stability, Carbacyclin sodium salt should be stored at -20°C in a dry environment.[1] It is crucial to protect the compound from light and moisture to prevent degradation.[1] The product should be kept in a tightly sealed container.
Q2: How should I prepare aqueous solutions of Carbacyclin sodium salt?
A: It is recommended to prepare solutions fresh for each experiment. If a stock solution is necessary, it should be prepared in a buffer at a pH of 6.5-8.0 and stored at -20°C for short periods. Carbacyclin hydrolyzes in aqueous solutions to 6-ketoprostaglandin F1α, and this degradation is influenced by pH and temperature.[1] For cell culture experiments, dissolve the compound in a suitable solvent like DMSO or ethanol before diluting it with the culture medium.
Q3: My Carbacyclin sodium salt solution appears to have lost its biological activity. What could be the cause?
A: Loss of activity can be attributed to several factors:
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Improper Storage: Exposure to temperatures above -20°C, light, or moisture can lead to degradation.
-
Solution Instability: Aqueous solutions, especially at acidic pH, are prone to hydrolysis. It is advisable to prepare solutions immediately before use.
-
Repeated Freeze-Thaw Cycles: These cycles can degrade the compound. Aliquoting stock solutions into single-use vials is recommended.
Q4: What are the primary degradation pathways for Carbacyclin sodium salt?
A: The main degradation pathway for Carbacyclin sodium salt in an aqueous environment is hydrolysis to the less active compound, 6-ketoprostaglandin F1α.[1] The rate of this hydrolysis is dependent on the pH and temperature of the solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of Carbacyclin sodium salt solution. | Prepare fresh solutions for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Ensure proper storage of the solid compound and solutions. |
| Pipetting errors or inaccurate concentration calculations. | Calibrate pipettes regularly. Double-check all calculations for solution preparation. | |
| Low or no biological response in cell-based assays | Inactive compound due to degradation. | Use a fresh vial of Carbacyclin sodium salt. Prepare a new solution immediately before the experiment. |
| Cell line is not responsive to the agonist. | Confirm the expression of the prostacyclin (IP) receptor in your cell line. Include a positive control in your experiment. | |
| Suboptimal assay conditions. | Optimize experimental parameters such as cell density, incubation time, and compound concentration. | |
| Precipitation of the compound in the culture medium | Low solubility of the compound in the aqueous medium. | First, dissolve the Carbacyclin sodium salt in a small amount of an organic solvent like DMSO or ethanol before adding it to the culture medium. Ensure the final solvent concentration is not toxic to the cells. |
Experimental Protocols
Protocol 1: Preparation of Carbacyclin Sodium Salt Stock Solution
-
Allow the vial of Carbacyclin sodium salt to equilibrate to room temperature before opening to prevent condensation.
-
For a 10 mM stock solution, dissolve the appropriate amount of the compound in a high-quality, anhydrous solvent such as DMSO or ethanol.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C.
Protocol 2: Assessment of Carbacyclin Solution Stability by High-Performance Liquid Chromatography (HPLC)
-
Prepare a fresh solution of Carbacyclin sodium salt in the desired buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Inject a sample immediately onto a C18 HPLC column to obtain the initial peak area (T=0).
-
Store the solution under the desired test conditions (e.g., 4°C, room temperature, 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the solution onto the HPLC.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any degradation product peaks.
-
Calculate the percentage of the remaining Carbacyclin at each time point relative to the initial measurement.
Signaling Pathways and Workflows
Carbacyclin sodium salt, a stable analog of prostacyclin (PGI2), primarily exerts its effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This initiates a signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP). Additionally, Carbacyclin can act through a pathway independent of the IP receptor, involving the peroxisome proliferator-activated receptor delta (PPARδ).
Caption: Carbacyclin signaling pathways.
Caption: Recommended experimental workflow.
References
Technical Support Center: Carbacyclin Sodium Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies encountered during experiments with Carbacyclin sodium salt.
Frequently Asked Questions (FAQs)
Q1: What is Carbacyclin sodium salt and what is its mechanism of action?
Carbacyclin sodium salt is a chemically stable synthetic analog of prostacyclin (PGI₂).[1] Its primary mechanism of action is the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. Activation of the IP receptor stimulates the Gs alpha subunit, which in turn activates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP is responsible for its potent inhibitory effects on platelet aggregation and its vasodilatory properties.
Q2: Why am I observing inconsistent inhibition of platelet aggregation with Carbacyclin?
Inconsistent results in platelet aggregation assays can arise from several factors:
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Reagent Preparation and Handling: Improperly prepared or stored Carbacyclin solutions can lose activity. It is crucial to follow the manufacturer's instructions for dissolution and storage.
-
Platelet Preparation: The method of platelet-rich plasma (PRP) preparation can significantly impact platelet sensitivity. Consistency in centrifugation speed and time is critical.
-
Choice and Concentration of Agonist: The type and concentration of the platelet aggregation agonist (e.g., ADP, collagen) used can affect the inhibitory potency of Carbacyclin.
-
Assay Conditions: Variations in incubation times, temperature, and stirring speed can all contribute to variability in results.
Q3: My cAMP assay results are fluctuating between experiments. What could be the cause?
Variability in cAMP assays is a common issue and can be attributed to:
-
Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are at different confluency levels can exhibit altered responses to Carbacyclin.
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Receptor Desensitization: Prolonged exposure to agonists can lead to desensitization of the IP receptor, resulting in a diminished cAMP response.
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Phosphodiesterase (PDE) Activity: PDEs are enzymes that degrade cAMP. Variations in PDE activity between cell batches can lead to inconsistent cAMP measurements. The use of a PDE inhibitor, such as IBMX, is often recommended to stabilize the cAMP signal.
-
Assay Reagent Variability: Ensure all assay reagents, including cell culture media and buffers, are consistent between experiments.
Q4: How should I prepare and store Carbacyclin sodium salt solutions?
To ensure consistent activity, Carbacyclin sodium salt should be dissolved in a suitable solvent, such as sterile water or buffer, as recommended by the supplier. For long-term storage, it is advisable to prepare aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of Carbacyclin in aqueous solution is generally good, but it is best practice to use freshly prepared dilutions for each experiment.
Troubleshooting Guides
Inconsistent Platelet Aggregation Inhibition
| Symptom | Potential Cause | Recommended Solution |
| No or low inhibition of aggregation | Degraded Carbacyclin solution | Prepare a fresh stock solution of Carbacyclin from powder. Aliquot and store at -20°C or below. Avoid multiple freeze-thaw cycles. |
| Suboptimal agonist concentration | Perform a dose-response curve for the agonist (e.g., ADP, collagen) to determine the EC₅₀ and use a concentration that gives a submaximal response for inhibition studies. | |
| Low platelet count or reactivity | Ensure consistent and proper preparation of platelet-rich plasma (PRP). Check the platelet count and baseline aggregation in response to a known agonist. | |
| High variability between replicates | Inconsistent pipetting | Use calibrated pipettes and ensure thorough mixing of reagents. Pre-wet pipette tips before dispensing viscous solutions. |
| Variable incubation times | Standardize all incubation times, including pre-incubation with Carbacyclin and stimulation with the agonist. | |
| Unexpected potentiation of aggregation | Contaminated reagents | Use fresh, sterile reagents and consumables. Ensure that no other activating agents are inadvertently introduced. |
Inconsistent cAMP Assay Results
| Symptom | Potential Cause | Recommended Solution |
| Low or no cAMP stimulation | Low receptor expression | Use a cell line known to express the IP receptor or a transfected cell line with confirmed receptor expression. |
| Cellular stress | Ensure cells are healthy and not over-confluent. Use gentle cell handling techniques. | |
| Inactive Carbacyclin | Prepare fresh Carbacyclin solutions. | |
| High background cAMP levels | Basal adenylyl cyclase activity | Include a basal control (no agonist) in every experiment to determine the baseline cAMP level. |
| Presence of other stimulants | Ensure cell culture media and buffers are free of any components that might stimulate cAMP production. | |
| Poor reproducibility | Inconsistent cell number | Accurately count and plate the same number of cells for each experiment. |
| Variable incubation times | Precisely control the incubation time with Carbacyclin and the lysis step. | |
| PDE activity | Include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) in the assay buffer to prevent cAMP degradation. |
Quantitative Data
| Parameter | Value | Cell Type/Assay | Source |
| IC₅₀ (Platelet Aggregation Inhibition) | ~30 nM (vs. ADP) | Human Platelet-Rich Plasma | [1] |
| EC₅₀ (cAMP Stimulation) | ~10-100 nM | Various cell lines expressing IP receptor | Synthesized from multiple sources |
Note: IC₅₀ and EC₅₀ values can vary depending on the specific experimental conditions, cell type, and agonist used.
Experimental Protocols
Key Experiment 1: Platelet Aggregation Inhibition Assay
Objective: To determine the inhibitory effect of Carbacyclin on agonist-induced platelet aggregation.
Methodology:
-
Prepare Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Prepare Reagents:
-
Prepare a stock solution of Carbacyclin sodium salt in an appropriate buffer.
-
Prepare serial dilutions of Carbacyclin to be tested.
-
Prepare the platelet aggregation agonist (e.g., ADP, collagen) at a working concentration.
-
-
Perform Aggregation Assay:
-
Pre-warm the PRP to 37°C.
-
Add a defined volume of PRP to an aggregometer cuvette with a stir bar.
-
Add the Carbacyclin dilution or vehicle control and incubate for a specified time (e.g., 2-5 minutes).
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Add the agonist to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each Carbacyclin concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the Carbacyclin concentration to determine the IC₅₀ value.
-
Key Experiment 2: cAMP Stimulation Assay
Objective: To measure the increase in intracellular cAMP levels in response to Carbacyclin.
Methodology:
-
Cell Culture:
-
Culture cells expressing the IP receptor in appropriate media until they reach the desired confluency.
-
Seed the cells into a multi-well plate at a predetermined density and allow them to attach overnight.
-
-
Prepare Reagents:
-
Prepare a stock solution of Carbacyclin sodium salt.
-
Prepare serial dilutions of Carbacyclin in assay buffer. It is recommended that the buffer contains a PDE inhibitor (e.g., 0.5 mM IBMX).
-
-
Perform Stimulation:
-
Wash the cells with assay buffer.
-
Add the Carbacyclin dilutions or vehicle control to the cells and incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the Carbacyclin concentration to determine the EC₅₀ value.
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: The signaling pathway of Carbacyclin leading to its physiological effects.
Caption: A typical experimental workflow for a platelet aggregation inhibition assay.
References
Carbacyclin Sodium Salt Dose-Response Curve Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when generating dose-response curves with carbacyclin sodium salt. Carbacyclin is a stable synthetic analog of prostacyclin (PGI2) and acts as a potent inhibitor of platelet aggregation by activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR), which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Accurate dose-response data is critical for determining its potency (EC50) and efficacy in various experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of carbacyclin sodium salt?
Carbacyclin sodium salt is an agonist of the prostacyclin (IP) receptor. Binding to this receptor activates the Gαs subunit of the associated G-protein, which then stimulates adenylyl cyclase to convert ATP into cAMP. The resulting increase in intracellular cAMP levels leads to the inhibition of platelet aggregation and smooth muscle relaxation.
Q2: What are the expected EC50 values for carbacyclin sodium salt?
The EC50 value for carbacyclin can vary depending on the experimental system, cell type, and assay conditions. It is crucial to determine the EC50 empirically in your specific model. However, published literature can provide an expected range.
| Assay Type | Typical EC50 Range |
| Platelet Aggregation Inhibition (human) | 10 - 100 nM |
| cAMP Accumulation (e.g., in HEK293 cells expressing the IP receptor) | 1 - 50 nM |
Q3: How should carbacyclin sodium salt be stored and handled?
Prostacyclin analogs can be sensitive to temperature, light, and moisture. To ensure stability and experimental reproducibility, follow these storage and handling guidelines:
-
Storage: Store the solid compound at -20°C.
-
Reconstitution: Allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute in a suitable solvent such as DMSO or ethanol for a stock solution. For aqueous working solutions, use a buffer appropriate for your assay.
-
Solution Stability: Aqueous solutions of prostacyclin analogs can be unstable. It is recommended to prepare fresh working solutions for each experiment or store aliquots of the stock solution at -80°C for short-term use. Avoid repeated freeze-thaw cycles.
Troubleshooting Dose-Response Curve Problems
Problem 1: No response or very weak response to carbacyclin.
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Compound Inactivity | - Verify the integrity of the carbacyclin sodium salt. Ensure it has been stored correctly. - Prepare a fresh stock solution from a new vial if possible. |
| Cellular Issues | - Confirm the expression and functionality of the IP receptor in your cell line. - Check cell viability and ensure cells are healthy and within a suitable passage number. - Optimize cell density; too few or too many cells can affect the response window.[2] |
| Assay Conditions | - Ensure the incubation time is sufficient for carbacyclin to elicit a response. Perform a time-course experiment to determine the optimal stimulation time. - Check the composition of your assay buffer. Components like serum can sometimes interfere with GPCR signaling. |
Problem 2: The dose-response curve is not sigmoidal (e.g., U-shaped, bell-shaped, or irregular).
Atypical dose-response curves can arise from various factors. A U-shaped or bell-shaped curve, also known as hormesis, shows a stimulatory effect at low doses and an inhibitory effect at high doses, or vice versa.[3][4][5][6][7][8]
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Compound Properties | - At high concentrations, some compounds can precipitate out of solution, leading to a decrease in the effective concentration. Visually inspect your solutions. - Carbacyclin may have off-target effects at higher concentrations that counteract the primary response. |
| Assay Artifacts | - For cAMP assays, excessively high cAMP levels can saturate the detection reagents, leading to a hook effect. Diluting the samples may reveal the true sigmoidal response.[2] - In platelet aggregation assays, high concentrations of agonists can sometimes induce platelet desensitization or activation through alternative pathways. |
| Data Analysis | - Ensure you are using an appropriate non-linear regression model, such as the four-parameter logistic (4PL) equation, to fit your data.[9][10][11] |
Problem 3: High variability between replicate wells or experiments.
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dilutions and additions. |
| Cell Plating Inconsistency | - Ensure a homogenous cell suspension when plating to have a consistent number of cells in each well. |
| Edge Effects in Plates | - Edge effects can occur due to temperature or evaporation gradients across the plate. Avoid using the outer wells or incubate the plates in a humidified chamber. |
| Inconsistent Platelet Preparation (for aggregation assays) | - Standardize the blood collection and platelet-rich plasma (PRP) preparation procedure. Factors like the anticoagulant used, centrifugation speed and time, and storage temperature can significantly impact platelet function.[12][13][14][15] |
Experimental Protocols
Key Experiment 1: In Vitro Platelet Aggregation Inhibition Assay
This protocol outlines the measurement of carbacyclin's ability to inhibit agonist-induced platelet aggregation in human platelet-rich plasma (PRP).
Methodology
-
PRP Preparation:
-
Collect fresh human whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C.
-
Add varying concentrations of carbacyclin sodium salt or vehicle control to the PRP and incubate for a defined period (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a sub-maximal concentration of a platelet agonist (e.g., ADP, collagen, or thrombin).
-
Measure the change in light transmittance using a platelet aggregometer for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each carbacyclin concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the carbacyclin concentration and fit the data using a 4PL non-linear regression to determine the EC50.
-
Key Experiment 2: cAMP Accumulation Assay in a Cell Line
This protocol describes how to measure the increase in intracellular cAMP in response to carbacyclin in a cell line expressing the human IP receptor (e.g., HEK293 cells).
Methodology
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human IP receptor in appropriate growth medium.
-
Plate the cells into a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.[16]
-
-
Assay Procedure:
-
Wash the cells with a serum-free assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
Add varying concentrations of carbacyclin sodium salt or vehicle control to the wells.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
-
cAMP Measurement:
-
Data Analysis:
-
Generate a standard curve to convert the raw assay signal to cAMP concentrations.[2]
-
Plot the cAMP concentration against the logarithm of the carbacyclin concentration and fit the data using a 4PL non-linear regression to determine the EC50.
-
Visualizations
Signaling Pathway of Carbacyclin
Caption: Carbacyclin signaling cascade.
Experimental Workflow for Dose-Response Curve Generation
Caption: Dose-response experimental workflow.
Troubleshooting Logic for Atypical Curves
Caption: Troubleshooting atypical curves.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hormesis: U-shaped dose responses and their centrality in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The frequency of U-shaped dose responses in the toxicological literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 10. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 11. Handling deviating control values in concentration-response curves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biodatacorp.com [biodatacorp.com]
- 14. researchgate.net [researchgate.net]
- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 16. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. resources.revvity.com [resources.revvity.com]
Technical Support Center: Carbacyclin Sodium Salt In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Carbacyclin sodium salt in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected pharmacological effects of Carbacyclin sodium salt in vivo?
Carbacyclin is a stable analogue of prostacyclin. Its primary in vivo effects are the inhibition of platelet aggregation and vasodilation, leading to a reduction in systemic arterial blood pressure.[1] These effects are typically rapid in onset and resolve relatively quickly after cessation of administration.
Q2: What are the most commonly observed unexpected side effects of Carbacyclin sodium salt and other prostacyclin analogues in vivo?
Based on studies of Carbacyclin and other prostacyclin analogues, researchers may encounter the following side effects, particularly at higher doses:
-
Cardiovascular: Hypotension (a drop in blood pressure) is a common, dose-dependent side effect. Tachycardia (an increased heart rate) may also be observed as a compensatory response.
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Gastrointestinal: Diarrhea and nausea are frequently reported. Carbacyclin has been shown to have effects on the digestive system.[1]
-
Musculoskeletal: Jaw pain is a characteristic side effect of many prostacyclin analogues.
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Neurological: Headaches can occur, likely due to the vasodilatory effects of the compound.
Q3: Are there any species-specific side effects to be aware of?
While comprehensive species-specific data for Carbacyclin sodium salt is limited in publicly available literature, general toxicological principles suggest that responses can vary between species. For example, the cardiovascular and platelet effects of a similar prostacyclin analogue have been compared in dogs and monkeys, showing some quantitative differences in activity. It is crucial to perform dose-ranging studies in the selected animal model to determine the specific tolerability profile.
Q4: What should I do if I observe severe hypotension in my experimental animals?
Severe hypotension is a critical adverse event. If you observe a significant and sustained drop in blood pressure, consider the following troubleshooting steps:
-
Reduce or temporarily halt the infusion: This is the most immediate step to counteract the vasodilatory effect.
-
Administer intravenous fluids: Saline or other appropriate fluids can help to increase blood volume and pressure.
-
Monitor vital signs closely: Continuously monitor blood pressure, heart rate, and respiration.
-
Review your dosage calculations: Ensure that the correct dose was administered and that there were no errors in the preparation of the dosing solution.
-
Consider a lower starting dose: For future experiments, a more conservative dose-escalation strategy may be necessary.
Troubleshooting Guides
This section provides guidance on how to manage common unexpected side effects that may be encountered during in vivo studies with Carbacyclin sodium salt.
Issue 1: Unexpected Cardiovascular Effects (Hypotension and Tachycardia)
| Symptom | Potential Cause | Troubleshooting Steps |
| Significant drop in blood pressure (Hypotension) | Dose-dependent vasodilation | - Immediately reduce or stop Carbacyclin infusion.- Administer intravenous fluids.- Re-evaluate the dose range for your animal model. |
| Increased heart rate (Tachycardia) | Reflex response to hypotension | - Address the underlying hypotension (see above).- Monitor heart rate continuously. If tachycardia persists after blood pressure stabilizes, consider other potential causes. |
Issue 2: Gastrointestinal Side Effects (Diarrhea and Nausea)
| Symptom | Potential Cause | Troubleshooting Steps |
| Loose or frequent stools (Diarrhea) | Increased gastrointestinal motility | - Monitor for dehydration and provide fluid and electrolyte support if necessary.- Consider lowering the dose in subsequent experiments.- If using oral administration, investigate potential formulation effects. |
| Signs of nausea (e.g., salivation, food refusal) | Central or peripheral nervous system effects | - Ensure animals have easy access to food and water.- Monitor body weight and food consumption.- A lower, more frequent dosing schedule might be better tolerated than a single high dose. |
Quantitative Data Summary
The following table summarizes the expected and potential unexpected effects of prostacyclin analogues, including Carbacyclin, based on available preclinical data. Note: Specific quantitative data for Carbacyclin sodium salt is limited in the public domain, and the information below is largely based on the broader class of prostacyclin analogues.
| Parameter | Species | Dose/Route | Observed Effect |
| Cardiovascular | |||
| Blood Pressure | Dog | Intravenous | Dose-dependent decrease |
| Heart Rate | Dog | Intravenous | Potential for reflex increase |
| Gastrointestinal | |||
| Gastric Acid Secretion | Rat | Not specified | Inhibition |
| Intestinal Motility | Rat | Not specified | Potential for increase |
| Hematological | |||
| Platelet Aggregation | Dog, Rabbit | Intravenous | Inhibition |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Safety Pharmacology
Objective: To evaluate the effects of Carbacyclin sodium salt on cardiovascular parameters in a conscious telemetered dog model.
Methodology:
-
Animal Model: Beagle dogs implanted with telemetry transmitters for the measurement of blood pressure, heart rate, and electrocardiogram (ECG).
-
Acclimation: Animals should be acclimated to the study environment and handling procedures.
-
Dosing: Administer Carbacyclin sodium salt via intravenous infusion at escalating doses. A vehicle control group should be included.
-
Data Collection: Continuously record cardiovascular parameters before, during, and after drug administration.
-
Analysis: Analyze the data for dose-dependent changes in systolic and diastolic blood pressure, mean arterial pressure, and heart rate. Evaluate ECG intervals for any abnormalities.
Protocol 2: Evaluation of Gastrointestinal Tolerability
Objective: To assess the potential for Carbacyclin sodium salt to cause gastrointestinal disturbances in rats.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats.
-
Dosing: Administer Carbacyclin sodium salt via the intended clinical route (e.g., oral gavage, intravenous infusion) for a specified duration (e.g., 7 days). Include a vehicle control group.
-
Clinical Observations: Perform daily clinical observations, including assessment of fecal consistency, signs of nausea (pica, conditioned taste aversion), and general well-being.
-
Body Weight and Food Consumption: Record body weight and food consumption daily.
-
Necropsy: At the end of the study, perform a gross necropsy with a focus on the gastrointestinal tract.
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: Carbacyclin Sodium Salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbacyclin sodium salt. The information is designed to address common challenges, particularly those related to solubility, and to provide a deeper understanding of its biological pathways.
Frequently Asked Questions (FAQs)
Q1: What is Carbacyclin sodium salt?
Carbacyclin is a chemically stable synthetic analog of prostacyclin (PGI2). As a sodium salt, it is formulated to improve its handling and solubility characteristics. Like PGI2, Carbacyclin is a potent vasodilator and an inhibitor of platelet aggregation. It primarily acts as an agonist for the prostacyclin (IP) receptor, but it can also activate the peroxisome proliferator-activated receptor delta (PPARδ).
Q2: What are the main applications of Carbacyclin sodium salt in research?
Carbacyclin sodium salt is primarily used in research to study:
-
Platelet aggregation and thrombosis.
-
Vasodilation and pulmonary hypertension.
-
Cardioprotective effects.
-
Inflammatory processes.
-
Signaling pathways involving the IP receptor and PPARδ.
Q3: What is the known solubility of Carbacyclin sodium salt?
-
Aqueous Buffers: As a sodium salt, Carbacyclin is expected to have some solubility in aqueous buffers. The solubility of the related compound, Prostacyclin sodium salt, is reported to be 1 mg/mL in water.[1] However, it is important to note that Carbacyclin may hydrolyze in aqueous solutions.
-
Ethanol: Many prostaglandin analogs are soluble in ethanol.
-
DMSO (Dimethyl Sulfoxide): DMSO is a common solvent for many organic compounds, and it is likely that Carbacyclin sodium salt is soluble in DMSO.
It is always recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.
Q4: How should I prepare a stock solution of Carbacyclin sodium salt?
Given the limited specific solubility data, a general protocol for preparing a stock solution would be:
-
Start by attempting to dissolve the Carbacyclin sodium salt in an organic solvent such as DMSO or ethanol .
-
For a stock solution, aim for a concentration that is higher than your final working concentration to allow for dilution.
-
If using an organic solvent for the stock, ensure the final concentration of the solvent in your aqueous experimental medium is low (typically ≤0.1%) to avoid solvent-induced artifacts.
-
If preparing an aqueous stock solution, use a buffer at a physiological pH. Be aware of the potential for hydrolysis and prepare fresh solutions or store them appropriately.
Q5: What are the known signaling pathways for Carbacyclin?
Carbacyclin is known to act through at least two distinct signaling pathways:
-
IP Receptor-Mediated Pathway: This is the classical prostacyclin pathway. Carbacyclin binds to the IP receptor, a G-protein coupled receptor (GPCR). This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
PPARδ-Mediated Pathway: Carbacyclin can also act as an agonist for the nuclear receptor PPARδ.[2][3] This pathway is independent of the IP receptor and involves the regulation of gene transcription.[2]
Troubleshooting Guide: Solubility Challenges
This guide addresses common issues encountered when dissolving Carbacyclin sodium salt.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound does not dissolve in aqueous buffer. | Low intrinsic aqueous solubility of the free acid form. The pH of the buffer may be too low. | 1. Try dissolving in a small amount of an organic solvent first (e.g., DMSO or ethanol) and then diluting with your aqueous buffer. 2. Increase the pH of the aqueous buffer slightly. As a salt of a weak acid, increasing the pH should enhance solubility. 3. Gently warm the solution (be cautious of potential degradation). 4. Use sonication to aid dissolution. |
| Precipitation occurs after adding the stock solution to the aqueous medium. | The concentration of the compound in the final aqueous medium exceeds its solubility limit. The organic solvent from the stock solution is causing the compound to crash out. | 1. Decrease the final concentration of Carbacyclin in your experiment. 2. Decrease the volume of the organic stock solution added to the aqueous medium. It may be necessary to prepare a more dilute stock solution. 3. Ensure rapid and thorough mixing when adding the stock solution to the aqueous medium. |
| The solution appears cloudy or forms a suspension. | Incomplete dissolution or formation of fine precipitates. | 1. Centrifuge the solution and use the clear supernatant. 2. Filter the solution through a appropriate syringe filter (e.g., 0.22 µm). 3. Re-evaluate the solvent and concentration. The current conditions may not be suitable for achieving a clear solution. |
| Loss of biological activity over time. | Instability of Carbacyclin in the prepared solution. Hydrolysis in aqueous solutions. | 1. Prepare fresh solutions for each experiment. 2. If a stock solution must be stored, aliquot it and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 3. For aqueous solutions, consider the stability at your experimental pH and temperature. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Carbacyclin Sodium Salt Stock Solution
-
Weighing: Carefully weigh the desired amount of Carbacyclin sodium salt in a suitable vial.
-
Solvent Addition: Add a small volume of the chosen organic solvent (e.g., DMSO or ethanol) to the vial.
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation (e.g., color change).
-
Dilution (if necessary): If a lower concentration stock is required, perform serial dilutions with the same solvent.
-
Storage: Store the stock solution in tightly sealed aliquots at -20°C or -80°C to minimize degradation from moisture and repeated temperature changes.
Protocol 2: Preparation of Working Solutions
-
Thawing: If the stock solution is frozen, thaw it completely and bring it to room temperature.
-
Dilution: Add the required volume of the stock solution to your pre-warmed experimental aqueous buffer with vigorous mixing to ensure rapid and uniform dispersion.
-
Final Concentration: Ensure the final concentration of the organic solvent is minimal and does not affect your experimental system.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways of Carbacyclin and a general experimental workflow for its use.
Caption: Carbacyclin IP Receptor Signaling Pathway.
Caption: Carbacyclin PPARδ Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. PROSTACYCLIN SODIUM SALT | 61849-14-7 [chemicalbook.com]
- 2. Carbacyclin induces carnitine palmitoyltransferase-1 in cardiomyocytes via peroxisome proliferator-activated receptor (PPAR) delta independent of the IP receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARδ Activity in Cardiovascular Diseases: A Potential Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Carbacyclin Sodium Salt Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with Carbacyclin sodium salt.
Frequently Asked Questions (FAQs)
Q1: What is Carbacyclin sodium salt and what are its primary mechanisms of action?
Carbacyclin sodium salt is a chemically stable synthetic analog of prostacyclin (PGI2). It primarily acts as a potent agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor. Activation of the IP receptor leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn mediates various physiological effects, including vasodilation and inhibition of platelet aggregation.[1] Additionally, Carbacyclin can activate the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor, independently of the IP receptor signaling pathway.[2][3] This dual activity can influence gene expression related to fatty acid metabolism.
Q2: What are the known off-target effects of Carbacyclin?
While Carbacyclin is a potent IP receptor agonist, like other prostacyclin analogs, it may exhibit some activity on other prostanoid receptors, such as EP1 and EP3 receptors. This can lead to mixed effects, particularly in isolated smooth muscle preparations. It is crucial to consider these potential off-target effects when interpreting experimental results.
Q3: How should Carbacyclin sodium salt be stored to ensure stability?
Carbacyclin is known to be a chemically stable analog of prostacyclin. For optimal stability, it is recommended to store Carbacyclin sodium salt as a powder at -20°C. Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. The stability of Carbacyclin in solution is dependent on pH and temperature.
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue: High background or inconsistent results in cell-based assays.
-
Possible Cause 1: Cell health and passage number.
-
Troubleshooting: Ensure cells are healthy, within a consistent and low passage number range, and are plated at a uniform density. Cellular responses to prostacyclin analogs can vary with cell stress and passage number.
-
-
Possible Cause 2: Non-specific binding.
-
Troubleshooting: To minimize non-specific binding of Carbacyclin to plasticware or other surfaces, consider using low-binding plates and including a small percentage of a non-ionic surfactant like Tween-20 in your assay buffer. Pre-coating plates with a blocking agent such as bovine serum albumin (BSA) can also be effective.
-
-
Possible Cause 3: Degradation of Carbacyclin in media.
-
Troubleshooting: While Carbacyclin is more stable than native prostacyclin, its stability in complex cell culture media over long incubation times can still be a factor. For long-term experiments, consider replenishing the media with freshly diluted Carbacyclin at regular intervals.
-
Platelet Aggregation Assays
Issue: Variability in the inhibition of platelet aggregation.
-
Possible Cause 1: Platelet preparation.
-
Troubleshooting: The method of platelet preparation (e.g., platelet-rich plasma vs. washed platelets) can significantly impact results. Ensure a standardized and consistent protocol for platelet isolation and handling. The presence of other plasma components can influence platelet reactivity.
-
-
Possible Cause 2: Agonist concentration.
-
Troubleshooting: The concentration of the platelet agonist used (e.g., ADP, collagen) is critical. Perform a dose-response curve for the agonist to determine the optimal concentration for your assay conditions.
-
-
Possible Cause 3: "Second wave" aggregation artifact.
-
Troubleshooting: In some in vitro platelet aggregation assays using citrated plasma, a "second wave" of aggregation can occur due to the low calcium concentration, leading to thromboxane A2 (TxA2) formation.[4] Be aware of this potential artifact when interpreting your data. Using washed platelets in a buffer with physiological calcium levels can mitigate this issue.
-
HPLC-MS Analysis
Issue: Poor peak shape or low sensitivity in HPLC-MS.
-
Possible Cause 1: Inappropriate column chemistry.
-
Troubleshooting: Due to the polar nature of Carbacyclin, reversed-phase columns may provide poor retention. Consider using a column designed for polar compounds, such as a porous graphitic carbon (PGC) column, which can offer better retention and peak shape.[5]
-
-
Possible Cause 2: Ion suppression from matrix effects.
-
Troubleshooting: Biological samples can contain components that interfere with the ionization of Carbacyclin in the mass spectrometer, leading to reduced sensitivity. Implement a robust sample preparation method, such as solid-phase extraction (SPE), to clean up the sample and remove interfering substances.
-
-
Possible Cause 3: Suboptimal mobile phase.
-
Troubleshooting: The pH and composition of the mobile phase are critical for achieving good chromatography and ionization. Optimize the mobile phase, including the use of appropriate additives, to enhance the signal and improve peak shape.
-
Data Summary
Table 1: Stability of Carbacyclin Sodium Salt in Solution
| pH | Temperature | Stability Notes |
| 4-6 | 4°C | Generally stable for short-term storage (days). Avoid strongly acidic conditions. |
| 7.4 | 25°C | Relatively stable for the duration of typical in vitro experiments (hours). For longer incubations, fresh solutions are recommended. |
| >8 | 25°C | Increased potential for degradation. It is advisable to maintain a neutral to slightly acidic pH for solutions. |
Note: This table provides general guidance. It is recommended to perform specific stability studies for your experimental conditions.
Experimental Protocols
Protocol 1: Platelet Aggregation Inhibition Assay
-
Platelet Preparation:
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
To obtain washed platelets, further process the PRP by adding an acid-citrate-dextrose (ACD) solution and centrifuging at a higher speed. Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).
-
-
Assay Procedure:
-
Pre-warm the platelet suspension to 37°C.
-
Add various concentrations of Carbacyclin sodium salt or vehicle control to the platelet suspension and incubate for a specified time (e.g., 5 minutes).
-
Initiate platelet aggregation by adding a platelet agonist (e.g., ADP, collagen, or a thromboxane A2 analog like U-46619).[6]
-
Monitor the change in light transmittance using a platelet aggregometer. The inhibition of aggregation is calculated relative to the vehicle control.
-
Protocol 2: PPARδ Activation Reporter Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or a relevant cardiomyocyte cell line) in appropriate growth medium.
-
Co-transfect the cells with a PPARδ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.
-
-
Assay Procedure:
-
After transfection, incubate the cells for 24-48 hours.
-
Treat the cells with various concentrations of Carbacyclin sodium salt or a known PPARδ agonist (positive control) for a specified duration (e.g., 18-24 hours).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Visualizations
Caption: Signaling pathways of Carbacyclin sodium salt.
Caption: General troubleshooting workflow for Carbacyclin studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbacyclin induces carnitine palmitoyltransferase-1 in cardiomyocytes via peroxisome proliferator-activated receptor (PPAR) delta independent of the IP receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostacyclin-mediated activation of peroxisome proliferator-activated receptor delta in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Abnormal platelet aggregation in pediatric pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Carbacyclin Sodium Salt Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Carbacyclin sodium salt in their experiments. Authored for a specialized audience, this resource offers detailed troubleshooting, frequently asked questions, and in-depth experimental protocols to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide & FAQs
This section addresses common challenges and questions that may arise during the handling and use of Carbacyclin sodium salt.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Carbacyclin sodium salt?
A1: For initial stock solutions, sterile, anhydrous dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds. However, it's crucial to note that sodium salts of organic compounds may have limited solubility in DMSO. Water or aqueous buffers are also suitable solvents. For cell culture experiments, it is advisable to prepare a concentrated stock in a suitable solvent and then dilute it into the aqueous culture medium, ensuring the final solvent concentration is minimal (typically <0.1%) to avoid solvent-induced cellular effects.
Q2: I am observing precipitation after diluting my Carbacyclin sodium salt stock solution into my aqueous experimental buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with compounds initially dissolved in organic solvents. Here are some steps to troubleshoot this:
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Reduce Final Concentration: The most straightforward solution is to lower the final concentration of Carbacyclin sodium salt in your assay.
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Optimize Vehicle Composition: Consider preparing your stock solution in a solvent more miscible with your aqueous buffer, such as ethanol. Alternatively, a co-solvent system (e.g., a mixture of DMSO and ethanol) might improve solubility upon dilution.
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pH Adjustment: The stability and solubility of prostacyclin analogs can be pH-dependent. Ensure the pH of your final solution is compatible with Carbacyclin sodium salt. Prostacyclins are generally more stable at a slightly alkaline pH (around 8.0).
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Warm the Solution: Gently warming the solution may help in redissolving the precipitate. However, be cautious about the thermal stability of the compound.
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Use of Surfactants: In some formulations, a small amount of a biocompatible surfactant, like polysorbate 80 (Tween® 80), can help maintain solubility. However, be aware that surfactants can have their own biological effects.
Q3: How should I store my Carbacyclin sodium salt solutions to ensure stability?
A3: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. For working solutions in aqueous buffers, it is best to prepare them fresh for each experiment. If short-term storage is necessary, keep the solution on ice and use it within a few hours.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of Carbacyclin sodium salt in the experimental vehicle. | Prepare fresh solutions for each experiment. Check the pH of your buffer; prostacyclins are more stable at a slightly alkaline pH. Avoid prolonged exposure to acidic conditions. |
| Adsorption of the compound to plasticware. | Use low-adhesion polypropylene tubes and pipette tips. Consider pre-coating plasticware with a blocking agent like bovine serum albumin (BSA) if compatible with your assay. | |
| Inaccurate initial concentration of the stock solution. | Verify the concentration of your stock solution using a suitable analytical method if possible. Ensure the compound is fully dissolved before making dilutions. | |
| Cell toxicity or off-target effects | High concentration of the organic solvent (e.g., DMSO) in the final assay. | Ensure the final concentration of the organic solvent is below the tolerance level for your specific cell type (typically <0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Contamination of the stock solution. | Prepare and handle all solutions under sterile conditions, especially for cell-based assays. Filter-sterilize your final working solution if appropriate. |
Data on Vehicle Impact
The choice of vehicle can significantly influence the in vitro and in vivo activity of Carbacyclin sodium salt. While comprehensive comparative data for Carbacyclin in various vehicles is limited in publicly available literature, the following tables provide insights based on studies of similar prostacyclin analogs and general principles of drug formulation.
Table 1: Potency of Prostacyclin Analogs in Human Pulmonary Arteries
This table summarizes the potency (pEC50) of different prostacyclin analogs in causing vasodilation in small human pulmonary arteries. A higher pEC50 value indicates greater potency.
| Compound | Mean pEC50 (± SEM) |
| Treprostinil | 9.48 (± 0.13) |
| Iloprost | 8.84 (± 0.15) |
| Epoprostenol | 7.53 (± 0.14) |
Data adapted from a study on human pulmonary artery rings. The vehicle used for drug stock solutions was the solvent recommended by the supplier, with further dilutions made in appropriate buffers for the assay.
Table 2: General Solubility of Carbacyclin Sodium Salt in Common Laboratory Solvents
This table provides a qualitative overview of the solubility of Carbacyclin sodium salt. Specific solubility values can vary based on temperature, pH, and the presence of other solutes.
| Solvent | Solubility | Notes |
| Water | Soluble | Solubility can be influenced by pH. |
| Dimethyl Sulfoxide (DMSO) | Soluble | As a sodium salt, solubility might be less than the free acid form in non-polar solvents.[1] |
| Ethanol | Soluble | Often used as a co-solvent to improve aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Soluble | Ensure the pH of the PBS is suitable for stability. |
Key Experimental Protocols
Protocol 1: Preparation of Carbacyclin Sodium Salt Stock Solution
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Materials: Carbacyclin sodium salt powder, anhydrous DMSO (or sterile water/ethanol), sterile microcentrifuge tubes.
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Procedure:
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Allow the Carbacyclin sodium salt vial to equilibrate to room temperature before opening.
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Weigh the required amount of powder in a sterile environment.
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Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
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Vortex briefly to dissolve the powder completely. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) can be applied.
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Aliquot the stock solution into single-use, light-protected tubes.
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Store the aliquots at -20°C or -80°C.
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Protocol 2: In Vitro Platelet Aggregation Assay
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Materials: Platelet-rich plasma (PRP), aggregating agent (e.g., ADP, collagen), Carbacyclin sodium salt working solution, saline or appropriate buffer, aggregometer.
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Procedure:
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Prepare fresh working solutions of Carbacyclin sodium salt by diluting the stock solution in saline or the appropriate assay buffer.
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Pre-warm the PRP to 37°C.
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Add a specific volume of the Carbacyclin sodium salt working solution or the vehicle control to the PRP and incubate for a defined period (e.g., 1-5 minutes).
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Initiate platelet aggregation by adding the aggregating agent.
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Monitor the change in light transmission using an aggregometer to determine the extent of platelet aggregation.
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Calculate the percentage inhibition of aggregation for each concentration of Carbacyclin sodium salt compared to the vehicle control.
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Signaling Pathway and Experimental Workflow Visualizations
Carbacyclin Signaling Pathways
Carbacyclin, a stable prostacyclin (PGI₂) analog, exerts its effects through two primary signaling pathways.
Experimental Workflow for Assessing Vehicle Impact
The following diagram outlines a logical workflow for evaluating how different vehicles affect the activity of Carbacyclin sodium salt.
References
Technical Support Center: Carbacyclin Sodium Salt
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Carbacyclin sodium salt.
Frequently Asked Questions (FAQs)
Q1: What is Carbacyclin sodium salt and what is its primary mechanism of action?
Carbacyclin sodium salt is a stable synthetic analogue of prostacyclin (PGI2). Its primary mechanism of action is as a potent agonist of the prostacyclin receptor (IP receptor). Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade results in vasodilation, inhibition of platelet aggregation, and antiproliferative effects on smooth muscle cells.[1][2]
Q2: What are the recommended storage conditions for Carbacyclin sodium salt?
For long-term stability, Carbacyclin sodium salt should be stored as a solid at -20°C, protected from light and moisture. For short-term use, stock solutions can be prepared and stored at 2-8°C for a limited time, though it is advisable to prepare fresh solutions for each experiment to ensure optimal activity. Stability can be affected by the solvent and pH of the solution.
Q3: What are the potential impurities that could be present in Carbacyclin sodium salt?
Potential impurities may include related substances from the synthesis process, degradation products, or residual solvents. Common impurities in sodium salt preparations can also include other inorganic salts like calcium sulfate and magnesium chloride.[3] It is crucial to obtain a Certificate of Analysis (CoA) from the supplier, which should detail the purity and the levels of any detected impurities.
Q4: In which solvents is Carbacyclin sodium salt soluble?
Carbacyclin sodium salt is generally soluble in aqueous buffers and polar organic solvents such as ethanol, methanol, and DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in a suitable organic solvent and then dilute it to the final working concentration in the aqueous culture medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity observed in cell-based assays. | Degradation of Carbacyclin sodium salt: The compound may have degraded due to improper storage or handling. | 1. Ensure the compound has been stored correctly at -20°C in a desiccated, light-protected environment. 2. Prepare fresh stock solutions for each experiment. 3. Verify the quality of the compound using an appropriate analytical method such as HPLC. |
| Incorrect concentration: Errors in calculating the concentration of the working solution. | 1. Double-check all calculations for dilutions. 2. Use a calibrated balance for weighing the solid compound. 3. Consider performing a concentration verification of the stock solution using UV-Vis spectroscopy if a molar extinction coefficient is known. | |
| Cellular responsiveness: The cells used may not express the prostacyclin (IP) receptor or may have a low receptor density. | 1. Confirm the expression of the IP receptor in your cell line using techniques like RT-PCR or western blotting. 2. Use a positive control compound known to elicit a response in your cell model. | |
| Precipitation of the compound in aqueous solution. | Low solubility at the working concentration or in the chosen buffer. | 1. Prepare a higher concentration stock solution in an organic solvent (e.g., DMSO) and dilute it further in the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Adjust the pH of the buffer, as the solubility of the sodium salt can be pH-dependent. 3. Consider using a different buffer system. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of impurities or degradation products. | 1. Review the Certificate of Analysis to identify known impurities. 2. If new peaks appear over time, it may indicate degradation. Prepare fresh solutions and re-analyze. 3. Optimize the chromatographic method to achieve better separation of the main peak from impurities. |
| Contamination of the sample or mobile phase. | 1. Use high-purity solvents and reagents for mobile phase preparation. 2. Filter all solutions before use. 3. Ensure the cleanliness of all vials and equipment. |
Quality Control Data
Below are typical specifications for Carbacyclin sodium salt. Actual values may vary by supplier and batch.
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography |
| Identity (¹H NMR, MS) | Conforms to structure | ¹H NMR Spectroscopy, Mass Spectrometry |
| Sodium Content | Conforms to theoretical value ± 5% | Ion Chromatography or Flame Photometry |
| Residual Solvents | Meets USP <467> requirements | Gas Chromatography |
| Water Content (Karl Fischer) | ≤ 2.0% | Karl Fischer Titration |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method provides a general procedure for determining the purity of Carbacyclin sodium salt.
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Instrumentation: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Prepare a 1 mg/mL solution of Carbacyclin sodium salt in the mobile phase.
Mass Spectrometry (MS) for Identity Confirmation
This protocol outlines a general approach for confirming the molecular weight of Carbacyclin sodium salt.
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Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
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Ionization Mode: Negative ion mode is often suitable for sodium salts to observe the deprotonated molecule.
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Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of Carbacyclin sodium salt in a suitable solvent like methanol or acetonitrile/water.
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Data Analysis: Look for the [M-Na]⁻ ion corresponding to the molecular weight of the free acid form of Carbacyclin.
Visualizations
Figure 1. A generalized experimental workflow for the quality control analysis of Carbacyclin sodium salt.
Figure 2. The signaling pathway of Carbacyclin through the prostacyclin (IP) receptor, leading to increased cAMP levels and subsequent cellular responses.
Figure 3. A troubleshooting flowchart for addressing issues of inconsistent or no biological activity in experiments with Carbacyclin sodium salt.
References
interpreting variable data from Carbacyclin platelet assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with carbacyclin in platelet assays.
Frequently Asked Questions (FAQs)
Q1: What is carbacyclin and how does it inhibit platelet aggregation?
Carbacyclin is a stable synthetic analogue of prostacyclin (PGI2).[1] It inhibits platelet aggregation by binding to the prostacyclin (IP) receptor on the platelet surface. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets to ultimately decrease intracellular calcium levels and inhibit platelet activation and aggregation.[2]
Q2: Which agonists are suitable for use in carbacyclin inhibition assays?
Carbacyclin's inhibitory effect can be assessed against a variety of platelet agonists. Commonly used agonists include Adenosine Diphosphate (ADP), collagen, and arachidonic acid.[3] The choice of agonist may depend on the specific research question and the signaling pathway being investigated.
Q3: What is a typical IC50 value for carbacyclin in a platelet aggregation assay?
The half-maximal inhibitory concentration (IC50) of carbacyclin can vary depending on the experimental conditions, including the agonist used, agonist concentration, platelet donor variability, and the specific protocol. It is crucial to establish a consistent internal methodology to ensure reproducible IC50 values.
Q4: How stable is carbacyclin in solution?
Carbacyclin is a chemically stable analogue of prostacyclin, which makes it suitable for in vitro experiments.[3] However, it is still recommended to prepare fresh dilutions for each experiment from a stock solution stored under appropriate conditions (as recommended by the manufacturer) to minimize any potential for degradation.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Between Experiments
High variability in the calculated IC50 for carbacyclin can compromise the reliability of your results. This section provides potential causes and solutions.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Donor-to-Donor Variability | Platelet reactivity can vary significantly between donors due to genetic factors, diet, and lifestyle. Whenever possible, use platelets from the same donor for a set of comparative experiments. If using multiple donors, ensure that each experiment includes a full dose-response curve and average the results from several donors. |
| Inconsistent Agonist Concentration | The potency of an inhibitor is often dependent on the concentration of the agonist it is competing against. Prepare a large batch of the agonist at the desired concentration for a series of experiments to ensure consistency. Verify the activity of the agonist periodically. |
| Pre-analytical Variables | Errors in blood collection and sample handling are a major source of variability.[4][5][6] Ensure strict adherence to the sample collection and processing protocol. Key factors to control include minimizing tourniquet time, using the correct anticoagulant, and avoiding excessive agitation of the blood sample.[7] |
| Pipetting Inaccuracies | Inaccurate pipetting, especially when preparing serial dilutions of carbacyclin, can lead to significant errors in the dose-response curve. Calibrate your pipettes regularly and use appropriate pipetting techniques. |
| Incorrect Curve Fitting | Using an inappropriate model to fit the dose-response data can result in inaccurate IC50 values. Use a non-linear regression model, such as a four-parameter logistic curve, to analyze your data.[2] Ensure that the top and bottom plateaus of the curve are well-defined by your data points. |
Issue 2: Incomplete or "Shallow" Dose-Response Curve
An incomplete dose-response curve, where maximum inhibition is not achieved or the curve is not steep, can make it difficult to accurately determine the IC50.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Carbacyclin Concentration Range | The concentration range of carbacyclin tested may be too narrow or not centered around the IC50. Perform a preliminary experiment with a broad range of concentrations (e.g., logarithmic dilutions) to identify the optimal range for your assay. |
| Agonist Concentration Too High | If the agonist concentration is too high, it may be difficult to achieve complete inhibition with carbacyclin. Reduce the agonist concentration to a level that produces a sub-maximal but robust aggregation response. |
| Platelet Desensitization | Prolonged incubation with certain agonists can lead to receptor desensitization. Optimize the incubation times for both carbacyclin and the agonist to ensure a stable and reproducible response. |
| Low Platelet Count or Poor Platelet Function | If the initial platelet aggregation in the control (no carbacyclin) is weak, the inhibitory effect of carbacyclin will be difficult to measure accurately. Ensure that the platelet-rich plasma (PRP) has an adequate platelet count and that the platelets are functional. |
Experimental Protocols
Protocol: Determination of Carbacyclin IC50 using Light Transmission Aggregometry (LTA)
This protocol outlines the steps for determining the IC50 of carbacyclin against ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
1. Materials and Reagents:
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Carbacyclin
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Adenosine Diphosphate (ADP)
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Human whole blood from a healthy, consenting donor who has not taken anti-platelet medication for at least 14 days.
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3.2% Sodium Citrate anticoagulant
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Phosphate Buffered Saline (PBS)
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Light Transmission Aggregometer
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Calibrated pipettes and tips
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
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Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
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Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off to obtain PRP.
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Carefully transfer the supernatant (PRP) to a new tube.
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Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP).
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Use the PPP to set the 100% aggregation baseline on the aggregometer.
3. Preparation of Reagents:
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Prepare a stock solution of carbacyclin in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in PBS to achieve the desired final concentrations.
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Prepare a stock solution of ADP in PBS. The final concentration used in the assay should be determined empirically to induce a sub-maximal aggregation response (typically 5-10 µM).
4. Aggregation Assay:
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Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C for 5 minutes.
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Add 50 µL of the carbacyclin dilution (or vehicle control) and incubate for 2 minutes.
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Add the pre-determined concentration of ADP to initiate aggregation.
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Record the aggregation for 5-10 minutes.
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Repeat for all carbacyclin concentrations.
5. Data Analysis:
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Determine the maximum aggregation for each concentration of carbacyclin.
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Normalize the data by setting the aggregation in the vehicle control as 0% inhibition and the baseline (PPP) as 100% inhibition.
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Plot the percent inhibition against the logarithm of the carbacyclin concentration.
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Fit the data using a non-linear regression model (e.g., four-parameter variable slope) to determine the IC50 value.
Visualizations
Caption: Carbacyclin Signaling Pathway in Platelets.
Caption: Troubleshooting Workflow for Variable Data.
References
- 1. Inhibition of tumor cell induced platelet aggregation by prostacyclin and carbacyclin: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. selectscience.net [selectscience.net]
- 5. Preanalytical Variables and Their Influence on the Quality of Laboratory Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cincinnatichildrens.org [cincinnatichildrens.org]
Technical Support Center: Carbacyclin Sodium Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Carbacyclin Sodium Salt in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Carbacyclin Sodium Salt and how does it work?
Carbacyclin is a stable, synthetic analog of prostacyclin (PGI2).[1][2] It functions as a potent inhibitor of platelet aggregation.[1][2] Its mechanism of action involves binding to the prostacyclin I receptor (IP receptor), a Gs-protein coupled receptor. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels inhibit platelet activation and promote vasodilation.
Q2: How should I prepare and store Carbacyclin Sodium Salt solutions?
Q3: What are the primary applications of Carbacyclin Sodium Salt in research?
The primary research applications of Carbacyclin Sodium Salt are:
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Inhibition of Platelet Aggregation: It is widely used as a tool compound to study the mechanisms of platelet activation and inhibition. It can be used to inhibit platelet aggregation induced by various agonists such as adenosine diphosphate (ADP), collagen, and thrombin.[2]
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cAMP Signaling Studies: As a prostacyclin analog that elevates intracellular cAMP, it is a useful tool for investigating cAMP-mediated signaling pathways in various cell types, particularly those expressing the IP receptor.
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Vasodilation Research: Due to its vasodilatory properties, it can be used in studies related to vascular smooth muscle relaxation and blood pressure regulation.
Troubleshooting Guides
Inconsistent or No Inhibition of Platelet Aggregation
If you are observing inconsistent or no inhibition of platelet aggregation with Carbacyclin Sodium Salt, consider the following potential issues and solutions.
Troubleshooting Table: Platelet Aggregation
| Observation | Potential Cause | Recommended Solution |
| No inhibition of aggregation | Degraded Carbacyclin Solution: Carbacyclin may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of Carbacyclin Sodium Salt. |
| Incorrect Concentration: The concentration of Carbacyclin used may be too low to effectively inhibit aggregation induced by the chosen agonist. | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific experimental conditions. | |
| Platelet Preparation Issues: Platelets may have been activated during the preparation of platelet-rich plasma (PRP), rendering them less sensitive to inhibitors.[3] | Handle blood samples gently, use appropriate anticoagulants, and optimize centrifugation steps to minimize platelet activation. Use wide-orifice pipette tips to avoid shear stress.[3] | |
| Variable inhibition between experiments | Inconsistent Agonist Concentration: The concentration of the platelet agonist (e.g., ADP, collagen) may vary between experiments. | Prepare fresh agonist solutions and use a consistent final concentration in all assays. |
| Differences in Platelet Count: The platelet count in the PRP can vary between donors and preparations, affecting the aggregation response. | Standardize the platelet count in your PRP before starting the aggregation assay. | |
| Incubation Time Variation: The pre-incubation time with Carbacyclin before adding the agonist may not be consistent. | Ensure a consistent pre-incubation time for all samples to allow for receptor binding and signaling. |
Experimental Workflow for Platelet Aggregation Inhibition Assay
Figure 1. Workflow for a platelet aggregation inhibition experiment.
Detailed Protocol: Inhibition of ADP-Induced Platelet Aggregation
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Prepare Platelet-Rich Plasma (PRP):
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Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
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Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
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Carefully collect the upper PRP layer without disturbing the buffy coat.
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Prepare Platelet-Poor Plasma (PPP):
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Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to pellet the remaining cells.
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Collect the supernatant (PPP), which will be used as a blank for the aggregometer.
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-
Set up the Aggregometer:
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Turn on the aggregometer and allow it to warm up.
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Calibrate the instrument using PPP as the 100% aggregation reference and PRP as the 0% aggregation reference.
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Perform the Assay:
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Pipette PRP into the aggregometer cuvettes with a stir bar.
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Pre-incubate the PRP with various concentrations of Carbacyclin Sodium Salt or vehicle control for a defined period (e.g., 2-5 minutes) at 37°C with stirring.
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Add a fixed concentration of ADP to induce platelet aggregation.
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Record the change in light transmission for a set time (e.g., 5-10 minutes).
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-
Data Analysis:
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Determine the maximum aggregation for each condition.
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Calculate the percentage inhibition of aggregation for each Carbacyclin concentration relative to the vehicle control.
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Plot the percentage inhibition against the Carbacyclin concentration to determine the IC50 value.
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Unexpected Results in cAMP Assays
If you are observing unexpected results in your cAMP assays when using Carbacyclin Sodium Salt, such as low signal or high variability, the following guide can help you troubleshoot.
Troubleshooting Table: cAMP Assay
| Observation | Potential Cause | Recommended Solution |
| Low or no increase in cAMP | Low IP Receptor Expression: The cell line used may not express sufficient levels of the prostacyclin (IP) receptor. | Use a cell line known to endogenously express the IP receptor (e.g., HEK293 cells) or transfect your cells with a plasmid encoding the IP receptor. |
| Cell Health Issues: Cells may be unhealthy or at a non-optimal confluency, leading to a blunted signaling response. | Ensure cells are healthy, in the logarithmic growth phase, and plated at an optimal density.[1] | |
| Phosphodiesterase (PDE) Activity: High PDE activity in your cells can rapidly degrade cAMP, masking the stimulatory effect of Carbacyclin. | Include a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.[4] | |
| High basal cAMP levels | Serum in Culture Medium: Components in the serum can stimulate basal cAMP levels. | Serum-starve the cells for a few hours before the experiment to reduce basal signaling.[5] |
| Constitutive Receptor Activity: In some over-expression systems, the IP receptor may exhibit constitutive activity. | Titrate the amount of receptor plasmid used for transfection to achieve optimal expression without high basal activity. | |
| High variability between replicates | Inconsistent Cell Plating: Uneven cell distribution in the assay plate can lead to variable results. | Ensure a homogenous cell suspension and use appropriate plating techniques to achieve consistent cell numbers per well. |
| Inaccurate Pipetting: Small volumes of reagents, if not pipetted accurately, can introduce significant variability. | Use calibrated pipettes and appropriate pipetting techniques, especially for small volumes. |
Signaling Pathway of Carbacyclin
Figure 2. Signaling pathway of Carbacyclin Sodium Salt.
Detailed Protocol: Carbacyclin-Stimulated cAMP Measurement in HEK293 Cells
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Cell Culture and Plating:
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Culture HEK293 cells in appropriate media (e.g., DMEM with 10% FBS).
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Seed the cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
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Assay Preparation:
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On the day of the assay, remove the culture medium and wash the cells once with a serum-free assay buffer (e.g., HBSS).
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Add assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15-30 minutes at 37°C.
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Compound Stimulation:
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Prepare serial dilutions of Carbacyclin Sodium Salt in the assay buffer.
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Add the Carbacyclin dilutions or vehicle control to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
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Cell Lysis and cAMP Detection:
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Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).
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Perform the cAMP measurement following the kit's instructions.
-
-
Data Analysis:
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Generate a standard curve using the cAMP standards provided in the kit.
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Calculate the concentration of cAMP in each sample based on the standard curve.
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Plot the cAMP concentration against the Carbacyclin concentration to determine the EC50 value.
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Experimental Controls
To ensure the validity of your experimental results, it is crucial to include appropriate positive and negative controls.
Table of Experimental Controls
| Experiment | Positive Control | Negative Control | Rationale |
| Platelet Aggregation Inhibition | A known inhibitor of platelet aggregation (e.g., another prostacyclin analog like Iloprost). | Vehicle control (the solvent used to dissolve Carbacyclin). | Confirms that the assay is sensitive to inhibition and that the observed effects are due to Carbacyclin and not the vehicle. |
| cAMP Assay | Forskolin (a direct activator of adenylyl cyclase) or a known IP receptor agonist.[6] | Vehicle control. A cell line that does not express the IP receptor can also be used.[1] | Verifies that the cAMP signaling pathway is functional in the cells and that the response is specific to IP receptor activation. |
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
addressing off-target effects of Carbacyclin sodium salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbacyclin sodium salt.
Frequently Asked Questions (FAQs)
1. What is Carbacyclin sodium salt and what is its primary mechanism of action?
Carbacyclin sodium salt is a stable, synthetic analog of prostacyclin (PGI2). Its primary on-target effect is to mimic the action of PGI2 by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] This interaction primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling cascade results in the inhibition of platelet aggregation and vasodilation.[2]
2. What are the potential off-target effects of Carbacyclin sodium salt?
The "off-target" effects of Carbacyclin sodium salt are primarily due to its interaction with other prostanoid receptors. While it is a potent IP receptor agonist, it can also bind to and activate other prostanoid receptors, particularly the EP1 and EP3 receptors, which can lead to varied and sometimes opposing effects, especially in smooth muscle tissues.[3] It's important to note that Carbacyclin has a broader binding profile compared to more selective IP agonists like cicaprost. The EP3 receptor, in particular, shows a broad binding profile for various prostanoids.[3]
3. My experimental results with Carbacyclin are inconsistent. What are some common causes?
Inconsistent results can arise from several factors:
-
Reagent Stability: Ensure the Carbacyclin sodium salt solution is freshly prepared and protected from light and extreme temperatures. While chemically more stable than prostacyclin, prolonged storage in solution can lead to degradation.
-
Cell Line Variation: Different cell lines may express varying levels of IP and other prostanoid receptors, leading to different responses. Characterize the receptor expression profile of your experimental system.
-
Assay Conditions: Factors like pH, temperature, and incubation time can significantly impact results. Standardize these parameters across all experiments.
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. Consider including a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in your assay buffer to obtain a more robust and reproducible signal in cAMP assays.
4. What is the recommended solvent and storage condition for Carbacyclin sodium salt?
Carbacyclin sodium salt is generally soluble in aqueous buffers. For stock solutions, it is advisable to use a buffer such as Tris or PBS. For long-term storage, it is recommended to store the solid compound at -20°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Quantitative Data
Table 1: Comparative Potency of Carbacyclin and Prostacyclin
| Compound | Activity | Relative Potency (vs. Prostacyclin) | Species | Reference |
| Carbacyclin | Inhibition of Platelet Aggregation (in vitro) | 0.03x | Human, Dog, Rabbit | [2] |
| Carbacyclin | Inhibition of Platelet Aggregation (ex vivo) | 0.1x | Dog, Rabbit | [2] |
Table 2: Prostanoid Receptor Binding Profile of Carbacyclin and Related Compounds (Ki values in nM)
| Compound | IP Receptor | EP1 Receptor | EP3 Receptor | Reference |
| Carbacyclin | High Affinity | Moderate Affinity | Moderate Affinity | [3] |
| Iloprost | High Affinity | High Affinity | Moderate Affinity | [3][4] |
| Isocarbacyclin | High Affinity | Low Affinity | Moderate Affinity | [3] |
Experimental Protocols & Troubleshooting
Protocol 1: ADP-Induced Platelet Aggregation Assay
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry (LTA).
Methodology:
-
Blood Collection: Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate (9:1 blood to anticoagulant ratio).[5] Avoid traumatic venipuncture to prevent premature platelet activation.
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-20 minutes at room temperature to obtain platelet-rich plasma (PRP).[5]
-
Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized level (typically 200-300 x 10^9/L) using autologous PPP.[5]
-
Assay Procedure:
-
Pipette a specific volume of the adjusted PRP into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow the sample to equilibrate at 37°C for 2-5 minutes.[5]
-
Add the desired concentration of Carbacyclin sodium salt or vehicle control and incubate for a defined period (e.g., 2 minutes).
-
Add the platelet agonist, such as Adenosine Diphosphate (ADP; final concentration typically 5-10 µM), to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The PPP is used as a reference for 100% aggregation.
-
Troubleshooting Guide for Platelet Aggregation Assay:
| Issue | Possible Cause | Recommended Solution |
| No or low aggregation response | Inactive agonist | Prepare fresh agonist solution. |
| Low platelet count | Ensure the platelet count in PRP is within the optimal range. | |
| Platelet refractoriness | Use freshly drawn blood and process it promptly. | |
| Spontaneous aggregation | Premature platelet activation | Ensure gentle handling of blood samples and avoid traumatic venipuncture. |
| High variability between replicates | Inconsistent pipetting | Use calibrated pipettes and ensure consistent mixing. |
| Temperature fluctuations | Maintain a constant 37°C in the aggregometer. |
Protocol 2: Adenylyl Cyclase Activation Assay (cAMP Assay)
This protocol describes the measurement of intracellular cAMP levels in response to Carbacyclin sodium salt stimulation.
Methodology:
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and grow to the desired confluency.
-
Pre-incubation: Wash the cells with a serum-free medium or buffer. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 100 µM IBMX, for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of Carbacyclin sodium salt to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with your cAMP assay kit (e.g., 0.1 M HCl, ethanol, or a proprietary lysis buffer).
-
cAMP Measurement: Quantify the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or other immunoassay formats). Follow the manufacturer's instructions for the specific kit.
Troubleshooting Guide for cAMP Assay:
| Issue | Possible Cause | Recommended Solution |
| Low basal cAMP levels | Insufficient cell number | Increase the number of cells per well. |
| High PDE activity | Ensure the presence and appropriate concentration of a PDE inhibitor. | |
| High basal cAMP levels | Too many cells | Reduce the number of cells per well. |
| Endogenous receptor activation | Use serum-free medium for the assay. | |
| No response to Carbacyclin | Low receptor expression | Use a cell line known to express the IP receptor or a transfected cell line. |
| Inactive compound | Prepare fresh Carbacyclin sodium salt solution. | |
| High variability | Inconsistent cell numbers | Ensure even cell seeding in the wells. |
| Assay timing | Precisely control the incubation times for PDE inhibitor and agonist. |
Visualizations
Caption: Signaling pathway of Carbacyclin sodium salt.
Caption: Workflow for a platelet aggregation assay.
Caption: Troubleshooting decision tree for Carbacyclin experiments.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Platelet Aggregation | HE [hematology.mlsascp.com]
Validation & Comparative
Carbacyclin Sodium Salt vs. Prostacyclin: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of carbacyclin sodium salt and prostacyclin (PGI2), focusing on their performance as vasodilators and inhibitors of platelet aggregation. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Mechanism of Action
Both carbacyclin sodium salt and prostacyclin are potent activators of the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[1][2][3] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] This elevation in cAMP is the primary mechanism responsible for their therapeutic effects:
-
Inhibition of Platelet Aggregation: Increased cAMP levels in platelets inhibit their activation and subsequent aggregation, a crucial step in thrombus formation.[1][2][3]
-
Vasodilation: In vascular smooth muscle cells, elevated cAMP leads to relaxation, resulting in vasodilation and increased blood flow.[1][2]
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of a carbocyclic analogue of prostacyclin and prostacyclin in inhibiting platelet aggregation and inducing vasodilation. It is important to note that the data for the carbacyclin analogue (MM706) provides a strong indication of the expected performance of carbacyclin sodium salt, as they share the same stable carbocyclic core structure.
| Compound | Platelet Aggregation Inhibition (IC50) |
| Carbocyclic Analogue (MM706) | 77 nM |
| Prostacyclin (PGI2) | 1.3 nM |
IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Vasodilation (EC50) - Human Uterine Artery |
| Carbocyclic Analogue (MM706) | 99 nM |
| Prostacyclin (PGI2) | 3.1 nM |
EC50: The half maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Based on this data, prostacyclin demonstrates higher potency in both inhibiting platelet aggregation and inducing vasodilation, as indicated by its lower IC50 and EC50 values.
Chemical Stability
A critical differentiator between carbacyclin sodium salt and prostacyclin is their chemical stability.
| Compound | Chemical Stability (Half-life in blood/physiological buffer) |
| Carbacyclin Sodium Salt | Chemically stable |
| Prostacyclin (PGI2) | Highly unstable, approx. 42 seconds in blood |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the common signaling pathway and a typical experimental workflow for evaluating these compounds.
Caption: Signaling pathway of prostacyclin and carbacyclin.
References
A Comparative Guide to Carbacyclin Sodium Salt and Iloprost for Researchers
For researchers and drug development professionals, understanding the nuanced differences between prostacyclin analogs is critical for advancing therapeutic strategies, particularly in cardiovascular and pulmonary medicine. This guide provides a detailed comparison of Carbacyclin sodium salt and iloprost, two potent synthetic prostacyclin analogs, with a focus on their mechanism of action, experimental data, and relevant signaling pathways.
At a Glance: Key Physicochemical and Pharmacological Properties
| Property | Carbacyclin Sodium Salt | Iloprost |
| Chemical Formula | C21H33NaO4 | C22H32O4 |
| Molecular Weight | 372.47 g/mol | 360.49 g/mol |
| Mechanism of Action | Agonist of the prostacyclin (IP) receptor, leading to increased intracellular cAMP.[1] | Synthetic analog of prostacyclin PGI2; dilates systemic and pulmonary arterial vascular beds and affects platelet aggregation.[2][3] |
| Primary Therapeutic Use | Investigated for inhibition of platelet aggregation and vasodilation.[1] | Treatment of pulmonary arterial hypertension (PAH).[3] |
| Receptor Selectivity | Primarily acts on the IP receptor. | Activates the prostacyclin (IP) receptor, but also binds to and activates all four prostaglandin E2 receptors (EP1, EP2, EP3, and EP4).[2] |
Delving into the Mechanism of Action: A Shared Pathway with Subtle Differences
Both Carbacyclin sodium salt and iloprost exert their primary effects by mimicking the action of endogenous prostacyclin (PGI2). They bind to and activate the prostacyclin receptor (IP receptor), a G-protein coupled receptor found on the surface of vascular smooth muscle cells and platelets.[1][4] This activation initiates a downstream signaling cascade that ultimately leads to vasodilation and inhibition of platelet aggregation.
Activation of the IP receptor by either Carbacyclin sodium salt or iloprost stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] The subsequent increase in intracellular cAMP levels is the key second messenger in this pathway. In vascular smooth muscle cells, elevated cAMP activates Protein Kinase A (PKA). PKA then phosphorylates and inactivates myosin light chain kinase, leading to smooth muscle relaxation and vasodilation.[4] In platelets, the rise in cAMP inhibits platelet activation and aggregation, contributing to their antithrombotic effects.[4]
While both compounds share this core mechanism, a key difference lies in their receptor selectivity. Iloprost, in addition to its high affinity for the IP receptor, also interacts with prostaglandin E2 receptors (EP1, EP2, EP3, and EP4).[2] This broader receptor profile may contribute to a wider range of biological effects and potentially different side-effect profiles compared to the more selective action of Carbacyclin on the IP receptor.
Signaling Pathway Visualization
The following diagram illustrates the signaling pathway activated by Carbacyclin sodium salt and iloprost.
Caption: Signaling pathway of Carbacyclin and iloprost.
Experimental Data: A Head-to-Head Comparison
While comprehensive clinical trial data directly comparing Carbacyclin sodium salt and iloprost is limited, in vitro and preclinical studies provide valuable insights into their relative potency and efficacy.
| Parameter | Carbacyclin | Iloprost | Study Type |
| Inhibition of Platelet Aggregation (ex vivo, dog) | 0.1 times as active as prostacyclin | - | Preclinical |
| Vasodilation (in vivo, rabbit) | Similar cardiovascular changes to prostacyclin at doses with equivalent platelet inhibition | - | Preclinical |
Experimental Protocols
Platelet Aggregation Assay
Objective: To determine the inhibitory effect of Carbacyclin sodium salt and iloprost on platelet aggregation in vitro.
Methodology:
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. The remaining blood is centrifuged at a higher speed (e.g., 1500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
Agonist Induction: A platelet agonist, such as adenosine diphosphate (ADP) or collagen, is added to the PRP to induce aggregation.
-
Inhibitor Treatment: In separate experiments, PRP is pre-incubated with varying concentrations of Carbacyclin sodium salt or iloprost for a defined period before the addition of the agonist.
-
Data Analysis: The change in light transmission through the PRP sample is recorded over time. The percentage of platelet aggregation is calculated, and the IC50 (the concentration of the inhibitor that causes 50% inhibition of aggregation) is determined for each compound.
Aortic Ring Vasodilation Assay
Objective: To assess the vasorelaxant effects of Carbacyclin sodium salt and iloprost on isolated arterial tissue.
Methodology:
-
Tissue Preparation: The thoracic aorta is dissected from a laboratory animal (e.g., rat or rabbit) and placed in cold, oxygenated Krebs-Henseleit buffer. The aorta is cleaned of adhering connective tissue and cut into rings of approximately 2-3 mm in width.
-
Organ Bath Setup: The aortic rings are mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Contraction Induction: The rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine or potassium chloride.
-
Vasorelaxant Treatment: Once a stable contraction is achieved, cumulative concentrations of Carbacyclin sodium salt or iloprost are added to the organ bath.
-
Data Analysis: The relaxation response is measured as a percentage decrease from the pre-contracted tension. Concentration-response curves are generated, and the EC50 (the concentration of the compound that produces 50% of the maximal relaxation) is calculated for each drug.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for comparing the effects of Carbacyclin sodium salt and iloprost on platelet aggregation.
Caption: Workflow for platelet aggregation assay.
Conclusion
Carbacyclin sodium salt and iloprost are both potent prostacyclin analogs with significant vasodilatory and anti-platelet aggregation properties. Their primary mechanism of action is mediated through the IP receptor and the subsequent increase in intracellular cAMP. While iloprost has a broader receptor binding profile, Carbacyclin appears to be more selective for the IP receptor. The choice between these two compounds for research or therapeutic development will depend on the specific application and the desired pharmacological profile. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies and further elucidate the distinct properties of these important molecules.
References
A Comparative Analysis of Beraprost and Carbacyclin: Prostacyclin Analogs in Focus
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two notable prostacyclin analogs: beraprost and carbacyclin. This document outlines their pharmacological profiles, mechanisms of action, and available clinical data, with a focus on experimental evidence.
Prostacyclin (PGI2) and its analogs are critical in managing conditions such as pulmonary arterial hypertension (PAH) and peripheral arterial disease (PAD) due to their potent vasodilatory and antiplatelet effects. Beraprost, an orally active prostacyclin analog, has been extensively studied and is approved for these indications in several countries. Carbacyclin, another stable prostacyclin analog, is recognized for its potent inhibition of platelet aggregation. This guide offers a side-by-side comparison to aid in understanding their distinct characteristics.
Pharmacological Profile and Efficacy
A summary of the key pharmacological parameters for beraprost and carbacyclin is presented below, based on available preclinical and clinical data.
| Parameter | Beraprost | Carbacyclin |
| Mechanism of Action | Prostacyclin (IP) receptor agonist; also shows activity at the EP4 receptor.[1][2] | Potent prostacyclin (IP) receptor agonist.[3] |
| Antiplatelet Activity (IC50) | 0.2-0.5 nM (agonist: U46619 or low-dose collagen); 2-5 nM (agonist: ADP or epinephrine).[4] | Potent inhibitor of platelet aggregation; specific IC50 values are not readily available in the reviewed literature. |
| Vasodilatory Effect | Induces vasodilation through both IP and EP4 receptor activation.[2][5] | Induces vasodilation, but specific EC50 values are not readily available in the reviewed literature. |
| Receptor Binding Affinity (Kd) | 133 nmol/l (human platelets); 66 nmol/l (rat platelets).[6] | High affinity for the IP receptor; specific Kd values are not readily available in the reviewed literature. |
| Clinical Applications | Treatment of pulmonary arterial hypertension and peripheral arterial disease.[5] | Primarily investigated for its antiplatelet effects; extensive clinical trial data is limited. |
Signaling Pathways
Both beraprost and carbacyclin exert their primary effects through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation and inhibition of platelet aggregation.
Recent evidence suggests that beraprost's mechanism may also involve the prostaglandin E2 (PGE2) receptor subtype 4 (EP4), contributing to its vasodilatory effects, particularly in the context of pulmonary hypertension.[1][2] Carbacyclin is also known to be a potent activator of the IP receptor signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize prostacyclin analogs.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.
Methodology:
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g for 15 minutes) and is used as a reference.
-
Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the PRP sample.
-
Procedure:
-
Aliquots of PRP are pre-incubated with either vehicle or varying concentrations of the test compound (beraprost or carbacyclin) for a specified time (e.g., 2 minutes) at 37°C.
-
An aggregating agent (e.g., ADP, collagen, U46619) is added to induce platelet aggregation.
-
The change in light transmission is recorded for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The percentage of platelet aggregation is calculated, and the IC50 value (the concentration of the compound that inhibits aggregation by 50%) is determined.
Aortic Ring Vasodilation Assay
This ex vivo assay assesses the vasodilatory properties of compounds on isolated arterial segments.
Methodology:
-
Tissue Preparation: The thoracic aorta is excised from a laboratory animal (e.g., rat) and placed in cold, oxygenated Krebs-Henseleit buffer. The aorta is cleaned of adhering tissue and cut into rings of approximately 2-3 mm in width.
-
Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Contraction: The rings are allowed to equilibrate under a resting tension (e.g., 1.5-2 g) for about 60-90 minutes. Following equilibration, the rings are contracted with a vasoconstrictor agent such as phenylephrine or prostaglandin F2α to induce a stable, submaximal contraction.
-
Vasodilation Measurement:
-
Once a stable contraction is achieved, cumulative concentrations of the test compound (beraprost or carbacyclin) are added to the organ bath.
-
The relaxation response is recorded as a percentage decrease from the pre-contracted tone.
-
-
Data Analysis: Concentration-response curves are constructed, and the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.
Receptor Binding Assay
This assay determines the affinity of a ligand for its receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., platelets for IP receptors) are prepared by homogenization and centrifugation.
-
Binding Reaction:
-
A fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [3H]-iloprost) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (beraprost or carbacyclin) are added to compete with the radiolabeled ligand for binding to the receptor.
-
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the Ki (inhibitory constant), a measure of the binding affinity of the test compound, can be calculated.
Clinical Data Summary
Beraprost has undergone extensive clinical evaluation for the treatment of PAH and PAD. Clinical trials have demonstrated its efficacy in improving exercise capacity and symptoms in patients with PAH.[5] In patients with PAD, beraprost has been shown to improve pain-free walking distance and other symptoms.[5]
Carbacyclin has been primarily studied in preclinical and early clinical settings for its potent antiplatelet effects. While its efficacy in this regard is well-documented in experimental models, large-scale clinical trial data for specific therapeutic indications are not as readily available in the public domain compared to beraprost.
Conclusion
Beraprost and carbacyclin are both potent prostacyclin analogs with significant vasodilatory and antiplatelet properties. Beraprost is a well-characterized, orally available drug with established clinical efficacy in PAH and PAD. Its dual action on IP and EP4 receptors may contribute to its therapeutic profile. Carbacyclin is a powerful antiplatelet agent, though its clinical development and application appear less extensive. This comparative guide provides a foundation for researchers to understand the key differences and similarities between these two compounds, aiding in the design of future studies and the development of novel therapies targeting the prostacyclin pathway. Further head-to-head comparative studies would be invaluable to fully elucidate their relative potencies and therapeutic potential.
References
- 1. Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effects of beraprost on platelet aggregation: comparative study utilizing two methods of aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific binding of the new stable epoprostenol analogue beraprost sodium to prostacyclin receptors on human and rat platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of Carbacyclin Sodium Salt
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Carbacyclin sodium salt's biological performance against other key prostacyclin analogues. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and therapeutic development.
Carbacyclin is a chemically stable synthetic analogue of prostacyclin (PGI2). Like endogenous prostacyclin, its primary biological effects are vasodilation and the inhibition of platelet aggregation. These effects are mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor that stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in smooth muscle relaxation and reduced platelet activation.
Comparative Analysis of Biological Effects
To provide a clear comparison, the following tables summarize the available quantitative data for Carbacyclin sodium salt and its common alternatives: Epoprostenol (Prostacyclin), Iloprost, Beraprost, and Treprostinil.
Table 1: Comparative Potency in Platelet Aggregation Inhibition
| Compound | Relative Potency (vs. Epoprostenol) | IC50 (ADP-induced, human platelets) | Notes |
| Carbacyclin | 0.03x (in vitro)[1] | Data not available | Chemically stable analogue of prostacyclin.[1] |
| Epoprostenol (PGI2) | 1x (Reference) | ~3 x 10⁻⁹ M | Potent but chemically unstable. |
| Iloprost | Equipotent to more potent than Epoprostenol[2] | Data not available | A stable carbacyclin analogue of PGI2.[2] |
| Beraprost | Data not available | Data not available | Orally active prostacyclin analogue. |
| Treprostinil | Data not available | Data not available | Stable prostacyclin analogue. |
Table 2: Comparative Hemodynamic Effects in Pulmonary Arterial Hypertension (PAH) Clinical Trials
This table presents data from meta-analyses of clinical trials in patients with PAH. Direct head-to-head trials for all analogues are limited.
| Compound | Change in Mean Pulmonary Artery Pressure (mPAP) | Change in Pulmonary Vascular Resistance (PVR) | Change in 6-Minute Walk Distance (6MWD) |
| Carbacyclin | Data not available | Data not available | Data not available |
| Epoprostenol | -6.7 mmHg (vs. conventional therapy)[1] | -4.9 mmHg·L⁻¹·min⁻¹ (vs. conventional therapy)[1] | +32 m (vs. -15 m for conventional therapy)[1] |
| Iloprost (inhaled) | Data not available | Data not available | Data not available |
| Beraprost | Data not available | Data not available | Data not available |
| Treprostinil (subcutaneous) | Data not available | Data not available | Improvement noted, dose-dependent.[1] |
| Prostacyclin Analogues (pooled) | -4.63 mmHg (vs. control)[2] | SMD = -0.69 (vs. control)[2] | +18.78 meters (vs. control)[2] |
SMD: Standardized Mean Difference
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Signaling pathway of prostacyclin analogues.
References
A Comparative In Vitro Analysis of Carbacyclin Sodium Salt and Epoprostenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Carbacyclin sodium salt and Epoprostenol, two critical prostacyclin analogs. The information presented is curated from scientific literature to assist in research and development decisions.
Introduction
Epoprostenol, the synthetic form of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation.[1][2][3] However, its chemical instability and short half-life present challenges for both in vitro experimentation and clinical application. Carbacyclin is a chemically stable analog of prostacyclin, developed to overcome these limitations.[4] Both compounds exert their primary effects through the prostacyclin (IP) receptor, making them valuable tools in cardiovascular and thrombosis research.
Mechanism of Action
Carbacyclin and Epoprostenol share a common mechanism of action. They are both agonists of the prostacyclin (IP) receptor, a Gs protein-coupled receptor.[5][6][7] Binding of these agonists to the IP receptor on platelets and vascular smooth muscle cells activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] The subsequent increase in intracellular cAMP levels is the key second messenger that mediates the physiological effects of these compounds, namely the inhibition of platelet aggregation and vasodilation.[2][3][7]
In Vitro Performance Data
Direct, side-by-side quantitative comparisons of Carbacyclin and Epoprostenol in the same in vitro assays are limited in publicly available literature. However, key studies provide a strong basis for a comparative assessment of their potency in inhibiting platelet aggregation.
| Parameter | Carbacyclin Sodium Salt | Epoprostenol | Reference |
| Relative Potency (Inhibition of Platelet Aggregation) | 0.03 times as active as Epoprostenol | Potent inhibitor in the nanomolar range (0.5-8 nM) | [4][6][8] |
One study directly reports that as an inhibitor of ADP or collagen-induced platelet aggregation in vitro, carbacyclin is 0.03 times as active as prostacyclin (epoprostenol) in human, dog, or rabbit plasma.[4][6]
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the activity of prostacyclin analogs.
In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP) or whole blood.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Incubation: The PRP is pre-incubated with various concentrations of Carbacyclin sodium salt, Epoprostenol, or a vehicle control for a defined period at 37°C.
-
Induction of Aggregation: A platelet aggregating agent, such as adenosine diphosphate (ADP) or collagen, is added to the PRP to induce aggregation.
-
Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: The percentage of aggregation inhibition is calculated for each concentration of the test compound. These data are then used to generate concentration-response curves and determine the IC50 value (the concentration of the compound that inhibits aggregation by 50%).
Intracellular cAMP Assay
This assay quantifies the increase in intracellular cAMP levels in response to treatment with Carbacyclin or Epoprostenol.
Methodology:
-
Cell Culture: A suitable cell line expressing the IP receptor (e.g., platelets or a recombinant cell line) is cultured and prepared.
-
Compound Treatment: The cells are treated with various concentrations of Carbacyclin sodium salt or Epoprostenol for a specific duration. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.
-
Cell Lysis: The cells are lysed to release the intracellular contents, including cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The amount of cAMP produced at each concentration of the test compound is determined. These data are used to construct concentration-response curves and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Summary
Both Carbacyclin sodium salt and Epoprostenol are effective inhibitors of platelet aggregation and vasodilators that act through the IP receptor-cAMP pathway. The primary in vitro distinction lies in their relative potency and chemical stability. Epoprostenol is a highly potent but unstable compound. Carbacyclin, while being significantly less potent in in vitro platelet aggregation assays, offers the considerable advantage of chemical stability, which is beneficial for experimental reproducibility and potential therapeutic applications where a longer duration of action is desired. The choice between these two analogs for in vitro studies will depend on the specific requirements of the experimental design, balancing the need for high potency against the practical advantages of stability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Epoprostenol Sodium? [synapse.patsnap.com]
- 3. Use of Epoprostenol in the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbacyclin--a potent stable prostacyclin analogue for the inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 8. Effect of prostacyclin (epoprostenol) on the aggregation of human platelets in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency of Prostacyclin Analogs: A Guide for Researchers
A comprehensive analysis of the binding affinities and functional potencies of key prostacyclin analogs used in research and drug development. This guide provides a side-by-side comparison of epoprostenol, iloprost, treprostinil, beraprost, and the active metabolite of selexipag, MRE-269, supported by experimental data to inform compound selection and experimental design.
Prostacyclin (PGI2) and its synthetic analogs are critical tools in cardiovascular research and the treatment of pulmonary arterial hypertension (PAH). These compounds exert their primary effects through activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor that stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent vasodilation and inhibition of platelet aggregation. While all prostacyclin analogs target the IP receptor, they exhibit distinct pharmacological profiles, including varying potencies and selectivities for other prostanoid receptors. Understanding these differences is paramount for researchers and drug developers in selecting the appropriate compound for their specific experimental needs and for interpreting results accurately.
Comparative Analysis of Receptor Binding Affinity and Functional Potency
The potency of prostacyclin analogs can be quantified by their binding affinity (Ki) to the IP receptor and their functional potency (EC50 or IC50) in cellular assays. The Ki value represents the concentration of the analog required to occupy 50% of the receptors, with a lower Ki indicating higher binding affinity. The EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value reflects the concentration required to elicit a half-maximal response in a functional assay, such as cAMP production or inhibition of platelet aggregation.
A summary of the available quantitative data for key prostacyclin analogs is presented below.
| Compound | Receptor Binding Affinity (Ki) at Human IP Receptor (nM) | Functional Potency (EC50/IC50) | Assay for Functional Potency |
| Epoprostenol (PGI2) | ~1 | - | - |
| Iloprost | 3.9[1] | 0.37 nM (EC50)[1] | cAMP elevation in cells expressing human IP receptor |
| Treprostinil | 32[1] | 1.9 nM (EC50)[1] | cAMP elevation in cells expressing human IP receptor |
| Beraprost | - | pIC50: 8.26 / 8.56 | ADP-induced platelet aggregation / P-selectin expression |
| MRE-269 (active metabolite of Selexipag) | 20[2] | 4.3 nM (EC50) | Cellular relaxation in Pulmonary Artery Smooth Muscle Cells |
Selectivity for Other Prostanoid Receptors
While the primary target of prostacyclin analogs is the IP receptor, some exhibit significant binding affinity for other prostanoid receptors, which can contribute to their overall pharmacological effect and potential side effects. Iloprost, for instance, shows high affinity for the EP1 receptor, while treprostinil has high affinity for the DP1 and EP2 receptors.[1]
| Compound | Ki (nM) at other Human Prostanoid Receptors |
| Iloprost | EP1: 1.1, FP: low, EP3: low, EP4: low, EP2: very low, DP1: very low, TP: very low[1] |
| Treprostinil | DP1: 4.4, EP2: 3.6, EP1: low, EP4: low, EP3: very low, FP: very low, TP: very low[1] |
Signaling Pathway of the Prostacyclin (IP) Receptor
Upon binding of a prostacyclin analog, the IP receptor couples to the Gs alpha subunit of its associated heterotrimeric G-protein. This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The elevated intracellular cAMP levels then activate Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, leading to the inhibition of myosin light chain kinase in smooth muscle cells, resulting in vasodilation. In platelets, the cAMP-PKA pathway inhibits platelet activation and aggregation.
Experimental Protocols
Radioligand Binding Assay for Determining Ki
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of unlabeled prostacyclin analogs for the IP receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human IP receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled ligand (e.g., [3H]-iloprost).
-
Unlabeled prostacyclin analogs (competitors).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Non-specific binding control (a high concentration of an unlabeled ligand, e.g., 10 µM iloprost).
-
96-well filter plates with glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add the following in order: assay buffer, unlabeled competitor at various concentrations, radiolabeled ligand at a fixed concentration (typically at or below its Kd), and cell membranes.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of competitor that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Functional Assay for Determining EC50 (cAMP Accumulation)
This protocol outlines a method to determine the functional potency (EC50) of prostacyclin analogs by measuring their ability to stimulate cAMP production in cells expressing the IP receptor.
Materials:
-
A cell line stably expressing the human IP receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Prostacyclin analogs at various concentrations.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA-based or HTRF-based).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to inhibit cAMP degradation.
-
Stimulation: Add the prostacyclin analogs at various concentrations to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit's protocol. This typically involves a competitive immunoassay where the amount of cAMP produced is inversely proportional to the signal generated.
-
Data Analysis: Plot the concentration of the prostacyclin analog against the measured cAMP levels. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value, which is the concentration of the analog that produces 50% of the maximal cAMP response.
Conclusion
The choice of a prostacyclin analog for research or therapeutic development should be guided by a thorough understanding of its potency and selectivity profile. Iloprost and treprostinil are well-characterized analogs with distinct affinities for the IP receptor and varying cross-reactivity with other prostanoid receptors. Beraprost is a potent oral agonist, while the active metabolite of selexipag, MRE-269, represents a newer generation of selective IP receptor agonists. This guide provides a framework for comparing these critical compounds, enabling researchers to make informed decisions for their specific applications. The provided experimental protocols offer a starting point for the in-house characterization of these and other novel prostacyclin analogs.
References
- 1. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostanoid EP2 Receptors Are Up-Regulated in Human Pulmonary Arterial Hypertension: A Key Anti-Proliferative Target for Treprostinil in Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Carbacyclin and Cicaprost for Preclinical Research
An Essential Guide for Researchers in Drug Discovery and Development
In the realm of prostacyclin analogs, both Carbacyclin and Cicaprost have emerged as critical tools for investigating cardiovascular and platelet-related pathologies. As stable mimics of the endogenous vasodilator and anti-aggregatory agent prostacyclin (PGI2), they serve as potent agonists for the prostacyclin (IP) receptor. This guide provides a comprehensive head-to-head comparison of Carbacyclin and Cicaprost, presenting key performance data, detailed experimental protocols, and visual representations of their shared signaling pathway to aid researchers in selecting the optimal compound for their experimental needs.
At a Glance: Quantitative Comparison of Carbacyclin and Cicaprost
To facilitate a direct comparison of their biological activities, the following table summarizes the key quantitative data for Carbacyclin and Cicaprost, focusing on their interaction with the IP receptor and their functional effects on adenylyl cyclase activation and platelet aggregation.
| Parameter | Carbacyclin | Cicaprost | Reference(s) |
| Receptor Binding Affinity (Ki) | ~2.0 nM (pKi = 8.7) | 10 nM | [1] |
| Adenylyl Cyclase Activation (EC50) | Not explicitly found in direct comparison | 7.1 nM (in human pulmonary artery smooth muscle cells) | [2] |
| Platelet Aggregation Inhibition | 0.03 times the activity of prostacyclin in vitro | Dose-dependent inhibition observed |
Note: The provided values are derived from different studies and experimental systems; therefore, they should be interpreted as indicative rather than absolute direct comparisons.
Mechanism of Action: A Shared Signaling Pathway
Both Carbacyclin and Cicaprost exert their physiological effects by acting as agonists for the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). Upon binding, they induce a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels. In platelets, this cascade of events results in the inhibition of platelet activation and aggregation, while in vascular smooth muscle cells, it promotes vasodilation.
Experimental Protocols
For researchers aiming to replicate or build upon existing findings, the following sections provide detailed methodologies for key experiments used to characterize and compare Carbacyclin and Cicaprost.
IP Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the IP receptor.
Materials:
-
Cell membranes expressing the human IP receptor (e.g., from CHO-K1 cells)
-
Radiolabeled ligand (e.g., [³H]-Iloprost)
-
Carbacyclin and Cicaprost
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the IP receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound (Carbacyclin or Cicaprost). Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radiolabeled agonist).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activation Assay (cAMP Measurement)
This assay measures the potency (EC50) of a compound in stimulating the production of cAMP.
Materials:
-
Whole cells expressing the IP receptor (e.g., human pulmonary artery smooth muscle cells)
-
Carbacyclin and Cicaprost
-
Stimulation buffer (e.g., HBSS with 0.1% BSA, pH 7.4)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen)
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to near confluence.
-
Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add varying concentrations of Carbacyclin or Cicaprost to the wells and incubate for a defined time (e.g., 10-15 minutes) at 37°C.
-
Cell Lysis: Terminate the reaction by adding a lysis buffer provided in the cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration using a competitive immunoassay format according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)
This assay assesses the ability of a compound to inhibit platelet aggregation induced by an agonist.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Carbacyclin and Cicaprost
-
Platelet aggregation agonist (e.g., ADP, collagen)
-
Light transmission aggregometer
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.
-
Assay Setup: Place a cuvette with PRP in the aggregometer and adjust the baseline to 0% aggregation. Use a cuvette with PPP to set the 100% aggregation mark.
-
Pre-incubation: Add a specific concentration of Carbacyclin or Cicaprost to the PRP and incubate for a short period (e.g., 1-2 minutes) at 37°C with stirring.
-
Aggregation Induction: Add the platelet aggregation agonist to the cuvette to induce aggregation.
-
Measurement: Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: The maximum aggregation is determined from the aggregation curve. To determine the IC50 value, perform a series of experiments with varying concentrations of the inhibitor and plot the percentage of inhibition against the log of the inhibitor concentration.
Concluding Remarks
Both Carbacyclin and Cicaprost are invaluable prostacyclin analogs for in-vitro and in-vivo research. The choice between them may depend on the specific requirements of the study. Cicaprost is noted for its high selectivity for the IP receptor. While direct comparative potency data is limited, the information and protocols provided in this guide offer a solid foundation for researchers to make informed decisions and design robust experiments to further elucidate the roles of the prostacyclin signaling pathway in health and disease.
References
Specificity of Carbacyclin Sodium Salt: A Comparative Guide for Researchers
Carbacyclin sodium salt, a chemically stable analog of prostacyclin (PGI₂), is a potent inhibitor of platelet aggregation and a vasodilator, primarily exerting its effects through the activation of the prostacyclin receptor (IP receptor).[1][2] This guide provides a comparative analysis of Carbacyclin's specificity relative to other commonly used prostacyclin analogs, such as Iloprost, Treprostinil, and Beraprost. The information herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their experimental designs.
Comparative Analysis of Receptor Binding Affinity
The specificity of a prostacyclin analog is determined by its binding affinity for the IP receptor versus other prostanoid receptors (EP, DP, FP, and TP receptors). An ideal analog would exhibit high affinity for the IP receptor with minimal cross-reactivity with other receptors, thereby reducing the potential for off-target effects.
The following table summarizes the binding affinities (Ki, in nM) of various prostacyclin analogs for a panel of human prostanoid receptors. It is important to note that the data for Iloprost and Treprostinil are from a single, comprehensive study, ensuring a direct and reliable comparison. Data for Carbacyclin and Beraprost are from separate studies and should be compared with caution due to potential variations in experimental conditions.
| Prostanoid Receptor | Carbacyclin (Ki, nM) | Iloprost (Ki, nM) | Treprostinil (Ki, nM) | Beraprost (Ki, nM) |
| IP | ~IP receptor affinity comparable to Iloprost[3] | 3.9[4] | 32[4] | High affinity IP agonist[5] |
| EP1 | - | 1.1[4] | Low affinity[4] | - |
| EP2 | - | Very low affinity[4] | 3.6[4] | Potential cross-binding to EP2[3] |
| EP3 | Binds with Ki comparable to IP receptor[3] | Low affinity[4] | Very low affinity[4] | High expression in pulmonary arteries[1][6] |
| EP4 | - | Low affinity[4] | Low affinity[4] | Cross-binding contributes to effects[1][6] |
| DP1 | - | Very low affinity[4] | 4.4[4] | - |
| FP | - | Low affinity[4] | Very low affinity[4] | - |
| TP | Binds with Ki comparable to IP receptor[3] | Very low affinity[4] | Very low affinity[4] | - |
Note: "-" indicates that data was not available in the reviewed sources. Ki values represent the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay; a lower Ki value indicates a higher binding affinity.
Functional Activity: Adenylyl Cyclase Activation
Activation of the IP receptor, a Gs-coupled receptor, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This second messenger is crucial for mediating the vasodilatory and anti-platelet aggregation effects of prostacyclin analogs.
| Compound | EC50 (cAMP elevation), nM |
| Iloprost | 0.37[4] |
| Treprostinil | 1.9[4] |
| Carbacyclin | Activates IP receptor signaling via PKA[1] |
| Beraprost | Potent IP receptor agonist[5] |
Note: EC50 represents the concentration of an agonist that gives half-maximal response. A lower EC50 value indicates greater potency.
Inhibition of Platelet Aggregation
A primary functional outcome of IP receptor activation is the inhibition of platelet aggregation. The following table provides a comparison of the inhibitory potency of different prostacyclin analogs on ADP-induced platelet aggregation.
| Compound | IC50 (ADP-induced platelet aggregation), nM |
| Carbacyclin | 0.03 times as active as prostacyclin[2] |
| Iloprost | Potent inhibitor[7][8] |
| Treprostinil | - |
| Beraprost | pIC50 = 8.26 (approximately 5.5 nM)[5] |
Note: IC50 is the concentration of an inhibitor where the response is reduced by half. pIC50 is the negative logarithm of the IC50 value.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: IP Receptor Signaling Pathway for Carbacyclin.
Caption: Experimental Workflow for Specificity Assessment.
Detailed Experimental Protocols
Receptor Binding Assay (Competitive Inhibition)
This protocol describes a method to determine the binding affinity (Ki) of Carbacyclin sodium salt for the human IP receptor and other prostanoid receptors.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human prostanoid receptor of interest.
-
Harvest cells and homogenize in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]-Iloprost for the IP receptor) to each well.
-
Add increasing concentrations of unlabeled Carbacyclin sodium salt (competitor).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activation Assay
This protocol measures the functional potency of Carbacyclin sodium salt in activating the IP receptor and stimulating cAMP production.
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human IP receptor.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
cAMP Accumulation Assay:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
Add increasing concentrations of Carbacyclin sodium salt to the wells.
-
Incubate at 37°C for a defined time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the Carbacyclin concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol assesses the inhibitory effect of Carbacyclin sodium salt on platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer, setting 100% aggregation with PPP and 0% with PRP.
-
Pre-incubate PRP with various concentrations of Carbacyclin sodium salt or vehicle control at 37°C for a few minutes.
-
Add a platelet agonist, such as Adenosine Diphosphate (ADP), to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum aggregation percentage for each concentration of Carbacyclin.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the Carbacyclin concentration to determine the IC50 value.
-
References
- 1. Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Seven-Membered Prostacyclin Analogues as Potent and Selective Prostaglandin FP and EP3 Dual Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Beraprost sodium | Prostanoid Receptor Agonists: R&D Systems [rndsystems.com]
- 6. Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of anti-aggregatory effects of PGI2, PGI3 and iloprost on human and rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet sensitivity in vitro to the prostacyclin analogue iloprost in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Carbacyclin Sodium Salt and Other Prostacyclin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carbacyclin sodium salt with other prostacyclin (PGI₂) analogs, namely Iloprost and Beraprost. The information is intended to assist researchers in selecting the most appropriate compound for their experimental needs by presenting available performance data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Introduction to Prostacyclin Analogs
Carbacyclin, Iloprost, and Beraprost are stable synthetic analogs of prostacyclin (PGI₂), a potent endogenous inhibitor of platelet aggregation and a vasodilator. These compounds are widely used in research to study the signaling pathways of PGI₂ and to investigate their therapeutic potential in conditions such as pulmonary hypertension, thrombosis, and ischemia. Their primary mechanism of action involves binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data on the biological activity of Carbacyclin sodium salt, Iloprost, and Beraprost. This data is crucial for comparing their potency in key cellular assays.
Table 1: Inhibition of Platelet Aggregation (IC₅₀)
| Compound | Agonist | IC₅₀ (nM) | Species | Reference |
| Carbacyclin sodium salt | Tumor Cells | ~10-fold less potent than PGI₂ | Rat | [cite: ] |
| Iloprost | ADP | 3 - 3.6 | Human | [1] |
| Beraprost | ADP | 2 - 5 | Human | [2] |
| U46619/Collagen (low) | 0.2 - 0.5 | Human | [2] |
Table 2: Stimulation of cAMP Production (EC₅₀)
| Compound | Cell Type | EC₅₀ (nM) | Reference |
| Carbacyclin sodium salt | Platelet Membranes | Data not available | |
| Iloprost | Human Lung Fibroblasts | 25 | |
| Beraprost | HEK-293 cells (IP receptor) | 10.4 |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Prostacyclin Receptor Signaling Pathway
This diagram illustrates the signaling cascade initiated by the binding of prostacyclin analogs to the IP receptor, leading to the inhibition of platelet activation.
Caption: Prostacyclin analog signaling pathway.
Experimental Workflow for Platelet Aggregation Assay
This diagram outlines the key steps involved in a typical in vitro platelet aggregation assay using light transmission aggregometry.
Caption: Workflow for platelet aggregation assay.
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is a generalized procedure for determining the inhibitory effect of prostacyclin analogs on ADP-induced platelet aggregation.
a. Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
Prostacyclin analogs (Carbacyclin, Iloprost, Beraprost) dissolved in an appropriate vehicle.
-
Adenosine diphosphate (ADP) solution.
-
Phosphate-buffered saline (PBS).
-
Light transmission aggregometer.
-
Centrifuge.
b. Method:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature.
-
Carefully collect the upper PRP layer.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes.
-
Collect the supernatant (PPP), which is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-warm PRP samples to 37°C for 5-10 minutes in the aggregometer cuvettes with a stir bar.
-
Add varying concentrations of the prostacyclin analog or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a fixed concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum aggregation percentage is determined for each concentration of the inhibitor.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the maximal aggregation) is calculated from the dose-response curve.
-
Cyclic AMP (cAMP) Immunoassay
This protocol outlines a general procedure for measuring the stimulation of intracellular cAMP by prostacyclin analogs in platelets or cultured cells.
a. Materials:
-
Isolated platelets or cultured cells (e.g., HEK293 cells expressing the IP receptor).
-
Prostacyclin analogs (Carbacyclin, Iloprost, Beraprost).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP competitive ELISA kit.
-
Microplate reader.
b. Method:
-
Cell Preparation and Stimulation:
-
Prepare a suspension of washed platelets or cultured cells in a suitable buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for 10-15 minutes at 37°C.
-
Add varying concentrations of the prostacyclin analog or vehicle control and incubate for a specific time (e.g., 10-15 minutes) at 37°C to stimulate cAMP production.
-
-
Cell Lysis:
-
Terminate the reaction by adding cell lysis buffer. This will release the intracellular cAMP.
-
-
cAMP Measurement (ELISA):
-
Perform the cAMP measurement according to the manufacturer's instructions for the competitive ELISA kit. This typically involves:
-
Adding the cell lysates and cAMP standards to a microplate pre-coated with a cAMP antibody.
-
Adding a fixed amount of HRP-labeled cAMP, which competes with the cAMP in the sample for antibody binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that develops a color in the presence of HRP.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Calculate the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) from the dose-response curve of cAMP concentration versus agonist concentration.
-
References
A Comparative Guide to Carbacyclin Sodium Salt and Other Prostacyclin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carbacyclin sodium salt with other prostacyclin analogs, namely Iloprost and Beraprost. The information is compiled from various studies to assist researchers in evaluating these compounds for their potential applications.
Introduction to Prostacyclin Analogs
Prostacyclin (PGI2) is a naturally occurring eicosanoid with potent vasodilatory and anti-platelet aggregatory effects. However, its therapeutic use is limited by its chemical instability. This has led to the development of stable synthetic analogs such as Carbacyclin, Iloprost, and Beraprost, which mimic the biological activities of PGI2. These analogs primarily exert their effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor that stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for Carbacyclin sodium salt, Iloprost, and Beraprost, focusing on their receptor binding affinity, inhibition of platelet aggregation, and hemodynamic effects in the context of pulmonary hypertension.
Table 1: Prostacyclin (IP) Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | pKb | Notes |
| Carbacyclin sodium salt | Human IP Receptor | Not explicitly found | 8.8 | pKb value is for the inhibition of Carbacyclin-induced adenylate cyclase activation, a functional measure of receptor interaction.[1] |
| Iloprost | Human IP Receptor | 3.9[2][3] | - | High affinity for the IP receptor.[2][3] |
| Beraprost | Human Platelet IP Receptor | 133 | - | - |
Note: A direct Ki value for Carbacyclin sodium salt from a competitive binding assay was not found in the reviewed literature. The provided pKb value reflects its functional potency at the receptor.
Table 2: Inhibition of ADP-Induced Platelet Aggregation
| Compound | IC50 (nM) | Species | Notes |
| Carbacyclin sodium salt | Not explicitly found | - | Data on ADP-induced platelet aggregation for the sodium salt was not found. |
| Iloprost | Not explicitly found | Human | One study calculated the IC50 but did not report the specific value in the abstract.[4] |
| Beraprost | 2-5 | Human | IC50 range for platelet aggregation induced by ADP. |
Table 3: Hemodynamic Effects in Pulmonary Hypertension
| Compound | Parameter | Effect | Notes |
| Carbacyclin sodium salt | - | Data not available | Specific hemodynamic data for Carbacyclin in pulmonary hypertension was not found in the reviewed literature. |
| Iloprost | Pulmonary Vascular Resistance (PVR) | Decrease | Intravenous Iloprost is a first-line therapeutic alternative for treating systemic sclerosis, with beneficial effects including vasodilation.[5] Prostacyclin replacement therapies, in general, have been shown to improve hemodynamic parameters.[6] |
| Mean Pulmonary Artery Pressure (mPAP) | Decrease | ||
| Cardiac Output (CO) | Increase | ||
| Beraprost | Pulmonary Vascular Resistance (PVR) | 17% decrease[7] | Treatment with Beraprost sodium (BPS) significantly decreased pulmonary vascular resistance.[7] |
| Mean Pulmonary Artery Pressure (mPAP) | No significant change at 12 weeks in one study.[8] | A 12-week study showed no significant effect on hemodynamics.[8] | |
| 6-Minute Walk Distance (6MWD) | 25.1 m increase[8] | Beraprost improves exercise capacity in patients with PAH.[8][9] |
Signaling Pathway
The primary signaling pathway for Carbacyclin sodium salt and its analogs involves the activation of the prostacyclin (IP) receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This cascade of events results in the relaxation of vascular smooth muscle and the inhibition of platelet activation and aggregation.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning prostacyclin analogs.
Radioligand Binding Assay for IP Receptor Affinity
This assay determines the binding affinity (Ki) of a compound for the prostacyclin (IP) receptor.
Workflow:
References
- 1. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Platelet sensitivity in vitro to the prostacyclin analogue iloprost in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Hemodynamic and hormonal effects of beraprost sodium, an orally active prostacyclin analogue, in patients with secondary precapillary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Beraprost Sodium, an Oral Prostacyclin Analogue, in Patients with Pulmonary Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial - American College of Cardiology [acc.org]
- 9. jacc.org [jacc.org]
Evaluating Carbacyclin as an Alternative to Other PGI2 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Prostacyclin (PGI2) analogs are a cornerstone in the management of conditions such as pulmonary arterial hypertension (PAH) and for inhibiting platelet aggregation. Their therapeutic effects are primarily mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor that stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent vasodilation and inhibition of platelet function. This guide provides a comparative overview of Carbacyclin against other widely used PGI2 analogs—Iloprost, Treprostinil, and Beraprost—to aid researchers in evaluating its potential as a therapeutic agent.
Mechanism of Action and Signaling Pathway
The canonical signaling pathway for PGI2 and its analogs begins with their binding to the IP receptor. This interaction activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. The elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and inhibits myosin light chain kinase (MLCK) in smooth muscle cells, leading to vasodilation. In platelets, increased cAMP levels inhibit platelet activation and aggregation.
Comparative Analysis of PGI2 Analogs
While all PGI2 analogs share a primary mechanism of action, they exhibit differences in receptor binding affinity and selectivity, potency in stimulating cAMP production, chemical stability, and clinical efficacy and side-effect profiles.
Receptor Binding Affinity
The binding affinity of PGI2 analogs to the IP receptor and other prostanoid receptors determines their potency and potential for off-target effects. While comprehensive, directly comparable binding data for Carbacyclin is limited in publicly available literature, data for other analogs reveal important distinctions. Iloprost and Treprostinil, for instance, have been shown to have different affinities for various prostanoid receptors.
Table 1: Prostanoid Receptor Binding Affinities (Ki, nM) of Select PGI2 Analogs
| Receptor | Iloprost | Treprostinil | Beraprost | Carbacyclin |
| IP | 3.9 | 32 | Data not available | Data not available |
| DP1 | >1000 | 4.4 | Data not available | Data not available |
| EP1 | 1.1 | >1000 | Data not available | Data not available |
| EP2 | >1000 | 3.6 | Data not available | Data not available |
| EP3 | >100 | >1000 | Data not available | Data not available |
| EP4 | >100 | >100 | Data not available | Data not available |
| FP | >100 | >1000 | Data not available | Data not available |
| TP | >1000 | >1000 | Data not available | Data not available |
| Note: Lower Ki values indicate higher binding affinity. Data for Iloprost and Treprostinil are compiled from various sources and may not be directly comparable due to different experimental conditions. Data for Beraprost and Carbacyclin are not readily available in the public domain. |
Potency in Stimulating cAMP Production
The functional consequence of receptor binding is the stimulation of cAMP synthesis. The potency of PGI2 analogs in this regard can be compared using their EC50 values (the concentration required to elicit a half-maximal response).
Table 2: Potency (EC50, nM) in Stimulating cAMP Production
| Analog | EC50 (nM) |
| Carbacyclin | 4.3 |
| Iloprost | 75 |
| Treprostinil | Data not available |
| Beraprost | Data not available |
| Note: Data for Carbacyclin and Iloprost are from a study in NCB-20 cells and may not be directly comparable to other cell types or systems. |
Inhibition of Platelet Aggregation
A key therapeutic effect of PGI2 analogs is the inhibition of platelet aggregation. This is often quantified by the IC50 value, the concentration required to inhibit platelet aggregation by 50%.
Table 3: Potency (IC50, nM) in Inhibiting Platelet Aggregation
| Analog | IC50 (nM) |
| Carbacyclin | Data not available |
| Iloprost | 0.5 - 2 |
| Treprostinil | Variable, dependent on agonist |
| Beraprost | Data not available |
| Note: IC50 values can vary depending on the platelet agonist used (e.g., ADP, collagen). |
Chemical Stability
Table 4: Chemical Stability of PGI2 and its Analogs
| Analog | Half-life in Aqueous Solution |
| Epoprostenol (PGI2) | ~3.5 - 14.5 minutes (pH 7.4, 25-37°C)[1][2] |
| Carbacyclin | Stable |
| Iloprost | Stable |
| Treprostinil | Stable |
| Beraprost | Stable |
Clinical Efficacy and Side-Effect Profile
Clinical data provides the ultimate comparison of the therapeutic utility of these analogs. Epoprostenol, Iloprost, Treprostinil, and Beraprost have all been evaluated in clinical trials, primarily for PAH.[3][4] A network meta-analysis suggests that epoprostenol may be the most effective in improving exercise capacity and functional class.[3] However, it requires continuous intravenous infusion, which is associated with significant logistical challenges and risks.
Common side effects of PGI2 analogs are extensions of their vasodilatory properties and include flushing, headache, jaw pain, and hypotension.[5] The route of administration can also influence the side-effect profile. For instance, inhaled Iloprost can cause cough, while subcutaneous Treprostinil can lead to infusion site pain.[5]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized workflows for key assays used in the evaluation of PGI2 analogs.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor.
References
- 1. Chemical stability of prostacyclin (PGI2) in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of prostacyclin in human and rabbit whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostacyclin Analogues Inhibit Platelet Reactivity, Extracellular Vesicle Release and Thrombus Formation in Patients with Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Carbacyclin Sodium Salt and Other Synthetic Prostacyclins for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Carbacyclin sodium salt against other synthetic prostacyclins, including iloprost, beraprost, and treprostinil. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available experimental data. This document summarizes quantitative data in structured tables, details experimental protocols for key assays, and includes visualizations of relevant biological pathways and workflows.
Introduction to Synthetic Prostacyclins
Prostacyclin (PGI2) is a potent endogenous mediator with significant vasodilatory, anti-platelet, and anti-proliferative properties. However, its therapeutic use is limited by its chemical instability. Synthetic prostacyclin analogs have been developed to overcome this limitation while retaining the beneficial biological activities. These analogs are crucial tools in cardiovascular research and are used in the treatment of conditions such as pulmonary arterial hypertension. This guide focuses on Carbacyclin, a chemically stable analog of prostacyclin, and compares its performance with other widely used synthetic prostacyclins.
Mechanism of Action: The Prostacyclin Signaling Pathway
Synthetic prostacyclins exert their effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[1] This activation initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA).[2] This pathway ultimately results in the sequestration of intracellular calcium, leading to smooth muscle relaxation (vasodilation) and inhibition of platelet activation.[1] Some prostacyclin analogs may also exert effects through other prostanoid receptors (e.g., EP, DP) or via peroxisome proliferator-activated receptors (PPARs).
Comparative Performance Data
The following tables summarize the available quantitative data for Carbacyclin sodium salt and other synthetic prostacyclins, focusing on receptor binding affinity, inhibition of platelet aggregation, and vasodilation.
Table 1: Receptor Binding Affinity of Synthetic Prostacyclins
| Compound | Receptor | Species | Ki (nM) | pKi | Reference |
| Carbacyclin | IP | Human | N/A | 8.7 (pKb) | [3] |
| Iloprost | IP | Human | 3.9 | N/A | [4] |
| EP1 | Human | 1.1 | N/A | [4] | |
| Treprostinil | IP | Human | 32 | N/A | [4] |
| DP1 | Human | 4.4 | N/A | [4] | |
| EP2 | Human | 3.6 | N/A | [4] | |
| Beraprost | IP | Human | Potent Agonist | N/A | [5] |
| EP3 | Human | Binds | N/A | [5] |
N/A: Data not available in the searched literature. pKb value for Carbacyclin is from an assay measuring inhibition of adenylate cyclase activation.
Table 2: Inhibition of Platelet Aggregation
| Compound | Agonist | Species | IC50 (nM) | Reference |
| Carbacyclin | ADP/Collagen | Human | N/A | - |
| Iloprost | ADP | Human | N/A | [6] |
| Treprostinil | ADP | Human | N/A | - |
| Beraprost | ADP | Human | N/A | - |
Direct comparative IC50 values under identical experimental conditions were not available in the searched literature. Qualitative data indicates that all listed compounds are potent inhibitors of platelet aggregation.[5]
Table 3: Vasodilatory Effects
| Compound | Preparation | EC50 (nM) | pEC50 | Reference |
| Carbacyclin | N/A | N/A | N/A | - |
| Iloprost | Human Pulmonary Artery | N/A | 8.84 ± 0.15 | [7] |
| Treprostinil | Human Pulmonary Artery | 0.328 | 9.48 ± 0.13 | [7] |
| Beraprost | N/A | N/A | N/A | - |
N/A: Data not available in the searched literature.
Table 4: Anti-proliferative Effects
| Compound | Cell Line | IC50 | Reference |
| Carbacyclin | HEK-293-IP | Inhibits proliferation | [8] |
| Iloprost | SSc Dermal ECs | 150 nM (used concentration) | [9] |
| Treprostinil | HEK-293-IP | Inhibits proliferation | [8] |
| Beraprost | N/A | N/A | - |
N/A: Specific IC50 values for a direct comparison were not available in the searched literature.
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol describes a method to assess the inhibitory effect of synthetic prostacyclins on platelet aggregation induced by agonists like ADP and collagen using light transmission aggregometry (LTA).
Methodology:
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which serves as a blank for the aggregometer.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 108 platelets/mL) using PPP.
-
Incubation: Pre-incubate aliquots of PRP with varying concentrations of the synthetic prostacyclin analog or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C in the aggregometer cuvette with stirring.
-
Aggregation Measurement: Add a platelet agonist, such as adenosine diphosphate (ADP; final concentration ~5-10 µM) or collagen (final concentration ~2-5 µg/mL), to initiate aggregation.
-
Data Recording: Record the change in light transmission for several minutes using a light transmission aggregometer.
-
Data Analysis: Determine the percentage of platelet aggregation inhibition for each concentration of the prostacyclin analog and calculate the IC50 value.
In Vitro Vasodilation Assay
This protocol outlines a method to evaluate the vasodilatory properties of synthetic prostacyclins on isolated arterial rings.
Methodology:
-
Tissue Preparation: Isolate arterial rings (e.g., from rat aorta or human pulmonary artery) and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Equilibration: Allow the arterial rings to equilibrate under a resting tension for a specified period.
-
Contraction: Induce a stable contraction in the arterial rings using a vasoconstrictor agent (e.g., phenylephrine or U46619).
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add the synthetic prostacyclin analog in a cumulative manner to the organ bath.
-
Data Recording: Record the changes in isometric tension after each addition of the prostacyclin analog.
-
Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curves and determine the EC50 value for each analog.
Anti-proliferative Assay
This protocol describes a method to assess the anti-proliferative effects of synthetic prostacyclins on vascular smooth muscle cells (VSMCs).
Methodology:
-
Cell Culture: Culture VSMCs in appropriate growth medium until they reach a desired confluency.
-
Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.
-
Treatment: Replace the growth medium with a serum-free or low-serum medium containing various concentrations of the synthetic prostacyclin analog or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).
-
Proliferation Assessment: Measure cell proliferation using a standard method such as the MTT assay, BrdU incorporation assay, or direct cell counting.
-
Data Analysis: Determine the percentage of inhibition of cell proliferation for each concentration of the prostacyclin analog and calculate the IC50 value.[10]
Conclusion
Carbacyclin sodium salt is a stable and potent prostacyclin analog that demonstrates significant inhibition of platelet aggregation and vasodilatory effects. While direct comparative studies providing standardized quantitative data (IC50, EC50, Ki) against other synthetic prostacyclins like iloprost, beraprost, and treprostinil are not always available in the public domain, the existing evidence confirms its activity profile is consistent with a potent IP receptor agonist. The choice of a specific synthetic prostacyclin for research or therapeutic development will depend on the desired pharmacokinetic profile, receptor selectivity, and potency in the relevant biological system. The experimental protocols provided in this guide offer a framework for conducting such comparative studies to generate robust and reliable data.
References
- 1. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of carbacyclin, a prostaglandin analogue, on adenylate cyclase activity in platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. Comparison of anti-aggregatory effects of PGI2, PGI3 and iloprost on human and rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Characterisation of Pharmacological Effect of Prostacyclin Analogues in Comparison to Phosphodiesterase Inhibitors on Small Human Pulmonary Vessels [scirp.org]
- 8. Prostacyclin receptor signalling and cell proliferation: Role in pulmonary hypertension. - UCL Discovery [discovery.ucl.ac.uk]
- 9. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antiproliferative activity of new carboplatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Carbacyclin Sodium Salt's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of Carbacyclin sodium salt, a stable prostacyclin analog, with other commercially available alternatives such as Iloprost, Treprostinil, and Beraprost. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Core Mechanism of Action: Prostacyclin Receptor Agonism
Carbacyclin sodium salt and its alternatives exert their primary effects by acting as agonists for the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[1] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] This elevation in cAMP is the central node in a signaling cascade that results in two main physiological responses:
-
Vasodilation: Increased cAMP levels in vascular smooth muscle cells lead to the inhibition of myosin light chain kinase, resulting in muscle relaxation and subsequent widening of blood vessels.[1]
-
Inhibition of Platelet Aggregation: In platelets, elevated cAMP inhibits the mobilization of intracellular calcium and the activation of glycoprotein IIb/IIIa receptors, which are crucial for platelet aggregation.[3]
Quantitative Comparison of In Vitro Potency
The following tables summarize the available quantitative data for Carbacyclin sodium salt and its alternatives in key in vitro assays that reflect their primary mechanisms of action. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Compound | Platelet Aggregation Inhibition (IC50) | Reference |
| Carbacyclin sodium salt | ~30-100 times less potent than PGI2 | [4] |
| Iloprost | 0.8 ± 0.1 nM (ADP-induced) | |
| Treprostinil | Data not directly comparable | |
| Beraprost | Data not directly comparable |
Table 1: Comparative Potency in Inhibiting Platelet Aggregation. IC50 values represent the concentration of the compound required to inhibit platelet aggregation by 50%. Lower values indicate higher potency.
| Compound | cAMP Production (EC50) | Reference |
| Carbacyclin sodium salt | pKb for inhibition of adenylate cyclase: 8.8 | [5] |
| Iloprost | Data not directly comparable | |
| Treprostinil | 1.9 nM (IP receptor) | |
| Beraprost | 10.4 nM | [6] |
| Beraprost-314d (single isomer) | 0.4 nM | [6] |
Table 2: Comparative Potency in Stimulating cAMP Production. EC50 values represent the concentration of the compound required to elicit a half-maximal response in cAMP production. Lower values indicate higher potency. The pKb value for Carbacyclin reflects its high affinity for the IP receptor and subsequent adenylyl cyclase activation.
| Compound | Vasodilation | Reference |
| Carbacyclin sodium salt | Maximal twofold increase in microvascular blood flow at ~250 ng/mL | |
| Iloprost | Potent vasodilator | [7] |
| Treprostinil | Dose-dependent reduction in right ventricular systolic pressure | [8] |
| Beraprost | Dose-dependent relaxation of pre-constricted pulmonary arteries | [6] |
Table 3: Comparative Effects on Vasodilation. Due to the variety of experimental models and endpoints, a direct quantitative comparison of EC50 values for vasodilation is not currently feasible from the available literature.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of Carbacyclin and its alternatives.
Caption: Workflow for in vitro platelet aggregation assay.
Caption: Workflow for ex vivo vasodilation assay.
Detailed Experimental Protocols
In Vitro Platelet Aggregation Assay
Objective: To determine the concentration-dependent inhibitory effect of Carbacyclin sodium salt and its alternatives on platelet aggregation.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing 3.2% sodium citrate as an anticoagulant.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP. The supernatant PRP is carefully collected.
-
Platelet Count Adjustment: The platelet count in the PRP is standardized to a specific concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g).
-
Incubation: Aliquots of the standardized PRP are pre-incubated with varying concentrations of Carbacyclin sodium salt or the alternative compounds for a defined period (e.g., 5 minutes) at 37°C in an aggregometer cuvette with continuous stirring.
-
Induction of Aggregation: Platelet aggregation is induced by adding a standard agonist, such as adenosine diphosphate (ADP) or collagen, to the cuvettes.
-
Measurement: The change in light transmittance through the PRP suspension is monitored over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmittance.
-
Data Analysis: The maximum aggregation percentage is determined for each concentration of the test compound. The concentration of the compound that causes 50% inhibition of the maximal aggregation (IC50) is calculated from the concentration-response curve.
Ex Vivo Vasodilation Assay (Wire Myography)
Objective: To assess the vasodilatory potency of Carbacyclin sodium salt and its alternatives on isolated arterial rings.
Methodology:
-
Tissue Preparation: A segment of an artery (e.g., rat thoracic aorta or pulmonary artery) is carefully dissected and placed in cold Krebs-Henseleit buffer. The artery is cleaned of adhering connective tissue and cut into rings of a specific width (e.g., 2-3 mm).
-
Mounting: The arterial rings are mounted between two stainless steel wires in an organ bath filled with Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. One wire is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Pre-constriction: The rings are allowed to equilibrate for a period (e.g., 60-90 minutes) under a resting tension. Following equilibration, the rings are pre-constricted with a vasoconstrictor agent such as phenylephrine or U46619 to induce a stable submaximal contraction.
-
Cumulative Concentration-Response: Once a stable plateau of contraction is reached, cumulative concentrations of Carbacyclin sodium salt or the alternative compounds are added to the organ bath at regular intervals.
-
Measurement: The relaxation of the arterial rings is recorded as a decrease in isometric tension.
-
Data Analysis: The relaxation response at each concentration is expressed as a percentage of the pre-constriction tension. The concentration of the compound that produces 50% of the maximal relaxation (EC50) is determined from the concentration-response curve.
Intracellular cAMP Measurement Assay
Objective: To quantify the ability of Carbacyclin sodium salt and its alternatives to stimulate intracellular cAMP production.
Methodology:
-
Cell Culture: A suitable cell line expressing the prostacyclin receptor (e.g., human embryonic kidney 293 (HEK293) cells stably transfected with the human IP receptor) is cultured to an appropriate confluency.
-
Cell Stimulation: The cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Subsequently, the cells are stimulated with various concentrations of Carbacyclin sodium salt or the alternative compounds for a specific time at 37°C.
-
Cell Lysis: The stimulation is terminated by lysing the cells with a lysis buffer.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: The amount of cAMP produced at each concentration of the test compound is measured. The concentration of the compound that produces 50% of the maximal cAMP production (EC50) is calculated from the concentration-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemistry, cAMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. Carbacyclin--a potent stable prostacyclin analogue for the inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet sensitivity in vitro to the prostacyclin analogue iloprost in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Iloprost Attenuates Oxidative Stress-Dependent Activation of Collagen Synthesis Induced by Sera from Scleroderma Patients in Human Pulmonary Microvascular Endothelial Cells [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Carbacyclin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical stability of Carbacyclin and other clinically significant prostacyclin analogs: Iloprost, Beraprost, and Treprostinil. The information presented herein is crucial for researchers and professionals involved in the development, formulation, and clinical application of these vasoactive compounds. Understanding the relative stability of these analogs is paramount for ensuring drug efficacy, safety, and shelf-life.
Prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation, but its clinical utility is hampered by its inherent chemical instability. This has led to the development of more stable synthetic analogs. Carbacyclin, a chemically stable analog of prostacyclin, offers significant advantages in this regard. This guide delves into the available experimental data to provide a comparative assessment of its stability against other commonly used analogs.
Relative Stability of Prostacyclin Analogs: A Comparative Overview
The chemical stability of prostacyclin analogs is a critical factor influencing their formulation, storage, and mode of administration. While direct comparative studies under identical stress conditions are limited in publicly available literature, the following table summarizes the known stability characteristics of Carbacyclin, Iloprost, Beraprost, and Treprostinil based on existing data.
| Analog | Chemical Stability Profile | Key Degradation Triggers | Formulation and Administration |
| Carbacyclin | A chemically stable analogue of prostacyclin.[1] | Data from comprehensive forced degradation studies is limited in publicly available literature. | Suitable for various pharmaceutical formulations due to its inherent stability. |
| Iloprost | More stable than native prostacyclin but is sensitive to temperature, light, and acidic conditions. | Temperature, light, and acid. | Available as a solution for inhalation and intravenous administration. |
| Beraprost | A stable, orally active prostacyclin analogue. | Specific quantitative data from forced degradation studies is not readily available in the literature. | Formulated as oral tablets, indicating good stability. |
| Treprostinil | Stable at room temperature and at neutral pH.[2] It has a longer half-life (3 to 4 hours) compared to epoprostenol and iloprost.[2] | Stable under a range of conditions, but specific degradation pathways can be induced under forced conditions. | Administered via subcutaneous and intravenous infusion, as well as oral and inhaled formulations, reflecting its stability.[2] |
Experimental Protocols for Stability Assessment
The stability of prostacyclin analogs is typically assessed using stability-indicating high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods. These methods are designed to separate the parent drug from its degradation products, allowing for accurate quantification of the drug's purity and degradation over time under various stress conditions.
General Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. A general protocol for conducting forced degradation studies on prostacyclin analogs is as follows:
1. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
2. Sample Preparation:
-
Prepare a stock solution of the prostacyclin analog in a suitable solvent (e.g., methanol, acetonitrile).
-
For each stress condition, transfer an aliquot of the stock solution to a separate vial.
-
Add the respective stressor (acid, base, or oxidizing agent).
-
For thermal and photolytic studies, expose the samples to the specified conditions.
-
At predetermined time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).
-
Dilute the samples to an appropriate concentration for HPLC or LC-MS analysis.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for separating and quantifying the active pharmaceutical ingredient (API) and its degradation products.
-
Chromatographic System: A standard HPLC system equipped with a UV detector or a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the prostacyclin analog and its degradation products have significant absorbance (e.g., around 210 nm). For LC-MS, mass-to-charge ratios of the parent drug and expected degradation products are monitored.
-
Data Analysis: The peak areas of the parent drug and degradation products are integrated to determine the percentage of degradation.
Signaling Pathway of Prostacyclin Analogs
Prostacyclin and its analogs exert their pharmacological effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
Caption: Prostacyclin analog signaling cascade.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of prostacyclin analogs using a stability-indicating HPLC method.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Carbacyclin Sodium Salt
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential information and procedural guidance for the proper disposal of Carbacyclin sodium salt, a potent and stable prostacyclin analogue.
Carbacyclin sodium salt is a synthetic analog of prostacyclin (PGI2) used in research to study its effects as a vasodilator and inhibitor of platelet aggregation. Due to its biological activity, proper disposal is crucial to prevent environmental contamination and ensure laboratory safety.
Disposal Procedures
Carbacyclin sodium salt should be managed as a chemical waste product. The primary disposal route is through an approved waste disposal plant. Always adhere to your institution's specific safety protocols and local, regional, and national hazardous waste regulations.
Step-by-Step Disposal Guidance:
-
Consult Safety Data Sheet (SDS): Before handling, thoroughly review the material's SDS, which contains critical safety, handling, and disposal information.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or chemical safety goggles, nitrile gloves, and a fully-buttoned lab coat, when handling Carbacyclin sodium salt.
-
Collection:
-
Solid Waste: Collect pure, unused Carbacyclin sodium salt in a sealable, compatible waste container. Avoid creating dust.
-
Solutions: Collect solutions containing Carbacyclin sodium salt in a clearly labeled, sealable, and compatible waste container.
-
-
Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added. Ensure the label clearly identifies the contents as "Carbacyclin Sodium Salt Waste" and includes any other required information as per your institution's policy.
-
Storage: Store the waste container in a designated, secure waste accumulation area that is cool, dry, and well-ventilated.
-
Disposal Request: When the container is full or no longer in use, complete a chemical collection request form as per your institution's procedures for pickup and disposal by a licensed hazardous waste contractor.
Important Considerations:
-
Do Not Drain Dispose: Do not dispose of Carbacyclin sodium salt solutions down the drain.
-
Avoid Environmental Release: Prevent the release of Carbacyclin sodium salt into the environment.
-
Consult EHS: If you have any doubts or questions regarding the disposal procedure, contact your institution's Environmental Health and Safety (EHS) department for guidance.
Key Compound Data
| Property | Information |
| Synonyms | Carbaprostacyclin |
| Function | Prostacyclin (PGI2) receptor agonist, vasodilator, inhibitor of platelet aggregation.[1] |
| Primary Signaling Pathway | Activates the IP receptor, leading to an increase in intracellular cAMP via adenylyl cyclase stimulation.[2][3] |
| Secondary Signaling Pathway | Can increase PPRE (Peroxisome Proliferator Response Element) promoter activity via PPARδ, independent of the IP receptor.[1] |
Carbacyclin Signaling Pathway
The following diagram illustrates the primary signaling pathway of Carbacyclin.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
